Cyclopentolate Hydrochloride
Descripción
This compound is the hydrochloride salt form of cyclopentolate, an anticholinergic drug. Administered in the eye, this compound blocks the acetylcholine receptor in the sphincter muscle of the iris and the ciliary muscle, thereby preventing contraction. This dilates the pupil, producing mydriasis, and prevents the eye from accommodating.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974 and is indicated for mydriasis.
See also: Cyclopentolate (has active moiety) ... View More ...
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZVMUBMXGOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045390 | |
| Record name | Cyclopentolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60452-46-2, 5870-29-1, 60452-44-0 | |
| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentolate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentolate hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentolate hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentolate hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclopentolate Hydrochloride: A Technical Guide to its Mechanism of Action at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cyclopentolate (B1215867) and Muscarinic Receptors
Cyclopentolate is a parasympatholytic drug that competitively blocks the action of acetylcholine (B1216132) at muscarinic receptors.[4][5] In clinical ophthalmology, its application leads to the relaxation of the iris sphincter muscle, causing pupillary dilation (mydriasis), and the paralysis of the ciliary muscle, inhibiting accommodation (cycloplegia).[4][6] These effects are essential for various diagnostic and therapeutic procedures.[6]
Muscarinic acetylcholine receptors are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, which are integral to the parasympathetic nervous system and also play roles in the central nervous system.[7][8] These receptors are broadly classified into two groups based on their G-protein coupling:
-
Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]
-
Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7]
Mechanism of Action of Cyclopentolate
Cyclopentolate functions as a competitive, non-selective antagonist at all five muscarinic receptor subtypes.[3][7] This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the receptor's binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.
Binding Affinity of Cyclopentolate at Muscarinic Receptor Subtypes
| Receptor Subtype | G-Protein Coupling | Cyclopentolate pKi | Cyclopentolate Ki (nM) |
| M1 | Gq/11 | NPA | NPA |
| M2 | Gi/o | NPA | NPA |
| M3 | Gq/11 | NPA | NPA |
| M4 | Gi/o | NPA | NPA |
| M5 | Gq/11 | NPA | NPA |
Table 1: Binding Affinities of Cyclopentolate at Human Muscarinic Receptor Subtypes. pKi is the negative logarithm of the inhibition constant (Ki). Data is not publicly available.
Functional Antagonism of Muscarinic Receptor Signaling
As a competitive antagonist, cyclopentolate inhibits the functional responses mediated by each muscarinic receptor subtype. The functional potency of cyclopentolate (pA2 or IC50 values) at each of the five cloned human muscarinic receptor subtypes has not been comprehensively published.
| Receptor Subtype | Signaling Pathway | Functional Assay | Cyclopentolate Functional Potency (pA2/pIC50) |
| M1 | Inositol Phosphate (B84403) Accumulation | Measurement of [3H]-inositol phosphate production | NPA |
| M2 | cAMP Inhibition | Measurement of forskolin-stimulated cAMP levels | NPA |
| M3 | Inositol Phosphate Accumulation | Measurement of [3H]-inositol phosphate production | NPA |
| M4 | cAMP Inhibition | Measurement of forskolin-stimulated cAMP levels | NPA |
| M5 | Inositol Phosphate Accumulation | Measurement of [3H]-inositol phosphate production | NPA |
Table 2: Functional Antagonism of Cyclopentolate at Human Muscarinic Receptor Subtypes. pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Data is not publicly available.
Signaling Pathways and Visualization
The antagonistic action of cyclopentolate on muscarinic receptors blocks the initiation of their respective signaling cascades. The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors, and how cyclopentolate intervenes.
References
- 1. Cyclopentolate | C17H25NO3 | CID 2905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Cyclopentolate as a cycloplegic drug in determination of refractive error] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. journals.ed.ac.uk [journals.ed.ac.uk]
Cyclopentolate Hydrochloride: A Technical Guide on its Effects on the Iris Sphincter and Ciliary Muscles
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclopentolate (B1215867) hydrochloride is a synthetic tertiary amine and a potent non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist widely utilized in ophthalmology.[1][2] Its primary clinical application is to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) for diagnostic purposes, such as fundoscopic examinations and cycloplegic refraction, particularly in pediatric populations.[2][3][4][5] This document provides a comprehensive technical overview of the pharmacological action of cyclopentolate on the iris sphincter and ciliary muscles. It details the underlying signaling pathways, presents quantitative data on receptor affinity and clinical effects, outlines key experimental protocols for its evaluation, and visualizes its mechanism and experimental workflows.
Mechanism of Action
Cyclopentolate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors in the eye.[1][4][6] In the iris sphincter and ciliary body, the predominant subtype is the M3 muscarinic receptor, which is coupled to the Gq/11 group of G proteins.[1]
-
Iris Sphincter Muscle: Under normal physiological conditions, parasympathetic stimulation releases acetylcholine (ACh), which binds to M3 receptors on the iris sphincter muscle. This activation initiates a signaling cascade that leads to muscle contraction and pupillary constriction (miosis). Cyclopentolate competitively blocks ACh from binding to these M3 receptors, thereby inhibiting contraction and causing the muscle to relax.[2][4][7] The unopposed action of the sympathetically innervated iris dilator muscle results in mydriasis.[3]
-
Ciliary Muscle: Similarly, ACh binding to M3 receptors on the ciliary muscle causes its contraction. This action relaxes the zonular fibers connected to the lens, allowing the lens to become more convex and increasing its refractive power for near vision (accommodation). By blocking these receptors, cyclopentolate prevents ciliary muscle contraction, leading to a paralysis of accommodation, known as cycloplegia.[2][3][7][8]
Cyclopentolate is a non-selective antagonist, meaning it binds to multiple muscarinic receptor subtypes.[1] Its high affinity for the M1 and M3 subtypes is central to its efficacy in the eye.
Signaling Pathways
The physiological responses of the iris sphincter and ciliary muscles are governed by intracellular signaling pathways initiated by muscarinic receptor activation. Cyclopentolate's mechanism is defined by its interruption of these pathways.
Normal Cholinergic Stimulation
Acetylcholine binding to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and ultimately results in smooth muscle contraction.
Caption: M3 Receptor Signaling Pathway (Contraction)
Antagonism by Cyclopentolate Hydrochloride
Cyclopentolate, by competitively binding to the M3 receptor, prevents acetylcholine from initiating the Gq-coupled signaling cascade. This blockade prevents the generation of IP3 and the subsequent release of intracellular calcium. Without the calcium-mediated signal, the muscle remains in a relaxed state.
Caption: Cyclopentolate Mechanism of Action
Quantitative Data Summary
The pharmacological profile of cyclopentolate has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Muscarinic Receptor Binding Affinity of Cyclopentolate
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 1.62 | |
| M2 | 27.5 | |
| M3 | 2.63 | |
| pKB (Ciliary Muscle) | 7.8 | [9] |
| Ki (Inhibitor Constant): A measure of the binding affinity of an antagonist to a receptor. A lower Ki value indicates a higher binding affinity. pKB is the negative logarithm of the antagonist's dissociation constant. |
Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound Ophthalmic Solution
| Parameter | Value | Reference(s) |
| Mydriasis (Pupil Dilation) | ||
| Onset | Rapid | [7][8] |
| Maximum Effect | 15-60 minutes | [8][10][11] |
| Recovery | ~24 hours (may take several days) | [7][8][10] |
| Cycloplegia (Accommodation Paralysis) | ||
| Onset | Rapid | [3][7] |
| Maximum Effect | 25-75 minutes | [7][10] |
| Recovery | 6-24 hours | [7][10] |
| Note: Onset and duration can be influenced by factors such as iris pigmentation, with slower onset and longer duration in heavily pigmented irides.[7][8] |
Table 3: Effects of Cyclopentolate on Anterior Segment Parameters in Young Adults
| Parameter | Cyclopentolate 0.5% (Mean Change) | Cyclopentolate 1% (Mean Change) | Reference |
| Hyperopic Group | [12] | ||
| Anterior Chamber Depth (ACD) | +0.15 mm (p<0.001) | +0.128 mm (p<0.001) | [12] |
| Anterior Chamber Volume (ACV) | +15.53 mm³ | +12.95 mm³ | [12] |
| Anterior Chamber Angle (ACA) | Decrease (Not Significant) | Decrease (Not Significant) | [12] |
| Myopic Group | [12] | ||
| Anterior Chamber Depth (ACD) | +0.06 mm (p<0.05) | +0.07 mm (p<0.05) | [12] |
| Anterior Chamber Volume (ACV) | Not Significant | Increase (p<0.001) | [12] |
| Intraocular Pressure (IOP) | Decrease (p=0.008) | Increase (p<0.001) | [12] |
| Pupil Size | Significant Increase (p<0.001) | Significant Increase (p<0.001) | [12] |
Experimental Protocols
The characterization of cyclopentolate's effects relies on standardized in vitro and clinical methodologies.
Protocol: Clinical Evaluation of Cycloplegic and Mydriatic Effects
This protocol outlines a typical methodology for a prospective clinical trial to assess the efficacy of cyclopentolate in human subjects.[13][14]
-
Subject Recruitment: Enroll healthy volunteers or a target patient population (e.g., children aged 5-14) after obtaining informed consent.[13] Exclude individuals with known hypersensitivity, glaucoma, or other contraindications.[15]
-
Baseline Measurement: Before drug administration, measure baseline parameters including spherical equivalent (refraction), pupil diameter, and pupillary light reaction using an autorefractor and pupillometer.[13]
-
Drug Administration:
-
Instill one drop of a topical anesthetic (e.g., 0.5% tetracaine) to reduce discomfort.[13]
-
Three minutes later, instill one drop of 1% this compound solution into the conjunctival sac.[13] Some protocols may use two drops administered 5-10 minutes apart.[7][14]
-
Apply digital pressure to the lacrimal sac for 2-3 minutes to minimize systemic absorption.[7]
-
-
Post-Instillation Measurements: Record refraction and pupil diameter at regular intervals (e.g., every 10 minutes) for a defined period (e.g., up to 110 minutes) to determine the time to maximum effect.[13]
-
Data Analysis: Determine the time of maximum cycloplegia by identifying the point at which the spherical equivalent stabilizes within a predefined limit (e.g., ±0.25 D).[13] Analyze changes in pupil diameter to quantify the mydriatic effect.
Caption: Workflow for Clinical Evaluation
Protocol: In Vitro Muscarinic Receptor Binding Assay
This protocol describes a generalized competitive radioligand binding assay to determine the affinity (Ki) of cyclopentolate for muscarinic receptor subtypes.
-
Preparation of Membranes: Homogenize tissues or cultured cells expressing the target muscarinic receptor subtype (e.g., M1, M2, M3) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes, then resuspend in an assay buffer.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on each filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the cyclopentolate concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value (the concentration of cyclopentolate that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is an effective mydriatic and cycloplegic agent whose clinical utility is directly attributable to its potent, competitive antagonism of muscarinic acetylcholine receptors in the iris sphincter and ciliary muscles. By blocking the M3 receptor-mediated Gq signaling pathway, it prevents smooth muscle contraction, resulting in pupil dilation and paralysis of accommodation. Quantitative data confirm its high affinity for relevant receptor subtypes and delineate a rapid onset and predictable duration of action, solidifying its role as a primary diagnostic tool in ophthalmology. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other anticholinergic compounds.
References
- 1. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Cyclopentolate as a cycloplegic drug in determination of refractive error] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophthalmic applications of cyclopentolate [klinikaoczna.pl]
- 4. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 5. Cyclopentolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pi.bausch.com [pi.bausch.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. drugs.com [drugs.com]
- 11. pdr.net [pdr.net]
- 12. Effects of this compound Dosage on Anterior Segment Parameters in Young Adults (Measured with Pentacam) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time of maximum cycloplegia after instillation of cyclopentolate 1% in children with brown irises - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
In Vivo Systemic Absorption of Topical Cyclopentolate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo systemic absorption of topical cyclopentolate (B1215867) hydrochloride, a synthetic anticholinergic agent widely used for mydriasis and cycloplegia. Understanding the systemic pharmacokinetics of this ophthalmic drug is crucial for assessing its safety profile, particularly in pediatric and elderly populations who are more susceptible to its systemic adverse effects. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and illustrates the pathways of absorption and mechanism of action.
Quantitative Data on Systemic Absorption
Systemic absorption of cyclopentolate following topical ocular administration has been quantified in several clinical studies. The peak plasma concentrations (Cmax), time to reach peak concentration (Tmax), and elimination half-life (t1/2) are critical parameters in understanding the extent and duration of systemic exposure.
| Study Population | Dosage | Cmax (ng/mL) | Tmax (minutes) | Elimination Half-life (t1/2) (minutes) | Reference |
| Healthy Adult Volunteers (n=8) | Two 30 µL drops of 1% solution | ~ 3 | Within 30 | 111 | [1][2] |
| Healthy Adult Volunteers (n=8) | Two 30 µL drops of 1% solution (conventional vs. canthal application) | No significant difference between methods | Not specified | Not specified | [3] |
| Healthy Female Volunteers (n=8) | One 30 µL drop of 1% solution bilaterally | 2.06 ± 0.86 (mean ± S.D.) nM | 53 | Not specified | [4] |
| Children (n=12) | One 35 µL drop of 1% solution | Median: 2.9 (range: undetectable to 5.8) | As early as 3 minutes | Not specified | [5] |
| Preterm Infants (n=18) | Not specified | Range: 6-53 | 60 | Not specified | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on cyclopentolate's systemic absorption.
Study 1: Pharmacokinetics in Healthy Adult Volunteers[1][2]
-
Objective: To determine the plasma concentrations of cyclopentolate after ocular application of three different formulations.
-
Subjects: Eight healthy adult volunteers.
-
Dosing: Randomized administration of two 30 µL drops of one of the following in one eye:
-
1% w/v cyclopentolate hydrochloride in saline
-
Cyclopentolate polygalacturonate in saline
-
Cyclopentolate polygalacturonate in acetate (B1210297) buffer
-
-
Sample Collection: Blood samples were collected at various time points.
-
Analytical Method: Cyclopentolate concentrations in plasma were measured by a radioreceptor assay.
Study 2: Systemic Absorption in Children[5]
-
Objective: To quantify cyclopentolate plasma levels and monitor heart rate and pupil size after ocular application in children.
-
Subjects: Twelve children.
-
Dosing: Randomized administration of one 35 µL eyedrop of either 1% cyclopentolate (n=6) or placebo (n=6) in the lower cul-de-sac of one eye.
-
Sample Collection: Blood samples were collected at various time points.
-
Analytical Method: A sensitive radioreceptor assay was used to determine the systemic drug absorption.
-
Physiological Monitoring: Heart rate and pupil diameter were monitored.
Study 3: Systemic Absorption in Preterm Infants[6]
-
Objective: To analyze the association between adverse events and cyclopentolate drug levels in neonates undergoing Retinopathy of Prematurity Eye Exams (ROPEE).
-
Subjects: Twenty-five preterm infants, with 20 receiving mydriatic drops for blood collection.
-
Dosing: Routine mydriatic drops for ROP screening.
-
Sample Collection: Blood was collected onto dried blood spot cards one hour after eye drop instillation.
-
Analytical Method: Blood samples were extracted and analyzed for cyclopentolate using liquid chromatography and mass spectrometry.
-
Adverse Event Monitoring: Relationships between drug levels and adverse events were assessed.
Visualization of Pathways and Mechanisms
The following diagrams illustrate the key pathways involved in the systemic absorption and mechanism of action of topical this compound.
Discussion
The data clearly indicate that topical this compound is systemically absorbed, with detectable plasma concentrations observed shortly after administration in both adults and children.[1][5] The peak plasma concentrations can vary significantly among individuals, with preterm infants showing a wide range of absorption levels.[5][6] This variability underscores the importance of cautious dosing, especially in vulnerable populations.
Systemic absorption occurs primarily through the conjunctival vasculature and the nasal mucosa after drainage through the nasolacrimal duct.[7][8][9] A portion of the drug may also be swallowed and absorbed through the gastrointestinal tract, which may account for the occasional observation of a second concentration peak in plasma.[1][2]
The primary mechanism of action of cyclopentolate is the blockade of muscarinic acetylcholine receptors.[10] This antagonism leads to the relaxation of the iris sphincter and ciliary muscles, resulting in mydriasis and cycloplegia, respectively.[10] However, systemic absorption allows the drug to interact with muscarinic receptors throughout the body, leading to potential anticholinergic side effects. These can range from dry mouth and flushing to more severe central nervous system effects such as confusion, agitation, and hallucinations, particularly in children.[11][12][13]
To minimize systemic absorption, techniques such as applying pressure over the nasolacrimal sac for two to three minutes after instillation are recommended.[14]
Conclusion
This technical guide has synthesized quantitative data and experimental protocols related to the in vivo systemic absorption of topical this compound. The provided information highlights that while effective for its intended ocular purpose, cyclopentolate undergoes systemic absorption that can lead to adverse effects. Researchers and drug development professionals should consider these pharmacokinetic properties to optimize dosing regimens and enhance the safety profile of ophthalmic formulations containing cyclopentolate. Further research into formulations that minimize systemic uptake while maintaining ocular efficacy is warranted.
References
- 1. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular effects and systemic absorption of cyclopentolate eyedrops after canthal and conventional application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic and ocular absorption and antagonist activity of topically applied cyclopentolate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic absorption of ocular cyclopentolate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Absorption of Cyclopentolate and Adverse Events After Retinopathy of Prematurity Exams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxic Effects of Topical Cyclopentolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic toxicity of topical cyclopentolate eyedrops in a child - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cyclopentolate-Induced Systemic Complications in a Pediatric Patient: A Case Report | Sciety [sciety.org]
- 12. What are the side effects of Cyclopentolate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. UpToDate 2018 [doctorabad.com]
Preclinical Animal Models for Studying Cyclopentolate Hydrochloride Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic agent widely used in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects. These properties are essential for various diagnostic and therapeutic procedures, including fundoscopic examinations and refraction studies. As a non-selective muscarinic receptor antagonist, cyclopentolate can also elicit systemic side effects by acting on receptors in the central nervous system (CNS), cardiovascular system, and other organs.[1][2] Therefore, a thorough preclinical evaluation of its ocular and systemic effects is crucial for drug development and safety assessment.
This technical guide provides a comprehensive overview of preclinical animal models used to study the effects of cyclopentolate hydrochloride. It includes detailed experimental protocols, quantitative data from various studies, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: Muscarinic Receptor Antagonism
Cyclopentolate exerts its effects by competitively blocking muscarinic acetylcholine (B1216132) receptors (mAChRs) in the iris sphincter and ciliary muscles of the eye.[3] Acetylcholine, a neurotransmitter, normally binds to these receptors to induce pupillary constriction (miosis) and accommodation. By antagonizing these receptors, cyclopentolate leads to mydriasis and cycloplegia. There are five subtypes of muscarinic receptors (M1-M5), and cyclopentolate's systemic effects are a result of its interaction with these receptors in various tissues.
Caption: Muscarinic Acetylcholine Receptor (M1/M3/M5) Signaling Pathway.
Ophthalmic Effects: Animal Models and Protocols
The primary preclinical evaluation of cyclopentolate focuses on its effects on the eye. Rabbits and cats are the most commonly used animal models due to the anatomical and physiological similarities of their eyes to human eyes.
Mydriasis and Cycloplegia Assessment
Animal Model: New Zealand White Rabbit
Experimental Protocol:
-
Animal Acclimatization: House rabbits individually in a controlled environment (12-hour light/dark cycle, 20-24°C) for at least one week before the experiment.
-
Baseline Measurements:
-
Measure the baseline horizontal pupil diameter using a calibrated digital caliper or a pupilometer.
-
Perform all measurements under consistent, low-light conditions to minimize variability.
-
-
Drug Administration:
-
Gently restrain the rabbit. A restraining box can be used to minimize stress.[4][5]
-
Instill one drop (approximately 30-50 µL) of 1% this compound ophthalmic solution into the lower conjunctival sac of one eye. The contralateral eye can serve as a control.[6]
-
To prevent systemic absorption, apply gentle pressure to the lacrimal sac for 1-2 minutes after instillation.[7]
-
-
Post-treatment Measurements:
-
Measure the horizontal pupil diameter at regular intervals (e.g., 5, 10, 15, 30, 60 minutes, and then hourly for up to 12 hours, followed by measurements at 24 and 36 hours).[6]
-
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline at each time point.
-
Determine the time to maximum mydriasis and the duration of the mydriatic effect.
-
Animal Model: Domestic Cat
The protocol is similar to that for rabbits, with adjustments for handling and typical response times.
Quantitative Data Summary: Ophthalmic Effects of 1% this compound
| Animal Model | Parameter | Onset of Mydriasis | Time to Maximal Mydriasis | Duration of Mydriasis | Effect on Intraocular Pressure (IOP) | Effect on Tear Production (Schirmer Tear Test - STT) | Reference(s) |
| Rabbit | Ophthalmic | 10-25 minutes | ~25 minutes | 10-12 hours | No significant increase | Transient decrease in the treated eye at 30 minutes | [6] |
| Cat | Ophthalmic | 20-40 minutes | ~40 minutes | 24-36 hours | Significant increase, peaking at ~50 minutes (28.1 ± 5.4 mmHg) | Significant decrease in both eyes for up to 36 hours | [6] |
| Dog (Beagle) | Ophthalmic | ~30 minutes | ~12 hours | ~72 hours | No significant effect | No significant effect | [8] |
| Mouse | Ophthalmic | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |
Intraocular Pressure (IOP) Measurement
Animal Model: Cat
Experimental Protocol:
-
Animal Preparation: Acclimate the cat to the handling and measurement procedures to minimize stress-induced IOP fluctuations.
-
Tonometry:
-
Apply a topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) to the cornea.
-
Use a calibrated rebound tonometer (e.g., TonoVet®) or an applanation tonometer to measure IOP.
-
Obtain at least three consecutive readings and calculate the average.
-
-
Procedure: Follow the same drug administration and measurement schedule as for mydriasis assessment.
Tear Production Assessment (Schirmer Tear Test - STT)
Animal Model: Cat
Experimental Protocol:
-
Procedure:
-
Perform the STT before instilling any other eye drops or performing other ocular examinations.[3][10]
-
Fold a sterile STT strip at the notch and insert it into the lower conjunctival fornix, at the junction of the middle and lateral thirds of the eyelid.[10]
-
Leave the strip in place for 60 seconds.[11]
-
Remove the strip and measure the length of the wetted area in millimeters.[10]
-
-
Schedule: Measure STT at baseline and at various time points post-cyclopentolate administration (e.g., 30 and 60 minutes, then hourly).[6]
Systemic Effects: Animal Models and Protocols
Systemic absorption of cyclopentolate can lead to CNS and cardiovascular side effects. Preclinical studies in rodents and dogs are essential to characterize these potential risks.
Central Nervous System (CNS) Effects
Animal Model: Mouse
Experimental Protocol: Open Field Test
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, typically equipped with an overhead camera for automated tracking.
-
Procedure:
-
Administer this compound systemically (e.g., intraperitoneal injection) at various doses.
-
Place the mouse in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 10-30 minutes).[10]
-
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), number of entries into the center zone.
-
Other Behaviors: Rearing frequency, grooming bouts.
-
-
Data Analysis: Compare the behavioral parameters between cyclopentolate-treated and vehicle-treated control groups.
Quantitative Data Summary: CNS Effects of this compound
No specific dose-response data for cyclopentolate on locomotor activity in mice was identified in the search results. The following table is a template for how such data would be presented.
| Animal Model | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center (%) | Rearing Frequency | Reference(s) |
| Mouse | Vehicle | Data | Data | Data | Hypothetical |
| Mouse | Low Dose | Data | Data | Data | Hypothetical |
| Mouse | Mid Dose | Data | Data | Data | Hypothetical |
| Mouse | High Dose | Data | Data | Data | Hypothetical |
Note: Systemic effects such as restlessness, hallucinations, and ataxia have been reported in humans, suggesting that cyclopentolate crosses the blood-brain barrier.[2] Behavioral tests in animals are crucial to quantify these potential CNS liabilities.
Cardiovascular Effects
Animal Model: Beagle Dog
Experimental Protocol: Telemetry Monitoring
Telemetry allows for continuous monitoring of cardiovascular parameters in conscious, unrestrained animals, minimizing stress-related artifacts.
-
Surgical Implantation: Surgically implant a telemetry transmitter to monitor electrocardiogram (ECG) and blood pressure. Allow for a post-operative recovery period of at least two weeks.
-
Data Acquisition:
-
House the dog in its home cage.
-
Record baseline cardiovascular data (heart rate, blood pressure, ECG intervals) for a 24-hour period.
-
Administer this compound intravenously or orally at various dose levels.
-
Continuously record cardiovascular parameters for at least 24 hours post-dosing.
-
-
Parameters Measured:
-
Hemodynamics: Heart rate, systolic and diastolic blood pressure, mean arterial pressure.
-
Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTc).
-
-
Data Analysis: Compare post-dose cardiovascular parameters to baseline values and to a vehicle control group.
Quantitative Data Summary: Cardiovascular Effects of this compound
No specific dose-response data for cyclopentolate on cardiovascular parameters in conscious dogs was identified in the search results. The following table is a template for how such data would be presented.
| Animal Model | Dose (mg/kg, i.v.) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) | Change in QTc Interval (ms) | Reference(s) |
| Dog (Beagle) | Vehicle | Data | Data | Data | Hypothetical |
| Dog (Beagle) | Low Dose | Data | Data | Data | Hypothetical |
| Dog (Beagle) | Mid Dose | Data | Data | Data | Hypothetical |
| Dog (Beagle) | High Dose | Data | Data | Data | Hypothetical |
Note: Tachycardia and hypertension are known potential side effects of systemic anticholinergic drugs.[2] Telemetry studies in dogs are the gold standard for assessing these risks preclinically.
Caption: Experimental Workflow for Ophthalmic Assessment.
Advanced Preclinical Assessments
Histopathological Examination
Animal Model: Rabbit
Experimental Protocol:
-
Tissue Collection: Following topical administration of this compound (acutely or chronically), euthanize the animals at selected time points.
-
Enucleation and Fixation: Carefully enucleate the eyes and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin or Davidson's solution).
-
Processing and Sectioning: Process the fixed tissues, embed in paraffin, and section the globes to include the ciliary body.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment. Special stains can be used to evaluate specific cellular components.
-
Microscopic Examination: A veterinary pathologist should examine the sections for any treatment-related changes in the ciliary body, iris, and other ocular structures. While specific histopathological changes induced by cyclopentolate are not well-documented, examination could focus on signs of inflammation, cellular degeneration, or changes in the ciliary epithelium.[1]
Electroretinography (ERG)
Animal Model: Dog or Rabbit
Experimental Protocol:
-
Purpose: To assess the functional integrity of the retina. While cyclopentolate's primary action is on the anterior segment, evaluating its potential effects on retinal function can be part of a comprehensive safety assessment.
-
Procedure:
-
Dark-adapt the animal.
-
Anesthetize the animal and place a corneal contact lens electrode.
-
Present light flashes of varying intensity and wavelength to elicit retinal electrical responses.
-
Record and analyze the a-wave (photoreceptor function) and b-wave (inner retinal function) of the ERG.
-
-
Application to Cyclopentolate: Perform ERG recordings at baseline and after cyclopentolate administration to detect any acute changes in retinal function.
Conclusion
The preclinical evaluation of this compound in animal models is essential for understanding its efficacy and safety profile. Rabbits and cats are the preferred models for assessing ophthalmic effects, while mice and dogs are suitable for investigating CNS and cardiovascular liabilities, respectively. This guide provides a framework of detailed protocols and expected outcomes to aid researchers in designing and conducting robust preclinical studies. The use of standardized procedures and quantitative endpoints, as outlined here, will ensure the generation of high-quality data for regulatory submissions and informed clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotoxic Effects of Topical Cyclopentolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Telemetry and High-Definition Oscillometry for Blood Pressure Measurements in Conscious Dogs: Effects of Torcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic effects of ophthalmic cyclopentolate on body weight in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Toxicological and Safety Assessment of Cyclopentolate Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological and safety assessment of cyclopentolate (B1215867) hydrochloride, a synthetic anticholinergic agent widely used in ophthalmic practice for its mydriatic and cycloplegic effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by summarizing available non-clinical and clinical safety data, outlining experimental methodologies, and visualizing key mechanistic pathways.
Executive Summary
Cyclopentolate hydrochloride's safety profile is characterized by a low order of acute toxicity in animal models. However, systemic absorption following topical ophthalmic administration can lead to adverse effects in humans, particularly in pediatric and elderly populations. The primary mechanism of action, and toxicity, is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This guide synthesizes the available data on acute, subchronic, and chronic toxicity, as well as reproductive, developmental, and genetic toxicity. While extensive human safety data exists, this document also highlights the notable lack of comprehensive, publicly available non-clinical studies for certain toxicological endpoints.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-(Dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate hydrochloride |
| CAS Number | 5870-29-1 |
| Molecular Formula | C₁₇H₂₆ClNO₃ |
| Molecular Weight | 327.85 g/mol |
Non-Clinical Toxicology
A summary of the available non-clinical toxicological data for this compound is presented below. It is important to note that detailed study reports for many of these endpoints are not publicly available.
Acute Toxicity
This compound exhibits a low level of acute toxicity in animal studies. The available median lethal dose (LD50) values are summarized in Table 1.
Table 1: Acute Toxicity of this compound
| Route of Administration | Species | LD50 | Reference(s) |
| Oral | Rat | >4000 mg/kg | [1][2][3][4] |
| Oral | Mouse | 960 mg/kg | [2][3][5][6] |
| Intraperitoneal | Mouse | 314 mg/kg | [1][5] |
| Intravenous | Mouse | 63 mg/kg | [1] |
| Subcutaneous | Rat | 2235 mg/kg | [5] |
No signs of dermal irritation have been observed in animal studies. Similarly, it is not considered to be a primary eye irritant in animal models, though local ocular adverse effects are noted in humans.[1][5][6]
An acute oral toxicity study would typically be conducted in accordance with OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). A representative protocol is as follows:
-
Test System: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).
-
Animal Husbandry: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered is typically 10 mL/kg body weight.
-
Dose Levels: A starting dose of 2000 mg/kg is often used. Depending on the outcome, lower or higher doses may be tested in a stepwise manner to determine the LD50.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Subchronic and Chronic Toxicity
There is a lack of publicly available data from dedicated subchronic or chronic toxicity studies on this compound. One safety data sheet notes that it "May cause damage to organs through prolonged or repeated exposure" (H373), but the underlying studies are not cited.[5] Without such studies, a No-Observed-Adverse-Effect Level (NOAEL) has not been established.
Reproductive and Developmental Toxicity
Animal reproduction studies have not been conducted with this compound.[7][8] It is unknown whether cyclopentolate can cause fetal harm when administered to a pregnant woman or can affect reproduction capacity.[7]
Genotoxicity and Carcinogenicity
Studies to evaluate the genotoxic and carcinogenic potential of this compound have not been conducted.[3][5][7] It is not classified as a carcinogen by major regulatory and scientific bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Environmental Protection Agency (EPA).[5][6]
A bacterial reverse mutation test would typically be conducted in accordance with OECD Guideline 471. A representative protocol is as follows:
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Procedure: The test substance, bacterial tester strain, and (if applicable) S9 mix are combined in a test tube with molten top agar (B569324). The mixture is then poured onto the surface of a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
Mechanism of Action and Toxicity
This compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[9][10][11] These G-protein coupled receptors are found throughout the body and are involved in a wide range of parasympathetic functions. In the eye, cyclopentolate blocks mAChRs in the sphincter muscle of the iris and the ciliary muscle, leading to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).
Systemic toxicity occurs when the drug is absorbed and antagonizes mAChRs in other parts of the body, such as the central nervous system, heart, salivary glands, and gastrointestinal tract.
Signaling Pathway
The binding of acetylcholine to M1, M3, and M5 muscarinic receptors activates the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Cyclopentolate competitively blocks these pathways.
Human Safety and Clinical Findings
The majority of safety data for this compound comes from its clinical use as an ophthalmic solution. Systemic absorption can occur through the conjunctiva and the nasal mucosa after drainage through the nasolacrimal duct.[12]
Adverse Reactions
Adverse reactions are more frequently reported in children and the elderly.[7][13] The most significant concerns are central nervous system (CNS) and anticholinergic effects.
Table 2: Reported Human Adverse Reactions to Ophthalmic this compound
| System Organ Class | Adverse Reactions | Reference(s) |
| Ocular | Increased intraocular pressure, burning/stinging sensation, photophobia, blurred vision, irritation, hyperemia, conjunctivitis, punctate keratitis, synechiae. | [3][7][9][13][14] |
| Central Nervous System | Psychotic reactions, behavioral disturbances (restlessness, hyperactivity), hallucinations (visual and auditory), ataxia, incoherent speech, disorientation, seizures, drowsiness. | [7][8][9][12][13][14][15][16][17] |
| Cardiovascular | Tachycardia, vasodilation, hypertension. | [7][13][14] |
| Gastrointestinal | Diminished motility, feeding intolerance in infants, necrotizing enterocolitis in preterm infants, abdominal distention. | [7][13] |
| Other Anticholinergic Effects | Dry mouth, skin rash, hyperpyrexia, urinary retention, decreased secretion from salivary and sweat glands. | [7][13][14] |
In a study of 66 adults receiving 2% cyclopentolate eye drops, 10 (15%) developed systemic toxic reactions. Six of these were mild and four were of moderate severity, with all resolving without treatment.[18]
Overdosage
Excessive dosage can produce severe CNS disturbances, tachycardia, hyperpyrexia, hypertension, and other anticholinergic effects. Severe manifestations of toxicity can include coma, medullary paralysis, and death.[7] Management of overdose is primarily supportive. Physostigmine, a reversible cholinesterase inhibitor, can be used as an antidote in cases of severe toxicity, but its use is reserved for severe cases due to its own potential for adverse effects.[15]
Experimental Workflows for Toxicity Assessment
The following diagrams illustrate typical workflows for the non-clinical safety assessment of an ophthalmic drug like this compound.
Conclusion
This compound has a well-established clinical safety profile, primarily defined by its anticholinergic effects following systemic absorption. The acute toxicity in animal models is low. However, there is a significant lack of publicly available, comprehensive non-clinical data for subchronic and chronic toxicity, reproductive and developmental toxicity, and genotoxicity/carcinogenicity. While its long history of clinical use provides a degree of confidence in its safety when used appropriately, researchers and drug developers should be aware of these data gaps. Future research could focus on in vitro and alternative models to address some of the missing toxicological endpoints, particularly for new formulations or delivery systems. For clinical use, adherence to recommended dosing, especially in vulnerable populations, and techniques to minimize systemic absorption are critical to ensure patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pi.bausch.com [pi.bausch.com]
- 8. Cyclopentolate - Wikipedia [en.wikipedia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemview.epa.gov [chemview.epa.gov]
- 17. Efficacy and Safety of Cyclopentolate Microdrops for Cycloplegic Refraction in Children | Clinical Research Trial Listing ( Cycloplegic Refraction ) ( NCT06885242 ) [trialx.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
The Cellular and Molecular Impact of Cyclopentolate on Ocular Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentolate (B1215867) is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist widely utilized in ophthalmology for its mydriatic and cycloplegic properties.[1][2] Its clinical utility in diagnostic procedures and the management of conditions like uveitis is well-established.[2][3] Emerging research, however, points towards a more complex role for cyclopentolate and other muscarinic antagonists at the cellular and molecular level, particularly in the context of myopia control and scleral remodeling. This guide provides an in-depth examination of the cellular and molecular effects of cyclopentolate on various ocular tissues. It details the drug's interaction with muscarinic receptor subtypes, the subsequent intracellular signaling cascades, and its influence on cellular behaviors such as proliferation and extracellular matrix dynamics. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and drug development efforts in ophthalmology.
Mechanism of Action: Muscarinic Receptor Antagonism
Cyclopentolate exerts its primary effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) in ocular tissues.[3][4] These G-protein coupled receptors are integral to parasympathetic nervous system function in the eye. There are five subtypes of muscarinic receptors (M1-M5), and their distribution varies across different ocular tissues, leading to a range of physiological responses upon antagonism by cyclopentolate.
Receptor Distribution in Ocular Tissues
The physiological response to cyclopentolate is dictated by the specific mAChR subtypes present in each ocular tissue. The M3 subtype is the predominant muscarinic receptor in the anterior segment of the human eye, particularly in the iris sphincter and ciliary muscle.[5][6][7] However, a heterogeneous population of all five receptor subtypes is found throughout the eye.[8]
-
Iris Sphincter and Ciliary Body: These tissues, responsible for pupillary constriction and accommodation respectively, are rich in M3 receptors, accounting for approximately 60% to 75% of the total muscarinic receptor population.[5][7] Lower levels of M2 and M4 receptors (5% to 10%) are also present.[5][7]
-
Cornea and Conjunctiva: All five muscarinic receptor subtypes (M1-M5) have been identified in human corneal and conjunctival cells.[8] These receptors are implicated in cellular proliferation and wound healing.[8]
-
Sclera: While direct studies on cyclopentolate's binding to scleral mAChRs are limited, the presence of these receptors is inferred from the effects of muscarinic antagonists on scleral growth and myopia progression.[8]
Binding Affinity and Receptor Interaction
Cyclopentolate is classified as a non-selective antagonist, meaning it binds to multiple muscarinic receptor subtypes without strong preference.[3] This broad antagonism is responsible for its potent clinical effects. One study has reported a pKB value of 7.8 for cyclopentolate on the circular ciliary muscle, indicating a high binding affinity.[9] By blocking acetylcholine binding, cyclopentolate prevents the activation of downstream signaling pathways, leading to muscle relaxation and inhibition of cellular responses.[4][10]
Cellular and Molecular Signaling Pathways
The antagonism of mAChRs by cyclopentolate disrupts key intracellular signaling cascades that regulate a multitude of cellular functions. The specific pathway affected depends on the G-protein to which the muscarinic receptor subtype is coupled.
-
M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins.[3] Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
A significant consequence of muscarinic receptor activation in some ocular cells is the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently activates the mitogen-activated protein kinase (MAPK) pathway (p42/44 MAPK), a critical regulator of cell proliferation.[8] Cyclopentolate, by blocking the initial muscarinic receptor activation, can inhibit these downstream proliferative signals.
Figure 1: Cyclopentolate's blockade of the Gq/11 signaling pathway.
Effects on Specific Ocular Tissues
Ciliary Muscle and Iris Sphincter: Cycloplegia and Mydriasis
The most prominent effects of cyclopentolate are the paralysis of the ciliary muscle (cycloplegia) and the dilation of the pupil (mydriasis).[11][12] These effects stem from the blockade of M3 receptors in the ciliary muscle and iris sphincter, respectively.[10] This prevents acetylcholine-induced muscle contraction, leading to relaxation.[4] The resulting cycloplegia temporarily inhibits the eye's ability to accommodate for near vision, while mydriasis facilitates examination of the posterior segment of the eye.[13]
Sclera: Extracellular Matrix Remodeling and Myopia Control
There is growing interest in the role of muscarinic antagonists in controlling myopia progression. While the precise mechanisms are still under investigation, evidence suggests that these agents can influence scleral biochemistry and remodeling. Scleral thinning and extracellular matrix (ECM) degradation are hallmarks of myopia.[14]
Studies on other muscarinic antagonists, like pirenzepine (B46924) and atropine (B194438), have shown they can reduce myopia progression.[15][16] The mechanism is thought to be non-toxic and may involve the modulation of glycosaminoglycan synthesis in scleral fibroblasts.[16] Furthermore, matrix metalloproteinases (MMPs), particularly MMP-2, are enzymes implicated in the degradation of the scleral matrix during myopia development.[14][17] Muscarinic antagonists may indirectly influence the activity of these enzymes. While direct evidence for cyclopentolate's effect on scleral MMPs is sparse, the established link between muscarinic signaling and scleral remodeling suggests this is a critical area for future research.
Figure 2: Hypothesized effects of cyclopentolate on scleral remodeling.
Cornea and Conjunctiva: Cellular Proliferation
All five muscarinic receptor subtypes are present on corneal and conjunctival cells, where they play a role in regulating cell growth.[8] Activation of these receptors by agonists like carbachol (B1668302) can stimulate the proliferation of conjunctival epithelial cells, an effect that is mediated through the p42/44 MAPK pathway.[8] As a muscarinic antagonist, cyclopentolate would be expected to inhibit this proliferation, which could have implications for corneal wound healing and the management of proliferative ocular surface diseases.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of cyclopentolate and the distribution of its targets in ocular tissues.
Table 1: Muscarinic Receptor Subtype Distribution in Human Ocular Tissues
| Ocular Tissue | M1 (%) | M2 (%) | M3 (%) | M4 (%) | M5 (%) | Reference |
|---|---|---|---|---|---|---|
| Iris Sphincter | 7.4 | 7.8 | 59.1 | 11.4 | 5.4 | [7] |
| Ciliary Muscle | 0.8 | 5.4 | 73.5 | 4.9 | 2.4 | [7] |
| Ciliary Processes | 6.6 | 4.9 | 57.6 | 4.6 | 2.0 |[7] |
Table 2: Pharmacodynamic Properties of Cyclopentolate
| Parameter | Value | Tissue | Reference |
|---|---|---|---|
| Binding Affinity (pKB) | 7.8 | Circular Ciliary Muscle | [9] |
| Maximal Mydriasis | 15-60 minutes | Iris | [13] |
| Maximal Cycloplegia | 25-75 minutes | Ciliary Muscle | [2][18] |
| Duration of Mydriasis | Up to 24 hours | Iris | [1] |
| Duration of Cycloplegia | 6-24 hours | Ciliary Muscle |[1] |
Table 3: Biometric Changes in Human Eyes After Cyclopentolate Treatment
| Parameter | Change | Condition | Reference |
|---|---|---|---|
| Anterior Chamber Depth | Increased | Post-cycloplegia | [18][19] |
| Lens Thickness | Reduced | Post-cycloplegia | [18][19] |
| Choroidal Thickness | Decreased | Myopic Children | [20] |
| Axial Length | Elongation | Myopic Children |[20] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the cellular and molecular effects of cyclopentolate.
Muscarinic Receptor Subtype Quantification by Immunoprecipitation
-
Objective: To determine the relative levels of the five muscarinic receptor subtypes in a given ocular tissue.
-
Protocol:
-
Tissue Preparation: Human donor iris sphincter, ciliary muscle, and ciliary processes are dissected and homogenized. Membranes are prepared by centrifugation.
-
Receptor Solubilization: Membranes are incubated with a digitonin-based buffer to solubilize the receptor proteins.
-
Radioligand Binding: Solubilized receptors are incubated with a radiolabeled non-selective muscarinic antagonist, such as [3H]-QNB (quinuclidinyl benzilate), to label all muscarinic receptors.
-
Immunoprecipitation: The receptor-ligand complexes are incubated with subtype-selective antisera (antibodies) specific for each of the five muscarinic receptor proteins (M1-M5).
-
Precipitation: Protein A-Sepharose is added to precipitate the radiolabeled receptor-antibody complexes.
-
Quantification: The radioactivity of the pellets is measured using scintillation counting. The counts per minute for each subtype are expressed as a percentage of the total counts to determine the relative density of each subtype.
-
-
Reference: This protocol is adapted from the methodology described by Gil et al. (1997).[5][7]
Figure 3: Workflow for muscarinic receptor immunoprecipitation.
Cell Proliferation (BrdU Incorporation) Assay
-
Objective: To measure the effect of cyclopentolate on the proliferation of ocular cells (e.g., conjunctival epithelial cells).
-
Protocol:
-
Cell Culture: Human conjunctival epithelial cells are isolated and cultured in appropriate media until they reach sub-confluence.
-
Serum Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycles.
-
Treatment: Cells are pre-incubated with cyclopentolate at various concentrations for a specified time. A muscarinic agonist (e.g., carbachol) is then added to stimulate proliferation. Control groups include untreated cells, cells treated with agonist alone, and cells treated with cyclopentolate alone.
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.
-
Immunodetection: Cells are fixed and permeabilized. An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.
-
Quantification: A substrate for the enzyme is added, which produces a colorimetric or fluorometric signal. The intensity of the signal, which is proportional to the amount of BrdU incorporated, is measured using a microplate reader.
-
-
Reference: This protocol is based on the principles described by Weng et al. (2007).[8]
Western Blot Analysis for MAPK Activation
-
Objective: To determine if cyclopentolate affects the phosphorylation (activation) of p42/44 MAPK.
-
Protocol:
-
Cell Culture and Treatment: Ocular cells are cultured and treated with agonists and/or cyclopentolate as described in the proliferation assay.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of p42/44 MAPK (p-MAPK). A separate blot is often run with an antibody for total p42/44 MAPK to serve as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to p-MAPK is quantified and normalized to the total MAPK bands to determine the level of activation.
-
-
Reference: This is a standard molecular biology technique, with the application in this context informed by Weng et al. (2007).[8]
Conclusion and Future Directions
Cyclopentolate is a potent, non-selective muscarinic antagonist with well-defined effects on the iris and ciliary body, leading to its widespread clinical use. However, its molecular impact extends to other ocular tissues, including the cornea, conjunctiva, and sclera, where it can modulate fundamental cellular processes like proliferation and, potentially, extracellular matrix remodeling. The involvement of muscarinic signaling in scleral biochemistry is a particularly promising area of research for the development of novel anti-myopia therapies.
Future research should focus on elucidating the precise downstream signaling pathways that link muscarinic receptor antagonism by cyclopentolate to changes in scleral fibroblast behavior. Investigating the direct effects of cyclopentolate on the expression and activity of MMPs and their inhibitors (TIMPs) in scleral cells is a critical next step. Furthermore, obtaining more comprehensive quantitative data, such as subtype-specific binding affinities (Ki values) for cyclopentolate in various human ocular tissues, will be essential for refining our understanding of its pharmacological profile and for the rational design of more selective and effective therapeutic agents.
References
- 1. Cyclopentolate - Wikipedia [en.wikipedia.org]
- 2. Ophthalmic applications of cyclopentolate [klinikaoczna.pl]
- 3. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 5. Muscarinic receptor subtypes in human iris-ciliary body measured by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Muscarinic receptor subtypes in human iris-ciliary body measured by immunoprecipitation. | Semantic Scholar [semanticscholar.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cyclopentolate Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 12. Cyclopentolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Up-Regulation of Matrix Metalloproteinase-2 by Scleral Monocyte-Derived Macrophages Contributes to Myopia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pirenzepine affects scleral metabolic changes in myopia through a non-toxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Effect of cyclopentolate on ocular biometric parameters - Indian J Clin Exp Ophthalmol [ijceo.org]
- 19. The effect of topical administration of cyclopentolate on ocular biometry: An analysis for mouse and human models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparisons of atropine versus cyclopentolate cycloplegia in myopic children - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Anticholinergic Properties of Cyclopentolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentolate (B1215867) hydrochloride is a synthetic anticholinergic agent widely utilized in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2][3] This technical guide provides a comprehensive investigation into the core anticholinergic properties of cyclopentolate hydrochloride. It details the compound's mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), presents quantitative data on its receptor binding affinities, and outlines the experimental protocols used to characterize these properties. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction
This compound is a tertiary amine antimuscarinic agent that shares pharmacological properties with atropine, but with a faster onset and shorter duration of action.[4][5] Its primary clinical application is in ophthalmic diagnostics, where it facilitates funduscopic examination and the accurate determination of refractive error by temporarily eliminating the accommodative capacity of the eye.[6][7] Understanding the specific interactions of cyclopentolate with muscarinic receptor subtypes and the functional consequences of this antagonism is crucial for its optimal clinical use and for the development of novel anticholinergic agents.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][8] These G-protein coupled receptors are classified into five subtypes (M1-M5) and are widely distributed throughout the body, mediating various physiological responses to the neurotransmitter acetylcholine (ACh).[9][10]
In the eye, cyclopentolate blocks the action of ACh on the sphincter muscle of the iris and the ciliary muscle.[4] Both of these muscles are predominantly controlled by the parasympathetic nervous system via M3 muscarinic receptors.[11] Antagonism of M3 receptors on the iris sphincter muscle leads to its relaxation, resulting in unopposed action of the sympathetically innervated dilator muscle and subsequent mydriasis (pupil dilation).[3][4] Blockade of M3 receptors on the ciliary muscle prevents its contraction, leading to a flattening of the lens and a loss of accommodative power, a state known as cycloplegia.[12]
The anticholinergic activity of cyclopentolate is not limited to the eye. Systemic absorption can lead to effects in other organ systems where muscarinic receptors are present, which accounts for its potential side effects.
Quantitative Pharmacological Data
The anticholinergic potency and selectivity of this compound have been quantified through various in vitro assays. The primary method for determining the affinity of a ligand for a receptor is through radioligand binding assays.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Cyclopentolate
| Receptor Subtype | Ki (nM) |
| M1 | 1.62[13] |
| M2 | 27.5[13] |
| M3 | 2.63[13] |
Note: Lower Ki values indicate higher binding affinity.
The data in Table 1 demonstrates that cyclopentolate has a higher affinity for M1 and M3 receptor subtypes compared to the M2 subtype. This preferential binding to M1 and M3 receptors is consistent with its potent mydriatic and cycloplegic effects, which are primarily mediated by M3 receptors.
Experimental Protocols
A thorough understanding of the experimental methodologies used to characterize the anticholinergic properties of cyclopentolate is essential for interpreting the data and for designing future studies.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Principle: This assay measures the ability of an unlabeled compound (cyclopentolate) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand is the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Detailed Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M1, M2, or M3 receptors) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.[14]
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled muscarinic antagonist, typically [³H]N-methylscopolamine ([³H]NMS), is used.[15]
-
Varying concentrations of unlabeled this compound are added to a series of tubes or wells.
-
The prepared cell membranes are added to each tube/well.
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled muscarinic antagonist (e.g., atropine).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.[14]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the cyclopentolate concentration.
-
The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Experimental workflow for a competitive radioligand binding assay.
In Vivo Measurement of Mydriasis and Cycloplegia
Objective: To assess the mydriatic and cycloplegic effects of topically applied this compound in an animal model (e.g., rabbit).
Principle: The effects of cyclopentolate on pupil diameter (mydriasis) and accommodation (cycloplegia) are measured over time following topical administration to the eye.
Detailed Methodology:
-
Animal Model:
-
New Zealand white rabbits are commonly used for ophthalmic studies. The animals are acclimatized to the laboratory conditions before the experiment.[16]
-
-
Drug Administration:
-
Measurement of Mydriasis:
-
The horizontal pupil diameter is measured at regular intervals (e.g., every 5-10 minutes for the first hour, then at longer intervals) using a calibrated digital caliper or a pupillometer.[16]
-
Measurements are taken under controlled lighting conditions.
-
-
Measurement of Cycloplegia (indirect):
-
While direct measurement of accommodation is challenging in rabbits, the onset and duration of cycloplegia are often inferred from the time course of mydriasis, as both effects are mediated by muscarinic antagonism. In human studies, cycloplegia is directly measured by assessing the change in the eye's refractive power.[7]
-
-
Data Analysis:
-
The change in pupil diameter from baseline is plotted against time to determine the onset, peak effect, and duration of mydriasis.
-
Statistical analysis is performed to compare the treated eye with the control eye.
-
Figure 2: Experimental workflow for in vivo measurement of mydriasis in rabbits.
Signaling Pathways
Cyclopentolate's antagonism of M1 and M3 muscarinic receptors disrupts the Gq/11 signaling cascade.
M1/M3 Muscarinic Receptor Signaling Pathway (Gq/11 Pathway):
Upon binding of acetylcholine, M1 and M3 receptors activate the Gq/11 family of G proteins.[17][18] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[18] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[18] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[19] This cascade of events ultimately leads to the physiological response, such as smooth muscle contraction. Cyclopentolate competitively blocks the initial binding of acetylcholine to the receptor, thereby inhibiting this entire signaling pathway.
Figure 3: M3 muscarinic receptor signaling pathway (Gq) and the inhibitory action of cyclopentolate.
Conclusion
This compound is a potent muscarinic antagonist with a well-characterized mechanism of action. Its high affinity for M1 and M3 receptors underlies its clinical efficacy as a mydriatic and cycloplegic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of cyclopentolate and the development of new anticholinergic drugs with improved selectivity and side-effect profiles. The visualization of the associated signaling pathways and experimental workflows serves as a valuable tool for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Mydriatics and cycloplegics | PPTX [slideshare.net]
- 4. optometrytimes.com [optometrytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimal dosage of cyclopentolate 1% for complete cycloplegia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time of maximum cycloplegia after instillation of cyclopentolate 1% in children with brown irises - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 9. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Muscarinic receptors--characterization, coupling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Cycloplegia - Wikipedia [en.wikipedia.org]
- 13. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shutterstock.com [shutterstock.com]
- 18. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 19. researchgate.net [researchgate.net]
Discovery and synthesis of cyclopentolate hydrochloride and its analogs
An In-depth Technical Guide to the Discovery and Synthesis of Cyclopentolate (B1215867) Hydrochloride and Its Analogs
Introduction
Cyclopentolate hydrochloride is a synthetic antimuscarinic agent widely utilized in ophthalmic practice for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2][3][4] Its rapid onset and shorter duration of action compared to atropine (B194438) make it a preferred choice for diagnostic eye examinations, particularly in pediatric refraction and in the management of uveitis.[5][6][7][8] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound and its analogs, intended for researchers, scientists, and professionals in drug development.
History and Discovery
In the quest for new and improved antispasmodic agents, cyclopentolate was first synthesized in 1952 as a chemical analog of atropine.[5] The research aimed to create derivatives of tropic acid with potent pharmacological actions but with a more favorable duration of effect for clinical applications.[5] Marketed under brand names such as Cyclogyl, Cylate, and Pentolair, it was approved for medical use and has since become an essential tool in ophthalmology.[5][9]
Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][6][10][11] In the eye, acetylcholine is the neurotransmitter that stimulates mAChRs on the iris sphincter muscle, causing pupillary constriction (miosis), and on the ciliary body, leading to muscle contraction for accommodation (focusing on near objects).[2]
By competitively blocking these receptors, cyclopentolate prevents acetylcholine from binding, leading to:
-
Mydriasis: Relaxation of the iris sphincter muscle, resulting in dilation of the pupil.[2][12]
-
Cycloplegia: Paralysis of the ciliary muscle, which inhibits accommodation.[2][12]
The onset of action is rapid, with maximal effect typically occurring within 15 to 60 minutes, and recovery usually within 24 hours.[2][8][12]
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from phenylacetic acid or its derivatives. The key intermediate is 2-(1-hydroxycyclopentyl)-phenylacetic acid, which is subsequently esterified.
General Synthesis Pathway
-
Step 1: Formation of 2-(1-hydroxycyclopentyl)-phenylacetic acid. This step involves the reaction of a phenylacetate (B1230308) derivative with cyclopentanone (B42830). One common method utilizes a Grignard reagent.[13] An alternative route involves the direct reaction of phenylacetic acid with cyclopentanone in the presence of a strong base.[7][14]
-
Step 2: Esterification and Salt Formation. The intermediate acid is then esterified with 2-(dimethylamino)ethanol or its chloro-derivative, N,N-dimethylamino chloroethane.[1][14] The resulting ester base is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.[1][14]
Detailed Experimental Protocols
Method 1: Grignard Reaction Approach [1]
-
Synthesis of 2-phenyl-2-(1-hydroxycyclopentyl)ethanoic acid (Intermediate):
-
Prepare a suspension of 9 g of sodium phenyl acetate (B1210297) and 2.4 g of magnesium turnings in 25 cc of anhydrous ether.
-
To the well-stirred suspension, add a solution of 9.4 cc of isopropyl bromide in 50 cc of anhydrous ether.
-
Reflux the mixture for one hour.
-
Add 5 cc of cyclopentanone in 25 cc of anhydrous ether dropwise.
-
Reflux the mixture for an additional hour.
-
Pour the reaction mixture over ice water containing hydrochloric acid.
-
Separate the ether layer and extract it with 200 cc of 5% sodium hydroxide.
-
The resulting product, 2-phenyl-2-(1-hydroxycyclopentyl)ethanoic acid, is isolated.
-
-
Synthesis of this compound:
-
Reflux a solution of 4.5 g of the intermediate acid and 2.5 g of β-chloroethyl dimethyl amine in 30 cc of dry isopropyl alcohol for 16 hours.
-
Cool and filter the solution to remove solid by-products.
-
Remove the solvent under reduced pressure.
-
Wash the residue with anhydrous ether.
-
Dissolve the product in ethyl acetate and crystallize to obtain the hydrochloride salt of the β-(dimethylamino)ethyl ester of 2-phenyl-2-(1-hydroxycyclopentyl) ethanoic acid.
-
Method 2: Phenylacetic Acid and Base Catalyst Approach [14]
-
Synthesis of 2-(1-hydroxycyclopentyl)-phenylacetic acid (Intermediate 3):
-
Under a nitrogen atmosphere, add phenylacetic acid (7.0g) and acetonitrile (B52724) (250mL) to a 500mL reaction flask and stir until dissolved.
-
Cool the solution to 0°C and add potassium tert-butoxide (15.0g) portionwise. React at room temperature for 1 hour.
-
Cool the system back to 0°C and slowly add a solution of cyclopentanone (9.0mL) in acetonitrile (140mL).
-
After the addition is complete, slowly warm to room temperature and continue the reaction for 5 hours.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution.
-
Adjust the aqueous layer to pH 2 with 0.1mol/L hydrochloric acid and extract with dichloromethane (B109758) to isolate Intermediate 3.
-
-
Synthesis of this compound:
-
Add Intermediate 3 (5.0g), ethyl acetate (100mL), and anhydrous potassium carbonate (15.7g) to a reaction flask and stir for 30 minutes.
-
Add dimethylaminochloroethane hydrochloride (6.5g) to the system, raise the temperature to 60°C, and react for 1 hour.
-
After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure to obtain the cyclopentolate base (Intermediate 4).
-
Dilute the product with n-hexane (50 mL) and slowly add hydrochloric acid-ethanol solution (20 mL) dropwise.
-
A white solid will precipitate. Stir and crystallize at 0°C for 5 hours.
-
Filter and dry the solid to obtain this compound.
-
Physicochemical and Pharmacological Data
The properties of this compound are well-documented, making it suitable for ophthalmic formulations.
| Property | Value | Reference |
| Chemical Name | 2-(Dimethylamino)ethyl 1-hydroxy-α-phenylcyclopentaneacetate hydrochloride | [8][15] |
| Molecular Formula | C₁₇H₂₅NO₃·HCl | [8] |
| Molecular Weight | 327.85 g/mol | - |
| Appearance | White, crystalline, odorless solid | [1] |
| Melting Point | 134°C to 138.5°C | [1][14] |
| Solubility | Very soluble in water, easily soluble in alcohol, slightly soluble in ether | [1] |
| pH (1% solution) | 4.5 to 5.5 | [1][15] |
| LD₅₀ (Oral, rat) | ~4000 mg/kg | [5][12] |
| LD₅₀ (Oral, mouse) | ~960 mg/kg | [5][12] |
Pharmacokinetic and Pharmacodynamic Properties
The clinical efficacy of cyclopentolate is defined by its rapid onset and moderate duration of action.
| Parameter | Value | Reference |
| Maximal Cycloplegia | 25 to 75 minutes post-instillation | [8] |
| Maximal Mydriasis | 15 to 60 minutes post-instillation | [2][12] |
| Recovery of Accommodation | 6 to 24 hours | [8] |
| Recovery from Mydriasis | May require several days in some individuals | [8] |
| Available Concentrations | 0.5%, 1%, 2% ophthalmic solutions | [4][16] |
Analogs of Cyclopentolate
Research into analogs of cyclopentolate has been conducted to explore structure-activity relationships and develop compounds with potentially different pharmacokinetic profiles or therapeutic applications. One example includes the synthesis of cyclopentane-based muraymycin analogs targeting the MraY enzyme, which is involved in bacterial cell wall biosynthesis.[17] While not direct analogs for ophthalmic use, this research highlights the versatility of the cyclopentane (B165970) scaffold in medicinal chemistry. Another related compound is Cyclopentolate N-Oxide Hydrochloride, which serves as a characterized reference standard.[18]
The synthesis of these analogs often involves complex, multi-step procedures, such as diastereoselective isocyanoacetate aldol (B89426) reactions, to precisely control the stereochemistry of the molecule, which is crucial for biological activity.[17]
Analytical Methods
The purity and concentration of this compound are typically determined using High-Performance Liquid Chromatography (HPLC), as outlined in the United States Pharmacopeia (USP).[15]
HPLC Parameters for Assay: [15]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and a pH 3.0 ammonium phosphate (B84403) buffer (7:3).
-
Detector: UV at 220-nm.
-
Column: 4.6-mm × 15-cm with L15 packing.
-
Flow Rate: Approximately 2 mL per minute.
-
Standard Preparation: A solution of USP this compound RS at a concentration of about 0.1 mg/mL.
Conclusion
This compound remains a cornerstone of ophthalmic diagnostics due to its reliable and well-characterized pharmacological profile. Its synthesis, originating from foundational organic chemistry principles, has been refined over the years to ensure high purity and yield for pharmaceutical production. Understanding its discovery, mechanism of action, and synthesis provides valuable insights for the ongoing development of new anticholinergic agents and other therapeutic molecules built upon similar chemical scaffolds.
References
- 1. This compound | 5870-29-1 [chemicalbook.com]
- 2. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 3. Cyclopentolate | C17H25NO3 | CID 2905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. goodrx.com [goodrx.com]
- 5. Cyclopentolate - Wikipedia [en.wikipedia.org]
- 6. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106083615A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 8. pi.bausch.com [pi.bausch.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. CN110483274A - A kind of preparation method of this compound intermediate - Google Patents [patents.google.com]
- 14. CN106083615B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 15. This compound [drugfuture.com]
- 16. Cyclopentolate (Cyclogyl and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclopentolate N-Oxide Hydrochloride | CAS Number 2724726-92-3 [klivon.com]
Cyclopentolate Hydrochloride: A Technical Guide for Neuroscience and Receptor Mapping
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic agent, widely recognized for its clinical application as a mydriatic and cycloplegic in ophthalmology. Beyond its clinical use, cyclopentolate serves as a critical pharmacological tool in neuroscience and receptor mapping studies. As a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), it provides researchers with a means to probe the function, distribution, and signaling pathways of these vital receptors throughout the central and peripheral nervous systems. This technical guide provides an in-depth overview of cyclopentolate hydrochloride's mechanism of action, its receptor binding profile, and detailed protocols for its application in receptor mapping and functional studies, aiming to equip researchers with the foundational knowledge to effectively utilize this compound in their work.
Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[1] These receptors are a class of G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh).[2] In the nervous system, mAChRs are involved in a vast array of physiological processes, including learning, memory, attention, and autonomic control.[3][4]
Cyclopentolate competitively binds to the same site as acetylcholine on the receptor but does not activate it.[5] This blockade prevents ACh from binding and initiating downstream signaling cascades. Because it is a non-selective antagonist, cyclopentolate blocks multiple subtypes of muscarinic receptors (M1-M5), making it a broad-spectrum tool for studying the overall effects of muscarinic cholinergic system inhibition.[3] Its ability to cross the blood-brain barrier allows for the investigation of central nervous system (CNS) functions mediated by mAChRs.[4][6]
Receptor Binding Profile and Selectivity
The affinity of this compound for different muscarinic receptor subtypes is a critical factor in its use as a research tool. Quantitative data, typically expressed as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors.
Quantitative Data Summary
The binding affinities of cyclopentolate for the human M1, M2, and M3 receptor subtypes have been determined through radioligand binding assays.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | 1.62[7] |
| M2 | 27.5[7] |
| M3 | 2.63[7] |
| M4 | Data not readily available |
| M5 | Data not readily available |
Note: While cyclopentolate is known to be a non-selective antagonist across all five muscarinic receptor subtypes, specific high-affinity Ki values for M4 and M5 are not as widely reported in publicly available literature.
Role in Neuroscience Research
Cyclopentolate's ability to antagonize mAChRs makes it a valuable compound for elucidating the role of the cholinergic system in various neurological functions and disorders.
-
Cognitive Function Studies: By blocking muscarinic receptors, cyclopentolate can induce temporary cognitive deficits, such as memory impairment. This makes it a useful tool in animal models to study the mechanisms of cholinergic-related cognitive disorders like Alzheimer's disease. For instance, it has been used to produce memory defects in Zebrafish to screen potential therapeutic agents.[8]
-
Investigating CNS Effects: Systemic administration or topical application with systemic absorption of cyclopentolate can lead to CNS effects, including drowsiness, confusion, and hallucinations.[4][9] Studies monitoring EEG changes after cyclopentolate administration in children have provided evidence that it can act as a CNS depressant, affecting interhemispheric synchrony which is crucial for cognitive functions.[3]
-
Animal Models of Disease: Researchers utilize cyclopentolate in various animal models, from mice to cats and rabbits, to study both its systemic effects and its impact on the central nervous system.[10][11][12] These studies help in understanding the safety profile and the neurological consequences of muscarinic blockade.
Application in Receptor Mapping Studies
Receptor mapping techniques are used to determine the density and distribution of specific receptors in tissues. Cyclopentolate is primarily used in competitive binding assays for this purpose.
-
Radioligand Binding Assays: In this technique, a radiolabeled ligand (e.g., [3H]N-methylscopolamine) is used to bind to the muscarinic receptors in a tissue homogenate. Cyclopentolate is then added at increasing concentrations to compete with the radioligand for the binding sites. By measuring the displacement of the radioligand, researchers can determine the affinity (Ki) of cyclopentolate for the receptors and quantify the receptor density (Bmax) in that tissue.[13]
-
Receptor Autoradiography: This method allows for the visualization of receptor distribution within intact tissue sections. Tissue slices (e.g., from the brain) are incubated with a radiolabeled muscarinic antagonist. To determine non-specific binding, adjacent sections are incubated with the same radioligand plus a high concentration of an unlabeled antagonist like cyclopentolate. The difference in signal between the two sections reveals the specific location and density of the muscarinic receptors.[5][14][15]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol for Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Ki) of cyclopentolate for muscarinic receptors in a brain tissue homogenate.
1. Membrane Preparation:
- Harvest brain tissue (e.g., cortex, hippocampus) from a model organism and immediately place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Homogenize the tissue using a glass-Teflon homogenizer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in fresh ice-cold buffer and repeat the centrifugation step.
- Finally, resuspend the pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
- Set up assay tubes in triplicate for total binding, non-specific binding, and competitor (cyclopentolate) concentrations.
- Total Binding: Add assay buffer, a fixed concentration of a non-selective muscarinic radioligand (e.g., 0.5 nM [3H]N-methylscopolamine), and the membrane preparation (50-100 µg protein).
- Non-specific Binding (NSB): Add the same components as for total binding, plus a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.
- Competition Binding: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
- Incubate all tubes at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
3. Separation and Counting:
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.
- Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
- Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
- Plot the percentage of specific binding against the log concentration of cyclopentolate.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of cyclopentolate that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for In Vitro Receptor Autoradiography
This protocol outlines the visualization of muscarinic receptor distribution in brain sections.
1. Tissue Section Preparation:
- Rapidly freeze fresh brain tissue in isopentane (B150273) cooled with dry ice.
- Store the frozen tissue at -80°C until sectioning.
- Using a cryostat, cut thin coronal or sagittal sections (e.g., 10-20 µm) of the brain.
- Thaw-mount the sections onto gelatin-coated or charged microscope slides.
- Store the slide-mounted sections at -80°C.
2. Incubation:
- On the day of the experiment, bring slides to room temperature.
- Pre-incubate the slides in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.
- Incubate the sections with a solution containing a radiolabeled muscarinic antagonist (e.g., [3H]QNB) at a concentration close to its Kd.
- For determining non-specific binding, incubate an adjacent set of slides in the same radioligand solution supplemented with a high concentration (e.g., 1-10 µM) of this compound.
- Incubate for 60-120 minutes at room temperature.
3. Washing and Drying:
- Wash the slides in multiple changes of ice-cold buffer to remove unbound radioligand. The duration and number of washes should be optimized to maximize the specific-to-non-specific binding ratio.
- Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
- Dry the slides rapidly under a stream of cool, dry air.
4. Imaging:
- Appose the dried, labeled slides to a radiation-sensitive film (e.g., X-ray film) or a phosphor imaging plate in a light-tight cassette.
- Include calibrated radioactive standards to allow for quantification of receptor density.
- Expose for a period ranging from several days to weeks, depending on the isotope and receptor density.
- Develop the film or scan the imaging plate to obtain a visual map of receptor distribution.
5. Analysis:
- Digitize the resulting autoradiograms.
- Using image analysis software, measure the optical density in different brain regions.
- Subtract the non-specific binding image from the total binding image to generate an image of specific binding.
- Quantify the receptor density (in fmol/mg tissue equivalent) by comparing the optical densities of brain regions to the calibration curve generated from the radioactive standards.
Signaling Pathways and Visualizations
Blockade of muscarinic receptors by cyclopentolate inhibits distinct downstream signaling pathways depending on the receptor subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Muscarinic receptor signaling pathways blocked by cyclopentolate.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound is a powerful and versatile tool in neuroscience research. Its well-characterized antagonism of muscarinic acetylcholine receptors allows for the systematic investigation of the cholinergic system's role in health and disease. From elucidating fundamental signaling pathways and mapping receptor distributions to creating animal models of cognitive impairment, cyclopentolate remains an indispensable compound for researchers in pharmacology and neuroscience. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in a laboratory setting.
References
- 1. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 2. The effect of topical administration of cyclopentolate on ocular biometry: An analysis for mouse and human models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Neurotoxic Effects of Topical Cyclopentolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of muscarinic cholinergic high and low affinity agonist binding sites: a light microscopic autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Acute psychotic reaction caused by topical cyclopentolate use for cycloplegic refraction before refractive surgery: case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic Effects of Ophthalmic Cyclopentolate on Body Weight in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic cholinergic receptors: autoradiographic localization of high and low affinity agonist binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Autoradiographic visualization of muscarinic receptor subtypes in human and guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autoradiographic localization of muscarinic receptors within the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cyclopentolate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclopentolate (B1215867) is a synthetic anticholinergic agent used as a mydriatic and cycloplegic in ophthalmic solutions. Accurate and reliable quantification of Cyclopentolate Hydrochloride in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity, precision, and accuracy required for this purpose. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, based on established pharmacopeial and peer-reviewed methods.
Chromatographic Methods Overview
Several HPLC methods have been established for the analysis of cyclopentolate. The choice of method may depend on the sample matrix and the presence of other active ingredients. The following table summarizes the conditions for two commonly cited methods.
Table 1: Summary of HPLC Chromatographic Conditions for Cyclopentolate Analysis
| Parameter | Method 1 (USP Assay) | Method 2 (Stability-Indicating) |
| Column | 4.6-mm × 15-cm; L15 packing | Waters Spherisorb ODS2 C18 (5 µm)[1][2] |
| Mobile Phase | Acetonitrile and Buffer (7:3, v/v)[3] | 0.1% Heptane-1-sulphonic acid sodium salt in Methanol:Water (80:20, v/v)[1][2] |
| Buffer | 0.66 g/L Dibasic ammonium (B1175870) phosphate (B84403), pH 3.0 with Phosphoric acid[3] | Not Applicable |
| Flow Rate | 2.0 mL/min[3] | 1.0 mL/min[1][2] |
| Detection (UV) | 220 nm[3] | 210 nm[1][2][4] |
| Injection Volume | 20 µL[3] | 20 µL[1] |
| Run Time | Not less than twice the retention time of cyclopentolate[3] | To be determined based on chromatogram |
Detailed Protocol (Based on USP Assay Method)
This section provides a step-by-step protocol for the assay of this compound as adapted from the United States Pharmacopeia (USP) monograph.[3]
Materials and Reagents
-
This compound Reference Standard (RS)
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Dibasic ammonium phosphate
-
Phosphoric acid
-
Water (HPLC grade or purified)
-
0.45 µm membrane filters
Equipment
-
HPLC system with a UV detector
-
Chromatographic column (4.6-mm × 15-cm; L15 packing)
-
Analytical balance
-
Volumetric flasks (50 mL, 100 mL)
-
Pipettes
-
pH meter
-
Sonicator
Preparation of Solutions
Buffer Solution (pH 3.0)
-
Accurately weigh 660 mg of dibasic ammonium phosphate and dissolve it in 1000 mL of water.[3]
-
Adjust the pH to 3.0 ± 0.1 with phosphoric acid.[3]
-
Mix thoroughly.
Mobile Phase
-
Prepare a mixture of Acetonitrile and Buffer Solution in a 7:3 volume ratio (e.g., 700 mL of Acetonitrile and 300 mL of Buffer Solution).[3]
-
Filter the mixture through a 0.45 µm membrane filter.
-
Degas the mobile phase, for example, by sonication for 15-20 minutes.[3]
Standard Preparation (0.1 mg/mL)
-
Accurately weigh a quantity of USP this compound RS and dissolve it in water in a volumetric flask to obtain a solution with a known concentration of about 0.1 mg/mL.[3]
-
For example, weigh approximately 10 mg of RS, transfer to a 100-mL volumetric flask, dissolve in and dilute to volume with water, and mix.
Assay (Sample) Preparation (0.1 mg/mL)
-
Accurately weigh about 100 mg of this compound, transfer it to a 100-mL volumetric flask, dilute with water to volume, and mix.[3]
-
Pipette 5.0 mL of this solution into a 50-mL volumetric flask.[3]
-
Dilute with water to volume and mix thoroughly.[3]
HPLC System Setup and Procedure
-
Set up the HPLC system with the specified column and chromatographic conditions (See Table 1, Method 1).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform replicate injections (typically 5 or 6) of the Standard Preparation to check for system suitability.
-
Inject a 20 µL volume of the Assay Preparation into the chromatograph.[3]
-
Record the chromatogram for a period of not less than twice the retention time of the cyclopentolate peak.[3]
-
Measure the peak responses (area) for the cyclopentolate peaks obtained from the Standard and Assay preparations.
System Suitability
The system is deemed suitable for use if the following criteria are met for the Standard Preparation:
-
Column Efficiency: Not less than 3000 theoretical plates.[3]
-
Tailing Factor: Not more than 2.0 for the analyte peak.[3]
-
Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections.[3]
Calculation
Calculate the percentage of this compound (C₁₇H₂₅NO₃·HCl) in the portion of the sample taken using the following formula:
% Assay = (rᵤ / rₛ) × (Cₛ / Cᵤ) × 100
Where:
-
rᵤ is the peak response from the Assay Preparation.
-
rₛ is the peak response from the Standard Preparation.
-
Cₛ is the concentration, in mg per mL, of USP this compound RS in the Standard Preparation.[3]
-
Cᵤ is the nominal concentration, in mg per mL, of this compound in the Assay Preparation.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of Cyclopentolate HCl.
Method Validation Summary
Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The following table summarizes typical validation parameters and acceptance criteria for HPLC assays based on ICH guidelines and published data for cyclopentolate analysis.
Table 2: Summary of Typical Method Validation Parameters
| Validation Parameter | Typical Range / Acceptance Criteria | Notes |
| Linearity | 5 - 50 µg/mL | Correlation coefficient (r²) should be ≥ 0.999.[5] |
| Range | 80% to 120% of the test concentration | The interval for which the method has suitable precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Determined by analyzing samples with known amounts of analyte (spiked placebo or standard addition). |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | Analysis of multiple replicates of the same sample by the same analyst on the same day. |
| - Intermediate Precision | ≤ 2.0% | Variation within a laboratory (e.g., different days, analysts, or equipment). |
| Limit of Detection (LOD) | Calculated as 3.3 × (σ / S) | The lowest amount of analyte that can be detected but not necessarily quantitated. (σ = standard deviation of the response, S = slope of the calibration curve). |
| Limit of Quantitation (LOQ) | Calculated as 10 × (σ / S) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (σ = standard deviation of the response, S = slope of the calibration curve). |
| Specificity | No interference at the retention time of the analyte | Demonstrated by analyzing a placebo, and through forced degradation studies to show separation from degradation products. |
Note: Specific values for LOD and LOQ should be experimentally determined for the specific method and instrument being used.
References
- 1. ddtjournal.net [ddtjournal.net]
- 2. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 3. Green RP-UPLC Method for Simultaneous Determination of Cyclopentolate and Organic Impurities Using DoE and Sustainability Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green RP-UPLC Method for Simultaneous Determination of Cyclopentolate and Organic Impurities Using DoE and Sustainability Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Quantification of Cyclopentolate Hydrochloride in Solutions
AN-SPE-001
Introduction
Cyclopentolate (B1215867) hydrochloride is an antimuscarinic drug used as eye drops to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) for ophthalmic diagnostic procedures. Accurate quantification of cyclopentolate hydrochloride in pharmaceutical solutions is crucial for ensuring dosage accuracy and therapeutic efficacy. This application note describes two validated spectrophotometric methods for the determination of this compound: a direct Ultraviolet (UV) spectrophotometric method and a colorimetric method using Folin-Ciocalteu (FC) reagent.
Methods Overview
-
Direct UV Spectrophotometry: This method involves the direct measurement of the absorbance of this compound in the UV region. It is a simple, rapid, and non-destructive method suitable for routine quality control analysis. The absorbance is typically measured at the wavelength of maximum absorption (λmax) in a suitable solvent like methanol (B129727).
-
Visible Spectrophotometry with Folin-Ciocalteu Reagent: This colorimetric method is based on the reaction of this compound with Folin-Ciocalteu reagent in an alkaline medium. This reaction produces a stable, greenish-blue colored complex that can be quantified by measuring its absorbance in the visible region.[1][2] This method offers high sensitivity and can be an alternative when the sample matrix interferes with direct UV measurements.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two described spectrophotometric methods.
| Parameter | Direct UV Spectrophotometry | Visible Spectrophotometry (Folin-Ciocalteu Method) |
| Wavelength (λmax) | ~255 - 260 nm | 733 nm[1][2] |
| Solvent/Medium | Methanol[3] | Alkaline Medium[1][2] |
| Linearity Range | 10 - 130 µg/mL[3] | 20 - 240 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but Beer's law is obeyed[1][2] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Method 1: Direct UV Spectrophotometry
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm or less.
-
Matched 1 cm quartz cells.
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol (analytical grade).[3]
-
Volumetric flasks and pipettes.
3. Preparation of Standard Stock Solution (1 mg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve it in a 100 mL volumetric flask with methanol and make up to the mark with the same solvent.[3]
4. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 10 µg/mL to 130 µg/mL using methanol as the diluent.[3]
5. Sample Preparation:
-
For ophthalmic solutions, accurately dilute a known volume of the sample with methanol to bring the concentration of this compound within the calibration range.
6. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV spectrum from 200 to 400 nm.
-
Use methanol as the blank.
-
Record the absorbance spectra of the working standard solutions and the sample solution.
-
Determine the wavelength of maximum absorbance (λmax), which is expected to be in the range of 255-260 nm.
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
7. Calibration Curve and Quantification:
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solution using the regression equation.
Method 2: Visible Spectrophotometry with Folin-Ciocalteu Reagent
1. Instrumentation:
-
A visible spectrophotometer.
-
Matched 1 cm glass or quartz cells.
2. Reagents and Materials:
-
This compound reference standard.
-
Folin-Ciocalteu (FC) reagent.
-
Alkaline solution (e.g., Sodium Hydroxide solution).
-
Distilled water.
-
Volumetric flasks and pipettes.
3. Preparation of Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh 50 mg of this compound reference standard.
-
Dissolve it in a 100 mL volumetric flask with distilled water and make up to the mark.
4. Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 20 µg/mL to 240 µg/mL.[1][2]
5. Sample Preparation:
-
Accurately dilute a known volume of the ophthalmic solution with distilled water to bring the concentration of this compound within the calibration range.
6. Color Development and Measurement:
-
To a series of 10 mL volumetric flasks, add aliquots of the working standard solutions and the diluted sample solution.
-
Add a specified volume of Folin-Ciocalteu reagent to each flask.
-
Add a specified volume of alkaline solution to each flask to facilitate the color-forming reaction.
-
Make up the volume to 10 mL with distilled water and mix well.
-
Allow the reaction to proceed for a specified time at room temperature for the greenish-blue color to develop.
-
Measure the absorbance of the resulting solutions at 733 nm against a reagent blank prepared in the same manner without the drug.[1][2]
7. Calibration Curve and Quantification:
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation
Both methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Validation parameters should include:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.
-
Accuracy: Determined by recovery studies on spiked placebo samples.
-
Precision: Evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.[4][5]
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate variations in method parameters.
Visualizations
Caption: Workflow for Direct UV Spectrophotometry.
Caption: Workflow for Visible Spectrophotometry.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Development and validation of spectrophotometric methods for simultaneous estimation of citicoline and piracetam in tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of Cyclopentolate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Cyclopentolate (B1215867) is a synthetic antimuscarinic agent used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). It acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Monitoring its presence and concentration in biological matrices and pharmaceutical formulations is crucial for clinical toxicology, pharmacokinetic studies, and quality control. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and selective method for the determination of cyclopentolate. Due to its polar nature, derivatization is typically required to enhance its volatility and thermal stability for GC analysis.
Principle of the Method
This method involves the extraction of cyclopentolate from the sample matrix, followed by a chemical derivatization step to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. The derivatized cyclopentolate is then separated from other components by gas chromatography and detected by a mass spectrometer. Quantification is achieved by monitoring specific ions characteristic of the derivatized molecule.
Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors
Cyclopentolate exerts its pharmacological effect by blocking the action of acetylcholine at muscarinic receptors in the iris sphincter muscle and the ciliary body. This antagonism prevents the receptor from binding acetylcholine, leading to the relaxation of these muscles and resulting in mydriasis and cycloplegia. The signaling pathway initiated by acetylcholine at muscarinic M3 receptors, which is blocked by cyclopentolate, is depicted below.
Illustrative Quantitative Data
The following table summarizes the expected performance characteristics of a validated GC-MS method for cyclopentolate. These values are illustrative and may vary based on the specific instrumentation and matrix.
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Retention Time (approx.) | 12.5 min |
| Quantification Ion (m/z) | (Hypothetical) 138 |
| Qualifier Ion 1 (m/z) | (Hypothetical) 218 |
| Qualifier Ion 2 (m/z) | (Hypothetical) 363 (M+) |
Experimental Protocols
Sample Preparation (from Ophthalmic Solution)
-
Standard Preparation:
-
Prepare a stock solution of cyclopentolate hydrochloride (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standards with concentrations ranging from 5 ng/mL to 500 ng/mL.
-
Prepare an internal standard (IS) stock solution (e.g., atropine-d3) at 1 mg/mL in methanol. A working IS solution of 1 µg/mL is then prepared.
-
-
Sample Extraction:
-
Pipette 100 µL of the ophthalmic solution into a glass test tube.
-
Add 10 µL of the 1 µg/mL internal standard solution.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial for analysis.
GC-MS Parameters
The following are typical starting parameters for a GC-MS system. Optimization may be required.
| GC Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial temperature: 100°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold at 280°C for 5 min |
| MS Parameter | Setting |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | (Hypothetical) m/z 138, 218, 363 for TMS-Cyclopentolate and specific ions for the internal standard. |
Experimental Workflow Diagram
Data Analysis and Quality Control
-
Identification: The retention time of the cyclopentolate peak in the sample must match that of the standard within a predefined window (e.g., ±0.1 min). The relative abundances of the qualifier ions to the quantifier ion must be within ±20% of those observed for the calibration standards.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of cyclopentolate in the sample is determined from this curve.
-
Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the results. The results for the QC samples should fall within established acceptance criteria (e.g., ±15% of the nominal concentration).
Application Notes and Protocols for Inducing Cycloplegia with Cyclopentolate in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentolate (B1215867) is a synthetic antimuscarinic agent widely used in ophthalmic research and clinical practice to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). By blocking the muscarinic acetylcholine (B1216132) receptors in the iris sphincter and ciliary body, cyclopentolate effectively inhibits accommodation, allowing for accurate measurement of refractive error and examination of the posterior segment of the eye. These application notes provide detailed protocols for inducing cycloplegia with cyclopentolate in various laboratory animal models, along with methods for assessing its effects.
Mechanism of Action
Cyclopentolate is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M5 subtypes found in the eye.[1][2] Acetylcholine, a neurotransmitter, normally binds to these receptors to stimulate the contraction of the iris sphincter muscle (causing pupillary constriction or miosis) and the ciliary muscle (enabling accommodation for near vision).[3] By blocking these receptors, cyclopentolate prevents acetylcholine from binding, leading to relaxation of the iris sphincter and ciliary muscles.[1][3] This dual action results in pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1]
Caption: Signaling pathway of cyclopentolate's antagonist action on muscarinic receptors.
Experimental Protocols
Protocol 1: Induction of Cycloplegia in Mice
This protocol is adapted from a study on the effect of topical cyclopentolate on ocular biometry in mice.
Materials:
-
1% Cyclopentolate hydrochloride ophthalmic solution
-
Micropipette or dropper
-
Animal restrainer (optional)
Procedure:
-
If necessary, gently restrain the mouse to minimize movement and stress.
-
Instill one drop of 1% this compound solution into the conjunctival sac of the eye.
-
Repeat the instillation two more times at 5-minute intervals.
-
Allow 45 minutes from the first drop for maximal cycloplegia to be achieved.
Protocol 2: Induction of Cycloplegia in Rats
Materials:
-
1% this compound ophthalmic solution
-
Micropipette or dropper
-
Animal restrainer (optional)
Procedure:
-
Gently restrain the rat.
-
Instill one to two drops of 1% this compound solution into the conjunctival sac of the eye.
-
To minimize systemic absorption, apply gentle pressure to the lacrimal sac for 2-3 minutes after instillation.[4]
-
Allow 30-60 minutes for the onset of maximal cycloplegia.
Protocol 3: Induction of Cycloplegia in Rabbits
Materials:
-
1% this compound ophthalmic solution
-
Micropipette or dropper
-
Rabbit restrainer
Procedure:
-
Secure the rabbit in a suitable restrainer.
-
Instill one to two drops of 1% this compound solution into the lower conjunctival sac.
-
Apply gentle pressure to the lacrimal sac for 2-3 minutes.
-
Maximal mydriasis and cycloplegia are typically observed within 25-75 minutes.[4]
Protocol 4: Induction of Cycloplegia in Non-Human Primates (General Guideline)
Specific protocols for non-human primates are not well-documented in publicly available literature. The following is a general guideline that should be adapted based on the specific species and in consultation with a veterinarian.
Materials:
-
0.5% or 1% this compound ophthalmic solution
-
Micropipette or dropper
-
Appropriate primate handling and restraint equipment
Procedure:
-
Anesthetize or sedate the animal as per approved institutional protocols.
-
Instill one to two drops of 0.5% or 1% this compound solution. A second drop may be administered after 5-10 minutes if the initial response is insufficient.[5]
-
Monitor the animal for the onset of cycloplegia, which typically occurs within 30 to 60 minutes.
Assessment of Cycloplegia
The degree of cycloplegia can be assessed using several methods:
Method 1: Pupillometry
Pupillometry involves the measurement of pupil diameter. While mydriasis is not a direct measure of cycloplegia, it is a concurrent and readily observable effect of cyclopentolate.[6]
Caption: Experimental workflow for assessing cycloplegia using pupillometry.
Detailed Protocol for Pupillometry:
-
Animal Preparation:
-
Acclimatize the animal to the restraint method to minimize stress.
-
If the protocol requires, anesthetize or sedate the animal. For awake animals, head-fixation may be necessary.[1]
-
Position the animal to allow for a clear, perpendicular view of the eye.
-
-
Image/Video Acquisition:
-
Use a dedicated pupillometer or a high-resolution camera with a macro lens and infrared illumination to record the pupil.[1]
-
Record a baseline video or series of images of the pupil before drug administration.
-
Administer cyclopentolate as per the species-specific protocol.
-
Record the pupil at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes) to monitor the change in diameter over time.[6]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ or custom scripts) to measure the pupil diameter from the recorded images/videos.[7]
-
Plot the change in pupil diameter over time to determine the onset, peak, and duration of mydriasis.
-
Method 2: Autorefraction
Autorefraction provides an objective measurement of the eye's refractive error. A successful cycloplegic effect will be indicated by a hyperopic shift in refraction (or a reduction in myopia) as the accommodative tone is eliminated.
Detailed Protocol for Autorefraction:
-
Equipment Setup:
-
Use a handheld or tabletop autorefractor suitable for the animal species.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Animal Preparation:
-
Restrain the animal. Anesthesia or sedation may be necessary for accurate measurements.
-
Position the animal's eye in front of the autorefractor's measurement window.
-
-
Measurement Procedure:
-
Obtain a baseline refractive error measurement before administering cyclopentolate.
-
Administer cyclopentolate according to the appropriate protocol.
-
After the expected onset of maximal cycloplegia (e.g., 30-60 minutes), obtain a series of refractive error measurements.[8]
-
Multiple readings should be taken and averaged to ensure accuracy.
-
-
Data Analysis:
-
Compare the pre- and post-cyclopentolate refractive error measurements.
-
A significant shift towards hyperopia or less myopia indicates effective cycloplegia.
-
Quantitative Data Summary
The following tables summarize the expected quantitative effects of cyclopentolate in different species based on available literature.
Table 1: Onset and Duration of Cyclopentolate (1%) Effects in Humans (for reference) [6]
| Parameter | Onset | Time to Maximal Effect | Duration of Maximal Effect | Total Duration |
| Cycloplegia | 5-10 min | 90 min | ≥ 30 min | ≥ 8 hours |
| Mydriasis | 15 min | 270 min | - | - |
Table 2: Effects of 1% Cyclopentolate in Mice
| Parameter | Baseline (Mean ± SEM) | Post-Cyclopentolate (Mean ± SEM) |
| Pupil Diameter (mm) | 2.16 ± 0.02 | 2.26 ± 0.02 |
| Refractive Error (D) | -1.56 ± 0.44 | +1.76 ± 0.75 |
| Vitreous Chamber Depth (mm) | 0.771 ± 0.012 | 0.719 ± 0.009 |
| Axial Length (mm) | 2.776 ± 0.023 | 2.735 ± 0.022 |
Table 3: General Onset and Duration of Cyclopentolate Effects in Various Species [4]
| Species | Onset of Maximal Cycloplegia | Duration of Recovery |
| Human | 25-75 minutes | 6-24 hours |
| Rabbit | 25-75 minutes | ~24 hours |
Note: Data for rats and non-human primates are not sufficiently detailed in the literature to be presented in a comparative table.
Safety Considerations
-
To minimize systemic absorption and potential side effects, apply pressure to the lacrimal sac for 2-3 minutes following instillation.[4]
-
Observe animals for any signs of adverse reactions, such as behavioral changes or cardiovascular effects, particularly in smaller animals or when using higher concentrations.
-
The use of cyclopentolate may cause a transient increase in intraocular pressure.[9]
-
Animals will experience blurred vision and photophobia while under the effects of cyclopentolate. Appropriate housing and lighting conditions should be provided during the recovery period.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. pi.bausch.com [pi.bausch.com]
- 5. drugs.com [drugs.com]
- 6. Onset and duration of cycloplegic action of 1% cyclopentolate — 1% tropicamide combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Pupil Diameter Changes after Anesthesia with Different Doses of Sufentanil under Ultrasound Monitoring | Semantic Scholar [semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. Effect of cycloplegic agents (1% this compound and 1% tropicamide) on anterior segment parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyclopentolate for In Vivo Imaging of the Retina
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cyclopentolate (B1215867) as a mydriatic agent for high-resolution in vivo imaging of the retina in research settings.
Introduction
In vivo retinal imaging techniques, such as Optical Coherence Tomography (OCT) and Scanning Laser Ophthalmoscopy (SLO), are pivotal tools in ophthalmic research and drug development. Achieving high-quality images necessitates adequate pupillary dilation (mydriasis) to maximize the light entering the eye and improve the signal-to-noise ratio. Cyclopentolate hydrochloride, a synthetic antimuscarinic agent, is a commonly used mydriatic and cycloplegic drug. Its primary mechanism of action involves blocking the muscarinic acetylcholine (B1216132) receptors in the iris sphincter and ciliary muscles, leading to pupil dilation and paralysis of accommodation.[1][2] This document outlines the pharmacology of cyclopentolate, provides detailed protocols for its application in rodent models for retinal imaging, and presents quantitative data to guide experimental design.
Pharmacology and Mechanism of Action
Cyclopentolate acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChR), primarily the M3 subtype, in the eye.[1] By blocking these receptors, it prevents the iris sphincter muscle from constricting and the ciliary muscle from contracting, resulting in mydriasis and cycloplegia (paralysis of accommodation), respectively.[1] The onset of action for mydriasis is relatively rapid, typically occurring within 15 to 60 minutes after topical administration, with the maximum effect observed around 30 to 60 minutes.[1][2] The duration of action is longer than that of tropicamide (B1683271), with pupillary dilation lasting up to 24 hours.[3]
Signaling Pathway of Cyclopentolate-Induced Mydriasis
Caption: Signaling pathway of cyclopentolate-induced mydriasis.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and biometric effects of cyclopentolate.
| Parameter | Value | Species | Reference(s) |
| Pharmacokinetics | |||
| Onset of Mydriasis | 15 - 60 minutes | Human | [1][2] |
| Time to Maximum Mydriasis | 30 - 60 minutes | Human | [1][2] |
| Duration of Mydriasis | Up to 24 hours | Human | [3] |
| Biometric Effects in Mice | |||
| Pupil Diameter Increase | 0.10 mm | Mouse | [4] |
| Change in Vitreous Chamber Depth | -0.052 mm | Mouse | [4] |
| Change in Axial Length | -0.041 mm | Mouse | [4] |
| Comparison with Tropicamide (Human) | |||
| Onset of Action | Slower than Tropicamide (~30 min) | Human | [3] |
| Duration of Action | Longer than Tropicamide (6-7 h) | Human | [3] |
| Cycloplegic Efficacy | Stronger than Tropicamide | Human | [2][5] |
| Intraocular Pressure (IOP) Effects (Human) | |||
| Mean IOP Change (Healthy) | +0.4 mmHg (not significant) | Human | [6] |
| Mean IOP Change (PEX Syndrome) | Significant increase | Human | [7] |
| Mean IOP Change (PEX Glaucoma) | Significant increase | Human | [7] |
Experimental Protocols
Protocol 1: Cyclopentolate Administration for In Vivo Retinal Imaging in Mice
This protocol details the use of cyclopentolate for pupillary dilation prior to retinal imaging techniques such as OCT and SLO in mice.
Materials:
-
This compound ophthalmic solution (0.5% or 1%)
-
Anesthetic agent (e.g., isoflurane (B1672236), ketamine/xylazine (B1663881) cocktail)
-
Heating pad
-
Ophthalmic lubricant (e.g., artificial tears)
-
Gauze or cotton-tipped applicators
-
In vivo retinal imaging system (e.g., OCT, SLO)
-
Animal restraining system
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an approved institutional protocol. For example, induce anesthesia with 2-5% isoflurane in an induction chamber and maintain with 1.0-2.5% isoflurane via a nose cone.[8]
-
Alternatively, a ketamine (87.5 mg/kg) and xylazine (12.5 mg/kg) cocktail administered intraperitoneally can be used.[9]
-
Place the anesthetized animal on a heating pad to maintain body temperature throughout the procedure.[10]
-
-
Cyclopentolate Administration:
-
Instill one drop (approximately 20-30 µL) of 0.5% or 1% this compound ophthalmic solution onto the cornea of the eye to be imaged.
-
To minimize systemic absorption, apply gentle pressure to the nasolacrimal duct for 1-2 minutes after instillation.[1]
-
Wait for 30-45 minutes to allow for maximal pupil dilation. The time to maximum effect can vary based on the pigmentation of the iris.[3]
-
-
Imaging:
-
Position the animal in the imaging system's restraining device.
-
Apply a drop of ophthalmic lubricant or a custom contact lens to the cornea to maintain hydration and optical clarity.[11]
-
Perform retinal imaging using the desired modality (e.g., OCT, SLO).
-
-
Post-procedural Care:
-
After imaging, apply a small amount of ophthalmic lubricant to the eye to prevent corneal drying.[10]
-
Monitor the animal until it has fully recovered from anesthesia.
-
House the animal in a dimly lit cage for up to 24 hours post-procedure to minimize discomfort from light sensitivity due to prolonged mydriasis.
-
Experimental Workflow for In Vivo Retinal Imaging
Caption: Experimental workflow for in vivo retinal imaging using cyclopentolate.
Considerations and Troubleshooting
-
Choice of Concentration: While 1% cyclopentolate is commonly used, a 0.5% solution may also provide sufficient mydriasis with a potentially lower risk of systemic side effects.[1] The choice may depend on the degree of iris pigmentation and the specific requirements of the imaging modality.
-
Combination Therapy: For maximal mydriasis, cyclopentolate can be used in combination with a sympathomimetic agent such as 2.5% phenylephrine. This combination targets both the iris sphincter (parasympathetic) and dilator (sympathetic) muscles.
-
Intraocular Pressure (IOP): In healthy subjects, cyclopentolate does not significantly alter IOP.[6] However, in animal models of glaucoma or other conditions with compromised aqueous outflow, IOP should be monitored as a precautionary measure.[7]
-
Systemic Side Effects: Although rare with topical administration, systemic absorption can lead to anticholinergic side effects. Minimizing the dose and occluding the nasolacrimal duct can reduce this risk.[1]
-
Comparison with Tropicamide: Tropicamide has a faster onset and shorter duration of action, which may be advantageous for shorter imaging sessions.[3] However, cyclopentolate provides a more profound and sustained cycloplegia, which can be beneficial for longer or more complex imaging protocols.[2][5]
Conclusion
Cyclopentolate is an effective and reliable mydriatic agent for in vivo retinal imaging in research settings. By following the detailed protocols and considering the factors outlined in these application notes, researchers can achieve optimal pupillary dilation for high-quality retinal imaging, thereby enhancing the accuracy and reproducibility of their experimental results.
References
- 1. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviewofmm.com [reviewofmm.com]
- 4. The effect of topical administration of cyclopentolate on ocular biometry: An analysis for mouse and human models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cyclopentolate versus tropicamide cycloplegia in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in intraocular pressure following diagnostic mydriasis with cyclopentolate 1% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of cyclopentolate on intraocular pressure and retrobulbar hemodynamics in patients with pseudoexfoliation syndrome and pseudoexfoliation glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.charlotte.edu [research.charlotte.edu]
- 9. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 10. snmmi.org [snmmi.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for the Use of Cyclopentolate Hydrochloride in Studying Accommodative and Pupillary Reflexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic agent widely utilized in ophthalmic research and clinical practice.[1][2][3] Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the eye's sphincter pupillae and ciliary muscles.[1][4] This blockade results in two key effects: mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation).[1][5][6] These properties make cyclopentolate an invaluable tool for researchers studying the physiological and pharmacological aspects of the accommodative and pupillary reflexes.
These application notes provide a comprehensive overview of the use of cyclopentolate hydrochloride in research settings, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for its application in studying accommodation and pupillary responses.
Mechanism of Action
This compound is an anticholinergic drug that blocks the muscarinic receptors (primarily M3) in the iris sphincter and ciliary muscles.[1][7] In the pupillary light reflex pathway, acetylcholine released from parasympathetic nerve endings causes the iris sphincter muscle to contract, resulting in miosis (pupil constriction). By blocking these receptors, cyclopentolate prevents this contraction, leading to a passive dilation of the pupil (mydriasis) due to the unopposed action of the radially oriented dilator muscle.[1][2][4]
In the accommodative reflex, acetylcholine causes the ciliary muscle to contract, relaxing the zonular fibers and allowing the lens to become more convex to focus on near objects. Cyclopentolate's antagonism of muscarinic receptors in the ciliary muscle prevents its contraction, leading to a paralysis of accommodation, or cycloplegia.[1][4][5] This allows for the accurate measurement of the eye's refractive error without the influence of accommodation.[1][8]
Pharmacokinetics and Pharmacodynamics
The onset, peak, and duration of cyclopentolate's effects are crucial for designing experiments. These parameters can be influenced by the concentration of the solution, iris pigmentation, and the individual's age.[5][9]
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Concentrations Used | 0.5%, 1%, and 2% solutions | [1][10] |
| Onset of Mydriasis | 15-30 minutes | [4] |
| Peak Mydriasis | 30-60 minutes | [1][3] |
| Duration of Mydriasis | Up to 24 hours, with some individuals requiring several days for full recovery. | [5][10] |
| Onset of Cycloplegia | Rapid, within a few minutes. | [11] |
| Maximal Cycloplegia | 25-75 minutes | [5][10] |
| Duration of Cycloplegia | 6-24 hours | [5] |
| Systemic Absorption | Minimal, but can occur, especially in younger age groups. Peak plasma concentrations occur within 30 minutes. | [10][11] |
| Elimination Half-life | Approximately 111 minutes | [11] |
Data Presentation: Effects on Pupillary and Accommodative Responses
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 2: Effect of this compound Concentration on Accommodation and Pupil Diameter
| Concentration | Effect on Accommodation Amplitude | Effect on Pupil Diameter | Duration of Effect | Reference |
| ≤ 0.0125% | No significant effect | No significant effect | - | [12] |
| 0.025% | Reduced amplitude | Enlarged pupil | 1 to 9 hours post-instillation | [12] |
| 0.05% | Reduced amplitude | Enlarged pupil | 1 to 9 hours post-instillation | [12] |
| 0.1% | Reduced amplitude | Enlarged pupil | Up to 24 hours post-instillation | [12] |
| 1% | Significant reduction | Significant enlargement | Mydriasis up to 24 hours, cycloplegia 6-24 hours | [1][5] |
Table 3: Comparative Cycloplegic Efficacy
| Drug Regimen | Mean Refraction (Diopters) | Age Group | Reference |
| Atropine 1% | +4.10 ± 2.91 D | < 5 years | [8] |
| Cyclopentolate 1% | +3.70 ± 2.73 D | < 5 years | [8] |
| Atropine 1% | +3.62 ± 1.67 D | > 5 years | [8] |
| Cyclopentolate 1% | +3.42 ± 1.62 D | > 5 years | [8] |
Experimental Protocols
Protocol 1: Assessment of Cycloplegic and Mydriatic Effects of this compound
Objective: To quantify the time course and magnitude of cycloplegia and mydriasis induced by topical administration of this compound.
Materials:
-
This compound ophthalmic solution (e.g., 1%)
-
Infrared optometer or autorefractor for measuring accommodation
-
Pupillometer or a millimeter ruler for measuring pupil diameter
-
Slit lamp biomicroscope
-
Stopwatch
-
Data recording sheets
Procedure:
-
Baseline Measurements:
-
In a room with controlled, dim lighting, measure and record the subject's baseline pupil diameter.[13]
-
Measure and record the baseline accommodative response using an infrared optometer or autorefractor.[14] This can involve measuring the amplitude of accommodation or the accommodative response to a stimulus at a fixed distance.
-
-
Drug Instillation:
-
Post-Instillation Measurements:
-
At regular intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes, and then hourly up to 6-8 hours, with a final measurement at 24 hours), repeat the measurements of pupil diameter and accommodative response.[12][14]
-
For pupil diameter, measure the horizontal diameter in millimeters.
-
For accommodation, measure the residual accommodation or the change in refractive error.
-
-
Data Analysis:
-
Plot the mean pupil diameter and accommodative response against time to determine the onset of action, time to peak effect, and duration of action.
-
Compare the time courses of mydriasis and cycloplegia.
-
Protocol 2: Determining the Optimal Dosage for Complete Cycloplegia
Objective: To determine the minimum effective dose of this compound required to achieve complete cycloplegia for accurate refractive measurements.
Materials:
-
This compound ophthalmic solution (e.g., 1%)
-
Autorefractor
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Data recording sheets
Procedure:
-
Baseline Refraction:
-
Measure and record the subject's baseline refractive error using an autorefractor.
-
-
Drug Administration Schedules:
-
Divide subjects into groups, each receiving a different dosage schedule. For example:
-
A drop of topical anesthetic may be instilled prior to the cycloplegic agent to reduce discomfort.[16]
-
-
Cycloplegic Refraction:
-
Perform cycloplegic refraction using the autorefractor at a predetermined time after the final drop is instilled (e.g., 30-60 minutes).[16] Multiple measurements can be taken at intervals to determine the point of maximum cycloplegia.
-
-
Data Analysis:
-
Compare the mean spherical equivalent refraction obtained with each dosage schedule.
-
A statistically insignificant difference in refraction between two dosage schedules suggests that the lower dose is sufficient for achieving adequate cycloplegia.[15]
-
Visualization of Pathways and Workflows
References
- 1. Ophthalmic applications of cyclopentolate [klinikaoczna.pl]
- 2. iosrjournals.org [iosrjournals.org]
- 3. klinikaoczna.pl [klinikaoczna.pl]
- 4. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 5. pi.bausch.com [pi.bausch.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Study protocol: Accommodative effects on the musculoskeletal system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. 1% this compound: another look at the time course of cycloplegia using an objective measure of the accommodative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The effects on accommodative and pupillary responses by topical application of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pupils - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effects of 0.1% cyclopentolate or 10% phenylephrine on pupil diameter and accommodation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimal dosage of cyclopentolate 1% for cycloplegic refraction in hypermetropes with brown irides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time of maximum cycloplegia after instillation of cyclopentolate 1% in children with brown irises - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopentolate Hydrochloride Solutions in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentolate (B1215867) hydrochloride is a synthetic anticholinergic agent and a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1][2][3] It is widely utilized in ophthalmic applications to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) for diagnostic and therapeutic purposes.[3][4][5][6][7][8] In a research context, precisely prepared cyclopentolate hydrochloride solutions are essential for in vitro and in vivo studies investigating its mechanism of action, efficacy, and safety. These application notes provide detailed protocols for the preparation of this compound solutions for experimental use, ensuring accuracy, sterility, and stability.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of its solutions.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₅NO₃·HCl | [9][10] |
| Molecular Weight | 327.85 g/mol | [10] |
| Appearance | White or almost white, crystalline powder | [4][9] |
| Melting Point | 135–141 °C | [4][11] |
| Solubility | Very soluble in water; Freely soluble in ethanol; Insoluble in ether | [1][9][10] |
| pH of 1% solution | 4.5–5.5 | [9] |
Stability and Storage
Proper storage is critical to maintain the integrity of this compound solutions.
| Parameter | Recommendation | References |
| Storage of Powder | Store in tight containers in a cold place (2-8 °C recommended by some suppliers) | [9][12] |
| Storage of Solution | Store at controlled room temperature (20° to 25°C or 68° to 77°F) or refrigerated (2-8°C). Protect from freezing. Keep container tightly closed. | [12][13][14] |
| Solution Stability | Extemporaneously prepared solutions containing this compound have been shown to be physically and chemically stable for up to 60 days when stored at refrigeration temperatures (2-8 °C). | [15][16] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [11] |
Experimental Protocols
Protocol 1: Preparation of a 1% (10 mg/mL) this compound Solution in Borate Buffer
This protocol details the preparation of a sterile 1% this compound solution suitable for ophthalmic and other experimental applications.
Materials:
-
This compound powder (USP grade)
-
Boric Acid
-
Potassium Chloride
-
Edetate Disodium (EDTA)
-
Sodium Carbonate and/or Hydrochloric Acid (for pH adjustment)
-
Benzalkonium Chloride (0.01% solution, as preservative)
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile 0.22 µm syringe filters
-
Sterile volumetric flasks and pipettes
-
Sterile storage containers (e.g., vials or dropper bottles)
-
Calibrated pH meter
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all steps under a certified laminar flow hood or in a biological safety cabinet to ensure sterility.[17][18][19]
-
Buffer Preparation:
-
Dissolution of this compound:
-
Addition of Preservative (Optional):
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to a range of 3.0-5.5 using small additions of Sodium Carbonate (to increase pH) or Hydrochloric Acid (to decrease pH).[13][20][21][22] The optimal pH for comfort is closer to that of natural tears (pH 7.4), but a more acidic pH is often required for drug stability.[19]
-
-
Final Volume Adjustment:
-
Add WFI to reach the final desired volume and mix thoroughly.
-
-
Sterile Filtration:
-
Storage and Labeling:
Protocol 2: Preparation of Dilute this compound Solutions for In Vitro Studies
This protocol describes the preparation of various concentrations of this compound for use in cell culture or other in vitro assays.
Materials:
-
1% (10 mg/mL) sterile stock solution of this compound (prepared as in Protocol 1)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Sterile microcentrifuge tubes or culture plates
-
Calibrated micropipettes
Procedure:
-
Aseptic Environment: Work within a laminar flow hood or biological safety cabinet.
-
Calculation of Dilutions: Determine the required final concentrations and calculate the necessary dilutions from the 1% stock solution.
-
Serial Dilutions:
-
Pipette the desired volume of sterile diluent (PBS or cell culture medium) into sterile tubes.
-
Add the calculated volume of the 1% this compound stock solution to the first tube to create the highest concentration.
-
Perform serial dilutions by transferring a specific volume from the more concentrated solution to the next tube containing the diluent.
-
-
Final Application: Use the freshly prepared diluted solutions immediately in your experimental setup.
Visualizations
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] In the eye, this action blocks the parasympathetic stimulation of the iris sphincter muscle and the ciliary muscle, leading to mydriasis and cycloplegia, respectively.[3][7][13]
Caption: Signaling pathway of this compound.
Experimental Workflow for Solution Preparation
The following diagram outlines the key steps for the sterile preparation of a this compound solution.
Caption: Workflow for preparing sterile Cyclopentolate HCl solution.
References
- 1. This compound | 5870-29-1 [chemicalbook.com]
- 2. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. Cyclopentolate (Cyclogyl and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopentolate (Cyclogyl): Uses, Side Effects, Mechanism of Action & More - GoodRx [goodrx.com]
- 8. Cyclopentolate - Wikipedia [en.wikipedia.org]
- 9. drugfuture.com [drugfuture.com]
- 10. echemi.com [echemi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. drugs.com [drugs.com]
- 14. Cyclopentolate (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Stability of extemporaneously prepared ophthalmic solutions for mydriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 17. scribd.com [scribd.com]
- 18. Are sterile preparations safe for ophthalmic use? [pharmko.com]
- 19. Local production of eye drops in the hospital or pharmacy setting: considerations and safety tips - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Ophthalmic Solution USP, 1% (Sterile) [dailymed.nlm.nih.gov]
- 21. This compound Ophthalmic Solution USP [dailymed.nlm.nih.gov]
- 22. ftp.uspbpep.com [ftp.uspbpep.com]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for the Quantification of Cyclopentolate in Biological Samples by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of cyclopentolate (B1215867) in biological matrices such as plasma, blood, and urine using liquid chromatography-mass spectrometry (LC-MS). These guidelines are designed to assist in the development and validation of robust and reliable bioanalytical methods.
Introduction
Cyclopentolate is an anticholinergic drug used as a mydriatic and cycloplegic agent in ophthalmic procedures. Monitoring its systemic absorption and pharmacokinetic profile in biological fluids is crucial for assessing patient safety, particularly in pediatric and elderly populations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the accurate quantification of cyclopentolate in complex biological matrices.
This application note outlines protocols for sample preparation, proposes LC-MS/MS conditions, and provides a framework for method validation based on established practices for similar compounds.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are all viable methods for preparing biological samples for cyclopentolate analysis.
2.1.1. Protein Precipitation (for Plasma/Blood)
This is a rapid and simple method suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of plasma or whole blood in a microcentrifuge tube, add a suitable internal standard (IS). A deuterated analog of cyclopentolate (Cyclopentolate-d5) is recommended. If unavailable, a structurally similar compound with a distinct mass-to-charge ratio can be used.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
2.1.2. Liquid-Liquid Extraction (for Plasma, Blood, or Urine)
LLE provides a cleaner extract compared to protein precipitation, reducing matrix effects.
-
Protocol:
-
To 200 µL of the biological sample, add the internal standard.
-
Add 50 µL of a basifying agent, such as 1 M sodium carbonate, to adjust the pH to approximately 10.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2.1.3. Solid-Phase Extraction (for Urine)
SPE is effective for cleaning up complex matrices like urine and can provide high recovery.
-
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of the urine sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
The following are proposed starting conditions for method development. Optimization will be required for specific instrumentation and applications.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | |
| Cyclopentolate | Precursor: m/z 292.2; Product ions: m/z 124.1, m/z 96.1 (Quantifier and Qualifier to be determined) |
| Internal Standard (IS) | To be determined based on the selected IS (e.g., for Cyclopentolate-d5, Precursor: m/z 297.2) |
| Collision Energy | To be optimized for each transition |
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables. Below are templates for presenting key validation parameters.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | LOD (ng/mL) |
| Cyclopentolate | 1 - 100 | > 0.99 | 1 | 0.3 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Cyclopentolate | 2 (LQC) | 98.5 | 5.2 | 99.1 | 6.5 |
| 40 (MQC) | 101.2 | 3.8 | 100.5 | 4.1 | |
| 80 (HQC) | 99.8 | 2.5 | 101.0 | 3.2 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Cyclopentolate | 2 (LQC) | 85.2 | 95.8 |
| 80 (HQC) | 88.1 | 98.2 |
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental processes.
Caption: Experimental workflow for cyclopentolate analysis.
Application Notes and Protocols: Cyclopentolate Hydrochloride in Ophthalmic Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentolate (B1215867) hydrochloride is a synthetic anticholinergic agent widely utilized in ophthalmology as a potent mydriatic (pupil dilator) and cycloplegic (ciliary muscle paralytic).[1][2] Its rapid onset and relatively short duration of action compared to agents like atropine (B194438) make it an indispensable tool, not only for diagnostic eye examinations but also as a standard agent in ophthalmic drug delivery research.[3][4] These application notes provide an overview of its mechanism, pharmacological properties, and its role as a research tool, supplemented with detailed experimental protocols for its use in preclinical and analytical studies.
Mechanism of Action
Cyclopentolate hydrochloride functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChR), primarily the M3 subtype, located in the sphincter muscle of the iris and the ciliary muscle of the eye.[5][6] By blocking the binding of acetylcholine, it prevents parasympathetic stimulation, leading to two key effects:
-
Mydriasis: Relaxation of the iris sphincter muscle, resulting in pupil dilation.[4][7]
-
Cycloplegia: Paralysis of the ciliary muscle, which prevents accommodation (the eye's ability to focus on near objects).[7][8]
This dual action is crucial for researchers studying refractive states, intraocular pressure dynamics, and the impact of novel therapeutics on ocular structures.[5][9]
Physicochemical and Pharmacokinetic Properties
Understanding the fundamental properties of this compound is essential for formulation development and study design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | 2-(Dimethylamino)ethyl 1-hydroxy-α-phenylcyclopentaneacetate hydrochloride | [10][11] |
| Molecular Formula | C₁₇H₂₅NO₃ · HCl | [2][10] |
| Molecular Weight | 327.85 g/mol | [10][11] |
| Appearance | White, crystalline powder | [12] |
| Solubility | Freely soluble in water | [12][13] |
| Standard Solution pH | 3.0 - 5.5 |[4][14][15] |
Table 2: Pharmacokinetic Parameters of Topically Applied this compound
| Parameter | Onset | Peak Effect | Duration / Recovery | Reference(s) |
|---|---|---|---|---|
| Mydriasis (Pupil Dilation) | Rapid | 15 - 60 minutes | ~24 hours (may take several days in some individuals) | [3][6][16][17] |
| Cycloplegia (Accommodation Paralysis) | Rapid | 25 - 75 minutes | 6 - 24 hours | [4][6][8][10] |
| Systemic Absorption | Rapid | Peak plasma concentration within 30 minutes | Plasma elimination half-life: ~111 minutes |[5][18] |
Note: Onset and duration can be influenced by the concentration of the solution and the degree of iris pigmentation, with heavily pigmented irides showing a slower onset and longer duration.[10][16]
Application Notes for Research
Cyclopentolate HCl serves as a critical tool in various stages of ophthalmic drug delivery research.
-
Establishing a Physiological Baseline: In studies investigating novel anti-glaucoma drugs or miotics, cyclopentolate can be used to establish a fully dilated, non-accommodative state. This provides a standardized baseline from which to measure the miotic and pressure-reducing effects of the investigational drug.
-
Evaluating Drug Delivery Systems: When developing new formulations (e.g., nanoemulsions, in-situ gels, or microdrops), cyclopentolate can be used as the active pharmaceutical ingredient (API) to test the delivery efficiency.[19][20] Researchers can compare the onset, magnitude, and duration of mydriasis/cycloplegia produced by the novel formulation against a standard cyclopentolate solution to assess for enhanced bioavailability or prolonged residence time.
-
Preclinical Animal Model Studies: It is used in animal models like rabbits, dogs, and mice to study its effects on ocular biometry, such as changes in anterior chamber depth, lens thickness, and axial length.[9][21][22] Such studies help elucidate the mechanics of accommodation and can be used to validate new imaging or measurement techniques.
-
Adjunctive Therapy in Efficacy Models: In research models of ocular inflammation (e.g., uveitis) or infection (e.g., keratitis), cyclopentolate is often used as an adjunctive therapy.[5][17][23] Its role is to prevent the formation of posterior synechiae (adhesions between the iris and lens) and to reduce pain associated with ciliary spasm, thereby ensuring that the study's primary endpoints related to the investigational anti-inflammatory or anti-infective agent are not confounded by these complications.[23]
Experimental Protocols
The following are generalized protocols that can be adapted for specific research needs.
Protocol 1: Induction and Assessment of Mydriasis and Cycloplegia in a Canine Model
This protocol is adapted from studies evaluating the ocular effects of cyclopentolate in dogs.[9]
Objective: To quantify the pharmacodynamic effect (pupil size) of topically applied 1% this compound.
Materials:
-
1% this compound ophthalmic solution
-
Healthy Beagle dogs (or other appropriate species)[9]
-
Rebound tonometer (for IOP, optional)
-
Static pupillometer or a ruler with 0.5 mm gradations
-
Room with controlled, fixed low-level illumination (e.g., 40-55 lux)[9]
-
Calibrated micropipette or dropper
Methodology:
-
Acclimatization: Allow animals to acclimate to the examination room for at least 15 minutes before baseline measurements to ensure stable physiological conditions.
-
Baseline Measurement (T=0): In the controlled light environment, measure and record the baseline pupil size (PS) and intraocular pressure (IOP) for both eyes.
-
Drug Administration: Instill a single drop (~30-50 µL) of 1% cyclopentolate HCl solution into the conjunctival sac of one randomly selected eye (the treated eye). The other eye will serve as a contralateral control.
-
Post-Instillation Monitoring: To minimize systemic absorption, apply gentle digital pressure to the nasolacrimal sac for 1-2 minutes immediately following instillation.[10]
-
Time-Point Measurements: Measure PS and IOP in both the treated and untreated eyes at predefined time points. A suggested schedule is 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-instillation.[9]
-
Data Analysis: Plot the mean pupil diameter (mm) versus time for both treated and control eyes. Determine the time to onset of significant mydriasis, time to peak effect, and duration of action (time to return to baseline).
Protocol 2: In Vitro Permeability Study Using a Human Corneal Epithelial Cell Model
This protocol describes a general method for assessing drug permeability using the HCE-T cell line, which is a valuable in vitro model for predicting corneal absorption.[21][24]
Objective: To determine the permeability coefficient of a cyclopentolate HCl formulation across a corneal epithelial barrier.
Materials:
-
Human Corneal Epithelial (HCE-T) cell line
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (DMEM/F12), fetal bovine serum, antibiotics
-
Cyclopentolate HCl formulation to be tested
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Analytical system for quantification (e.g., HPLC-UV)
Methodology:
-
Cell Culture: Culture HCE-T cells and seed them onto the apical side of the Transwell® inserts at a high density.
-
Barrier Formation: Grow the cells for 7-10 days to allow for the formation of a confluent monolayer with tight junctions. Barrier integrity can be confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Experiment Initiation:
-
Gently wash the cell monolayers with pre-warmed HBSS.
-
Add the cyclopentolate HCl test formulation (dissolved in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Sampling: At specified time intervals (e.g., 15, 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber for analysis. Replace the collected volume with fresh, pre-warmed HBSS.
-
Quantification: Analyze the concentration of cyclopentolate HCl in the collected samples using a validated analytical method like HPLC.[25]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate of the drug into the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Protocol 3: Quantification of Cyclopentolate HCl in Ocular Tissue via HPLC
This protocol provides a framework for analyzing cyclopentolate concentrations in samples like aqueous humor, essential for pharmacokinetic studies.[25][26]
Objective: To determine the concentration of cyclopentolate HCl in aqueous humor samples from an animal model.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Aqueous humor samples (collected from an animal study)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer
-
Cyclopentolate HCl analytical standard
-
Microcentrifuge tubes and syringes with filters (0.22 µm)
Methodology:
-
Sample Collection: Following administration of cyclopentolate in an animal model, collect aqueous humor at designated time points using a 30-gauge needle under anesthesia. Immediately freeze samples at -80°C until analysis.
-
Standard Curve Preparation: Prepare a series of standard solutions of cyclopentolate HCl of known concentrations (e.g., 10 ng/mL to 1000 ng/mL) in the same matrix as the sample (e.g., blank aqueous humor or saline).
-
Sample Preparation:
-
Thaw the aqueous humor samples on ice.
-
To precipitate proteins, add an equal volume of cold acetonitrile to the sample.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: ~255 nm.[25]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system. Identify the cyclopentolate peak based on the retention time of the analytical standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from this curve to calculate the concentration of cyclopentolate HCl in the unknown samples.
References
- 1. Cyclopentolate Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 2. Cyclopentolate - Wikipedia [en.wikipedia.org]
- 3. pdr.net [pdr.net]
- 4. This compound Ophthalmic Solution USP, 1% (Sterile) [dailymed.nlm.nih.gov]
- 5. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Effect of topical 1% this compound on tear production, pupil size, and intraocular pressure in healthy Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pi.bausch.com [pi.bausch.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. WO2022036794A1 - Method for preparing single-dose this compound eye drop - Google Patents [patents.google.com]
- 14. This compound Ophthalmic Solution USP [dailymed.nlm.nih.gov]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Ophthalmic applications of cyclopentolate [klinikaoczna.pl]
- 18. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Emerging Nano-Formulations and Nanomedicines Applications for Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effect of topical administration of cyclopentolate on ocular biometry: An analysis for mouse and human models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Penetration Enhancers in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Myopia Research Using Cyclopentolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for myopia research utilizing cyclopentolate (B1215867) hydrochloride. Detailed protocols for animal models, drug administration, and key assessment techniques are outlined to ensure robust and reproducible results.
Introduction to Cyclopentolate Hydrochloride in Myopia Research
This compound is a non-selective muscarinic receptor antagonist that induces mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) by blocking the action of acetylcholine (B1216132).[1][2] While clinically used for ophthalmic examinations, its role in myopia research is significant, primarily in understanding the cholinergic signaling pathways involved in eye growth and as a potential, albeit less potent, agent for myopia control compared to atropine (B194438).[3][4][5] Studies have shown that muscarinic antagonists can influence scleral remodeling and slow the progression of myopia in both animal models and human clinical trials.[6][7]
Mechanism of Action in the Context of Myopia
Cyclopentolate, like other muscarinic antagonists, is thought to influence eye growth through several mechanisms. All five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5) have been identified in scleral fibroblasts.[8] The anti-myopia effects of muscarinic antagonists may be mediated by direct or indirect actions on the retina and sclera.[8] Blockade of these receptors, particularly the M1 and M2 subtypes, may inhibit scleral fibroblast proliferation and extracellular matrix remodeling, key processes in the axial elongation that characterizes myopia.[6][9][10]
Key Signaling Pathways in Myopia Development
The development of myopia is a complex process involving multiple signaling pathways within the retina, retinal pigment epithelium (RPE), choroid, and sclera. Two of the most studied pathways in relation to myopia and the action of muscarinic antagonists are the muscarinic acetylcholine receptor pathway and the dopamine (B1211576) receptor pathway.
Muscarinic Acetylcholine Receptor Signaling Pathway
Muscarinic receptors in the sclera play a role in regulating scleral fibroblast proliferation and scleral remodeling. Antagonists like cyclopentolate can modulate these processes.
Caption: Muscarinic signaling pathway in scleral fibroblasts.
Dopamine Receptor Signaling Pathway
Retinal dopamine is a key neurotransmitter in the signaling cascade that regulates eye growth. The balance between D1-like and D2-like receptor activation is crucial, with D2 receptor activation being implicated in myopic eye growth.
Caption: Dopaminergic signaling in retinal regulation of eye growth.
Experimental Protocols
Animal Models of Myopia
This model is widely used due to the rapid development of myopia.[3][11][12]
Protocol:
-
Animal Selection: Use 3-week-old pigmented guinea pigs.
-
Housing: House animals in a 12:12 hour light/dark cycle.
-
Deprivation:
-
Duration: Maintain form deprivation for a period of 2 to 4 weeks.[14]
-
Monitoring: Perform weekly or bi-weekly measurements of ocular parameters.
The mouse model is advantageous for genetic studies.[15][16][17]
Protocol:
-
Animal Selection: Use 3-week-old C57BL/6J mice.
-
Housing: House animals in a controlled light/dark cycle (e.g., 18:6 hours).[15]
-
Lens Application:
-
Duration: Maintain the lens for 3 to 6 weeks.[16]
-
Monitoring: Perform weekly measurements of ocular parameters.
Administration of this compound
This is a non-invasive method suitable for long-term studies.
Protocol:
-
Preparation: Use a sterile solution of 1% this compound ophthalmic solution.
-
Administration:
-
Frequency: Administer once daily or as required by the experimental design.[4]
This method ensures direct and controlled delivery to the posterior segment of the eye.
Protocol:
-
Anesthesia: Anesthetize the animal (e.g., with an intraperitoneal injection of ketamine and xylazine).
-
Preparation:
-
Injection:
-
Frequency: Perform injections at regular intervals (e.g., every 4 days) for the duration of the experiment.[19][20]
-
Post-operative Care: Apply a topical antibiotic to the eye to prevent infection.
Assessment of Ocular Parameters
Measurement of axial length and its components is critical for quantifying myopia progression.
Protocol:
-
Instrumentation: Use a high-resolution imaging modality such as Spectral-Domain Optical Coherence Tomography (SD-OCT) or A-scan ultrasonography.[15][21][22][23][24][25]
-
Anesthesia: Anesthetize the animal to prevent movement artifacts.
-
Procedure:
-
Position the animal in a stereotaxic frame to ensure stable head position.
-
Align the eye with the imaging device.
-
Capture images of the ocular components along the optical axis.
-
-
Measurements:
-
Axial Length (AL): Distance from the anterior cornea to the retina/RPE.[21][22][24]
-
Vitreous Chamber Depth (VCD): Distance from the posterior lens to the retina.[15][21]
-
Anterior Chamber Depth (ACD): Distance from the posterior cornea to the anterior lens.[21][22]
-
Lens Thickness (LT): Distance from the anterior to the posterior lens surface.[21][22]
-
Protocol:
-
Instrumentation: Use an automated infrared photorefractor or streak retinoscopy.[15]
-
Cycloplegia: Induce cycloplegia with a mydriatic agent (e.g., 1% tropicamide (B1683271) or cyclopentolate) to relax accommodation.
-
Procedure:
-
Position the animal and align the instrument with the pupil.
-
Obtain multiple readings and average them to determine the spherical equivalent refractive error.
-
ERG is used to assess the function of the retina, which can be affected by myopia.[26][27]
Protocol:
-
Dark Adaptation: Dark-adapt the animal overnight.[27]
-
Anesthesia and Pupil Dilation: Anesthetize the animal and dilate the pupils.
-
Electrode Placement:
-
Stimulation and Recording:
-
Use a Ganzfeld stimulator to present flashes of light of varying intensities.
-
Record the scotopic (rod-driven) and photopic (cone-driven) ERG responses.
-
-
Analysis: Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response).[28]
Data Presentation
Table 1: Comparative Efficacy of Cyclopentolate and Atropine in Myopia Progression (Human Study)
| Treatment Group | N | Mean Myopic Progression (Diopters/Year) |
| 1% Atropine (every other night) | 32 | -0.219 |
| 1% Cyclopentolate (every night) | 32 | -0.578 |
| Normal Saline (every night) | 32 | -0.914 |
Data adapted from Yen et al., 1989.[4]
Table 2: Effect of Intravitreal Cyclopentolate on Form-Deprivation Myopia in Guinea Pigs
| Parameter | Deprived Group (Right Eye) | Deprived + Cyclopentolate Group (Right Eye) | p-value |
| Refractive Error (D) | -3.92 | -0.86 | < 0.001 |
| Vitreous Chamber Depth (mm) | 3.83 ± 0.06 | 3.70 ± 0.05 | < 0.001 |
| Axial Length (mm) | 8.42 ± 0.04 | 8.30 ± 0.05 | < 0.001 |
Data from a 4-week study with intravitreal injections every 4 days. Adapted from Li et al., 2015.[19][20]
Experimental Workflow Diagram
References
- 1. Cyclopentolate Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 2. google.com [google.com]
- 3. Form-deprivation myopia in the guinea pig (Cavia porcellus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effect of atropine and cyclopentolate on myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Scleral remodeling in myopia development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of muscarinic receptors in human and mouse sclera and their role in the regulation of scleral fibroblasts proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic Acetylcholine Receptors in the Retina—Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of form-deprived myopia and lens-induced myopia in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijscia.com [ijscia.com]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. A highly efficient murine model of experimental myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Cyclopentolate on Form Deprivation Myopia in Guinea Pigs [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. Biometric measurement of the mouse eye using optical coherence tomography with focal plane advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Comparative analysis of ocular biometrics using spectral domain optical coherence tomography with Purkinje image and optic nerve head alignments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of Axial Length Measurements in Mouse Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Electroretinogram responses in myopia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopentolate Hydrochloride Dosage for Consistent Cycloplegia in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cyclopentolate (B1215867) hydrochloride dosage for consistent cycloplegia in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is cyclopentolate hydrochloride and how does it induce cycloplegia?
This compound is a synthetic anticholinergic agent that blocks the muscarinic receptors in the eye's ciliary muscle and iris sphincter muscle.[1] This blockade prevents the muscle from contracting, resulting in paralysis of accommodation (cycloplegia) and dilation of the pupil (mydriasis).[1][2] It is a preferred agent in many clinical and research settings due to its relatively rapid onset and shorter duration of action compared to atropine.[1]
Q2: What are the commercially available concentrations of this compound?
This compound is typically available in 0.5%, 1%, and 2% ophthalmic solutions.[3][4]
Q3: What is the recommended concentration and dosage of cyclopentolate for rodents?
There is no universally standardized dosage of cyclopentolate for all rodent species and strains. However, based on available literature and general principles of ophthalmic drug administration in laboratory animals, the following can be considered as a starting point:
-
Mice: A single drop of 0.5% or 1% cyclopentolate solution is often sufficient.[5][6] Due to the small size of the mouse eye, a micropipette can be used to deliver a small, controlled volume (e.g., 5-10 µL) to minimize systemic absorption.[4][7]
-
Rats: One to two drops of a 1% solution are commonly used.[8] A standard ophthalmic dropper can be used, but care should be taken to avoid excessive volume.
It is crucial to conduct a pilot study to determine the optimal dosage for the specific rodent strain and experimental requirements.
Q4: How long does it take to achieve maximal cycloplegia and how long does it last?
The onset and duration of cycloplegia can vary depending on the concentration used and the individual animal.
-
Onset of Maximal Cycloplegia: In humans, maximal cycloplegia with 1% cyclopentolate is typically achieved within 25 to 75 minutes after instillation.[1][2] For rodents, it is advisable to wait at least 30-60 minutes after administration to ensure peak effect.[1]
-
Duration of Action: The cycloplegic effect of cyclopentolate generally lasts for 6 to 24 hours.[1]
Q5: What are the potential side effects of cyclopentolate in rodents?
While generally safe when administered topically in appropriate doses, systemic absorption can occur and lead to side effects. These are more likely with higher concentrations and repeated dosing. Potential side effects include:
-
Systemic Anticholinergic Effects: Tachycardia, dry mouth, and behavioral changes.[9]
-
Central Nervous System (CNS) Effects: In some cases, especially in younger animals or with overdose, CNS disturbances such as restlessness, disorientation, and ataxia have been reported in humans, and similar caution should be exercised in rodents.[7] A study in neonatal mice showed that ophthalmic administration of cyclopentolate is systemically absorbed and can lead to decreased weight gain.[5]
To minimize systemic absorption, apply gentle pressure to the nasolacrimal duct for a few moments after instillation.[10]
Q6: How can I monitor the depth of cycloplegia in rodents?
Objective measurement of cycloplegia in rodents can be challenging. Common methods include:
-
Pupil Dilation (Mydriasis): While mydriasis is an effect of cyclopentolate, it is not a direct measure of cycloplegia. However, the absence of a pupillary light reflex can be an indicator of effective mydriasis.
-
Retinoscopy: This is the gold standard for assessing refractive state and the degree of cycloplegia. An experienced researcher can use a retinoscope to determine if accommodation is fully relaxed.[11]
-
Autorefractors: Specialized autorefractors designed for small animals can provide an objective measure of the refractive error before and after cycloplegia.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or Incomplete Pupil Dilation | - Insufficient Dosage: The concentration or volume of the drop may be too low. - Improper Administration: The drop may not have been successfully instilled into the conjunctival sac. - Rapid Systemic Absorption: The drug may be draining through the nasolacrimal duct too quickly. - Iris Pigmentation: Heavily pigmented irides may require a higher concentration or repeated dosing.[1] - Drug Efficacy: The cyclopentolate solution may be expired or improperly stored. | - Optimize Dosage: In a pilot study, try increasing the concentration (e.g., from 0.5% to 1%) or administering a second drop after 5-10 minutes.[2] - Refine Administration Technique: Ensure the drop is placed directly into the lower conjunctival sac. Using a micropipette for mice can improve accuracy. - Minimize Systemic Absorption: Apply gentle pressure to the nasolacrimal duct for 1-2 minutes after instillation.[10] - Consider Pigmentation: For rodents with darker irides, a 1% or even a 2% solution might be necessary, but use with caution due to the increased risk of side effects.[4] - Check Drug Quality: Ensure the cyclopentolate solution is within its expiration date and has been stored according to the manufacturer's instructions. |
| Rapid Recovery from Cycloplegia | - Low Concentration: A 0.5% solution will have a shorter duration of action than a 1% solution. - Individual Animal Variation: Metabolic rate and drug clearance can differ between animals and strains.[12][13] | - Increase Concentration: If a longer duration of cycloplegia is required, consider using a 1% solution. - Characterize Your Model: Be aware that the duration of action may need to be empirically determined for your specific rodent strain. |
| Signs of Systemic Toxicity (e.g., agitation, hyperactivity) | - Overdose: Too high a concentration or too many drops have been administered. - High Systemic Absorption: The drug has rapidly entered the systemic circulation. | - Reduce Dosage: Use the lowest effective concentration and volume. For mice, a single 5-10 µL drop is often sufficient.[4][7] - Prevent Systemic Absorption: Always apply pressure to the nasolacrimal duct after administration.[10] - Monitor Animals: Observe animals closely for at least 30 minutes after administration for any adverse effects.[6] |
| Difficulty in Assessing Cycloplegia | - Lack of Appropriate Equipment: Visual assessment of pupil size alone is not a reliable measure of cycloplegia. | - Utilize Retinoscopy: Train personnel in the use of a retinoscope for an accurate assessment of refractive state. - Invest in an Autorefractor: If feasible, an autorefractor designed for small animals can provide objective and repeatable measurements. |
Data Summary
Table 1: Comparison of Common Cycloplegic Agents (Primarily based on human data)
| Agent | Concentration | Time to Maximal Cycloplegia | Duration of Cycloplegia | Key Characteristics |
| This compound | 0.5% - 2% | 25 - 75 minutes[1][2] | 6 - 24 hours[1] | Rapid onset, shorter duration than atropine. |
| Tropicamide | 0.5% - 1% | 20 - 35 minutes | 4 - 6 hours | Faster onset and shorter duration than cyclopentolate. May produce less profound cycloplegia.[14] |
| Atropine Sulfate | 0.5% - 1% | 60 - 180 minutes | 7 - 14 days | Gold standard for complete cycloplegia, but has a very long duration of action and higher risk of systemic side effects.[14] |
Experimental Protocols
Protocol 1: Standard Cyclopentolate Administration for Mice
-
Animal Preparation: Gently restrain the mouse. Anesthesia is typically not required for topical drop administration but may be used if the animal is anxious.
-
Drug Preparation: Draw up 5-10 µL of 0.5% or 1% this compound ophthalmic solution into a micropipette.
-
Administration: Gently pull down the lower eyelid to create a small pouch. Dispense the single drop into the conjunctival sac, avoiding contact between the pipette tip and the eye.
-
Post-Administration: Immediately apply gentle pressure to the inner canthus (nasolacrimal duct) for 1-2 minutes to minimize systemic absorption.
-
Observation: Allow 30-60 minutes for the induction of maximal cycloplegia before performing experimental procedures. Monitor the animal for any signs of distress.
Protocol 2: Standard Cyclopentolate Administration for Rats
-
Animal Preparation: Gently restrain the rat.
-
Drug Preparation: Use a standard ophthalmic dropper bottle of 1% this compound.
-
Administration: Gently pull down the lower eyelid and instill one drop into the conjunctival sac. If incomplete cycloplegia is observed in pilot studies, a second drop may be administered after 5-10 minutes.
-
Post-Administration: Apply gentle pressure to the nasolacrimal duct for 1-2 minutes.
-
Observation: Wait 30-60 minutes for maximal cycloplegia to develop. Monitor the animal for any adverse reactions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for inducing cycloplegia.
Caption: Troubleshooting logic for inconsistent cycloplegia.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. drugs.com [drugs.com]
- 3. This compound Ophthalmic Solution USP [dailymed.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Systemic effects of ophthalmic cyclopentolate on body weight in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Ophthalmic Solution USP, 1% (Sterile) [dailymed.nlm.nih.gov]
- 7. Neurotoxic Effects of Topical Cyclopentolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artificial Tears / Ocular Lubricants – Rat Guide [ratguide.com]
- 9. pi.bausch.com [pi.bausch.com]
- 10. bausch.com [bausch.com]
- 11. The influence of cycloplegia in objective refraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The relevance of inter- and intrastrain differences in mice and rats and their implications for models of seizures and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain differences in delay discounting using inbred rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in cyclopentolate-induced mydriasis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in cyclopentolate-induced mydriasis during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving cyclopentolate (B1215867), offering potential causes and solutions.
Issue 1: Suboptimal or Delayed Mydriasis
Question: We are observing a weaker or slower-than-expected mydriatic response to cyclopentolate in our experimental subjects. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in the mydriatic effect of cyclopentolate is a known phenomenon and can be attributed to several physiological and experimental factors.
Potential Causes and Solutions:
-
Iris Pigmentation: Heavily pigmented irides (e.g., brown eyes) can bind to anticholinergic agents like cyclopentolate, reducing the amount of free drug available to act on the muscarinic receptors of the iris sphincter muscle. This can lead to a delayed onset and reduced magnitude of mydriasis.[1]
-
Troubleshooting:
-
Consider using a higher concentration of cyclopentolate (e.g., 2%) for subjects with darkly pigmented irises.[2]
-
Alternatively, a combination of cyclopentolate with another mydriatic agent, such as tropicamide (B1683271), may enhance the cycloplegic and mydriatic effects, especially in eyes with dark irises.[3]
-
Increase the waiting time for maximum effect in subjects with dark irises. Maximum cycloplegia may be reached at 30 to 40 minutes in individuals with dark irises, compared to 10 minutes in those with light irises.[1]
-
-
-
Age of the Subject: There can be age-related differences in the response to cyclopentolate.
-
Troubleshooting:
-
Be aware that pediatric and geriatric populations may exhibit different sensitivities. When working with children, significant differences in the cycloplegic action of cyclopentolate have been observed based on age.[4] It is crucial to adhere to age-specific dosing recommendations and monitor for systemic side effects, especially in infants.[5]
-
-
-
Improper Administration Technique: Incorrect instillation of the eye drops can lead to significant loss of the drug and reduced efficacy.
-
Troubleshooting:
-
Ensure proper drop instillation into the lower conjunctival cul-de-sac.
-
To minimize systemic absorption and maximize ocular contact time, nasolacrimal occlusion (applying pressure to the inner canthus of the eye) for a few minutes after administration is recommended.[5]
-
-
-
Drug Formulation and Stability: The pH and composition of the cyclopentolate solution can affect its stability and efficacy.
Issue 2: High Inter-Subject Variability in Mydriasis
Question: Our experimental data shows a wide range of mydriatic responses to the same dose of cyclopentolate across different subjects. How can we account for and minimize this variability?
Answer:
High inter-subject variability is a common challenge in ophthalmic drug research. Several factors can contribute to this.
Potential Causes and Solutions:
-
Systemic Absorption: Cyclopentolate can be systemically absorbed, leading to variable plasma concentrations and potentially inconsistent ocular effects. Marked interindividual variation in peak plasma concentrations has been observed.[8]
-
Genetic Factors: While not fully elucidated for cyclopentolate, genetic polymorphisms in drug-metabolizing enzymes and receptors can influence drug response.
-
Troubleshooting:
-
If feasible and relevant to the research question, consider genotyping subjects for relevant markers.
-
Ensure a sufficiently large and diverse subject population to account for genetic variability in statistical analyses.
-
-
-
Pre-existing Ocular Conditions: Conditions that affect the ocular surface or drug penetration can alter the mydriatic response.
-
Troubleshooting:
-
Thoroughly screen subjects for any pre-existing ocular conditions.
-
Ensure consistent baseline pupil size and accommodative status before drug administration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cyclopentolate-induced mydriasis?
A1: Cyclopentolate is a muscarinic receptor antagonist. It blocks the action of acetylcholine (B1216132) on the M3 muscarinic receptors of the iris sphincter muscle and the ciliary muscle.[11] This blockage prevents the iris sphincter from constricting, leading to pupillary dilation (mydriasis). It also paralyzes the ciliary muscle, resulting in cycloplegia (loss of accommodation).
Q2: How long does it take for cyclopentolate to induce mydriasis, and how long does the effect last?
A2: The onset, peak effect, and duration of cyclopentolate-induced mydriasis can vary. Generally, maximal mydriasis occurs within 25 to 75 minutes after instillation, and the effect typically lasts for up to 24 hours.[2][6] However, factors like iris color and cyclopentolate concentration can influence this timeline.
Q3: Does iris color really affect the mydriatic response to cyclopentolate?
A3: Yes, iris pigmentation is a significant factor. Melanin (B1238610) in darker irides can bind cyclopentolate, reducing its bioavailability at the receptor site. This results in a slower onset and potentially a less pronounced mydriatic effect compared to lighter-colored irides.[1]
Q4: Can cyclopentolate be used in combination with other mydriatic agents?
A4: Yes, cyclopentolate is sometimes used in combination with other drugs, such as tropicamide or phenylephrine. A combination of 1% cyclopentolate and 1% tropicamide has been shown to have a more rapid onset of cycloplegia (5-10 minutes) compared to cyclopentolate alone.[4][12]
Q5: What are the potential systemic side effects of cyclopentolate?
A5: Systemic absorption of cyclopentolate can lead to anticholinergic side effects, especially in children and the elderly. These can include behavioral disturbances, tachycardia, hyperpyrexia, and decreased gastrointestinal motility.[5][6] Feeding intolerance has been reported in infants following ophthalmic use.[2][6]
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Cyclopentolate
| Parameter | Value | Reference |
| Concentration | 0.5%, 1%, 2% | [7] |
| Onset of Mydriasis | 25-75 minutes | [2][6] |
| Peak Mydriasis | 30-60 minutes | [2] |
| Duration of Mydriasis | Up to 24 hours | [2][6] |
| Systemic Absorption | Detectable in plasma as early as 3 minutes | [8] |
| Peak Plasma Concentration | Highly variable (undetectable to 5.8 ng/ml) | [8] |
Table 2: Influence of Iris Color on Cyclopentolate-Induced Mydriasis
| Iris Color | Onset of Maximum Cycloplegia | Notes | Reference |
| Light Irides | ~10 minutes | Faster onset of action. | [1] |
| Dark Irides | 30-40 minutes | Delayed onset due to melanin binding. | [1] |
Experimental Protocols
Protocol 1: Assessment of Mydriasis using Pupillometry
This protocol outlines the steps for measuring pupil diameter to assess the mydriatic effect of cyclopentolate.
Materials:
-
Cyclopentolate ophthalmic solution (specify concentration)
-
Pupillometer (e.g., handheld infrared pupillometer)
-
Low-level, consistent light source
-
Data recording sheets or software
Procedure:
-
Subject Preparation:
-
Acclimate the subject to the room lighting for at least 5 minutes to ensure a stable baseline pupil size.
-
Record baseline pupil diameter in both eyes using the pupillometer. Ensure the measurement is taken under consistent, low-level lighting conditions.
-
-
Drug Administration:
-
Instill one drop of the cyclopentolate solution into the lower conjunctival sac of the test eye.
-
If specified in the experimental design, apply nasolacrimal occlusion for 2-3 minutes.
-
-
Mydriasis Measurement:
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes post-instillation), measure the pupil diameter of both the treated and control eyes.
-
Ensure the pupillometer is positioned correctly and consistently for each measurement to avoid variability.
-
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline at each time point for both eyes.
-
Determine the time to onset of mydriasis (e.g., first time point with a statistically significant increase in pupil size), time to peak mydriasis, and duration of mydriasis.
-
Protocol 2: Muscarinic Receptor Binding Assay (Radioligand)
This protocol describes a competitive radioligand binding assay to determine the affinity of cyclopentolate for muscarinic receptors.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype (e.g., M3)
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine)
-
Unlabeled cyclopentolate hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Thaw the cell membrane preparation on ice.
-
Resuspend the membranes in ice-cold assay buffer to the desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of unlabeled cyclopentolate (for competition curve).
-
For total binding, add assay buffer instead of unlabeled cyclopentolate.
-
For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Analysis:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (concentration of cyclopentolate that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) for cyclopentolate using the Cheng-Prusoff equation.
-
Visualizations
Caption: Signaling pathway of the M3 muscarinic receptor and the inhibitory action of cyclopentolate.
Caption: Experimental workflow for assessing cyclopentolate-induced mydriasis.
Caption: Troubleshooting decision tree for suboptimal mydriasis.
References
- 1. Time of maximum cycloplegia after instillation of cyclopentolate 1% in children with brown irises - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclogyl (cyclopentolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Onset and duration of cycloplegic action of 1% cyclopentolate — 1% tropicamide combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pi.bausch.com [pi.bausch.com]
- 7. Cyclopentolate (Cyclogyl and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Systemic absorption of ocular cyclopentolate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic Absorption of Cyclopentolate and Adverse Events After Retinopathy of Prematurity Exams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic Absorption of Cyclopentolate and Adverse Events After Retinopathy of Prematurity Exams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 12. Onset and duration of cycloplegic action of 1% cyclopentolate - 1% tropicamide combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Identifying and characterizing cyclopentolate hydrochloride degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentolate (B1215867) hydrochloride. Our aim is to address common challenges encountered during the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of cyclopentolate hydrochloride?
A1: The primary degradation of this compound occurs via hydrolysis, especially under alkaline conditions.[1][2] This process follows a parallel reaction mechanism, resulting in the formation of two main degradation products[1][2]:
-
α-(1-hydroxycyclopentyl)benzeneacetic acid: Formed through standard ester hydrolysis.[1][2][3]
-
Phenylacetic acid: Formed via a less common pathway involving a six-membered transition state, which requires the participation of the hydroxyl group from the cyclopentanol (B49286) moiety.[1][2]
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
A2: this compound is most stable in acidic conditions, with a pH minimum of approximately 2.5.[1] It degrades rapidly in neutral to alkaline solutions.[1][2]
Q3: Which analytical technique is most suitable for separating and quantifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for the simultaneous determination of this compound and its degradation products.[1][2][3][4] Reversed-phase HPLC with UV detection is frequently employed for this purpose.[1][5]
Q4: What are the typical forced degradation conditions used to study the stability of this compound?
A4: Forced degradation studies, as recommended by ICH guidelines, are essential for developing and validating stability-indicating methods.[6][7] Typical stress conditions for this compound include:
-
Acid Hydrolysis: Treatment with 0.1N HCl.[8]
-
Alkaline Hydrolysis: Treatment with 0.1N NaOH, which leads to rapid degradation.[1][2][8]
-
Oxidative Degradation: Use of hydrogen peroxide.[8]
-
Thermal Degradation: Exposure to elevated temperatures.[7][8]
-
Photolytic Degradation: Exposure to UV or fluorescent light.[6]
The goal is to achieve partial degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate the degradation products from the parent drug.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for cyclopentolate or its degradation products in HPLC. | Inappropriate mobile phase pH. The pH should be controlled, especially considering the amine group of cyclopentolate. | Adjust the mobile phase pH. A pH around 3.0 is often effective.[9] Use a buffer to maintain a consistent pH. |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase (e.g., a polar-embedded phase). Add a competing amine like triethylamine (B128534) to the mobile phase in small concentrations (e.g., 0.1%). | |
| Inadequate separation between cyclopentolate and its degradation products. | Mobile phase composition is not optimal. | Modify the organic-to-aqueous ratio in the mobile phase. Consider using a different organic modifier (e.g., acetonitrile (B52724) vs. methanol).[9] |
| Gradient elution profile is not optimized. | Adjust the gradient slope, initial and final mobile phase compositions, and the gradient time. | |
| No degradation observed under stress conditions (e.g., acid hydrolysis). | Cyclopentolate is relatively stable in acidic pH.[1] | Increase the stressor concentration, temperature, or duration of exposure. For acid hydrolysis, consider using a higher concentration of acid or increasing the temperature.[6][8] |
| Excessive degradation observed, especially under alkaline conditions. | Cyclopentolate degrades very rapidly at higher pH values.[1][2] | Reduce the stressor concentration, temperature, or exposure time. For alkaline hydrolysis, use a lower concentration of base or perform the study at a lower temperature. |
| Baseline noise or drift in the chromatogram. | Contaminated mobile phase or column. | Filter all mobile phases before use. Regularly flush the HPLC system and column with an appropriate solvent. |
| Detector lamp is nearing the end of its life. | Replace the detector lamp. | |
| Irreproducible retention times. | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. Use a buffer to control pH. |
Data Presentation
Table 1: Summary of Key Degradation Products
| Degradation Product | Chemical Name | Formation Pathway | Primary Stress Condition |
| Degradant I | α-(1-hydroxycyclopentyl)benzeneacetic acid | Ester Hydrolysis[1][2] | Alkaline Hydrolysis[1][2] |
| Degradant II | Phenylacetic acid | Intramolecular Rearrangement[1][2] | Alkaline Hydrolysis[1][2] |
Table 2: Example HPLC Method Parameters for Stability-Indicating Assay
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 3.0)[9] |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 210 nm[4] or 220 nm[9] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1N and 1N
-
Sodium hydroxide (B78521) (NaOH), 0.1N and 1N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in water or methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1N HCl.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.
-
Keep the solution at room temperature and monitor at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to rapid degradation.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
If no significant degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Transfer the solid drug substance to an oven maintained at a high temperature (e.g., 80°C).
-
Expose the powder for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples after the specified exposure period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.
-
Calculate the percentage of degradation for each condition. The target degradation is typically 5-20%.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Kinetics of hydrolysis of this compound in aqueous solution - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic Determination of this compound and Phenylephrine Hydrochloride in the Presence of Their Potential Degradation Products. | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ijrpp.com [ijrpp.com]
- 9. This compound [drugfuture.com]
Technical Support Center: Minimizing Systemic Side Effects of Cyclopentolate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the systemic side effects of cyclopentolate (B1215867) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cyclopentolate that leads to systemic side effects?
A1: Cyclopentolate is a synthetic anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] While its intended therapeutic effect in ophthalmology is localized to the eye—causing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation)—the drug can be absorbed into the systemic circulation.[3][4] This systemic absorption can occur through the conjunctiva, nasal mucosa via the nasolacrimal duct, and even the gastrointestinal tract if swallowed.[3][4][5] Once in the bloodstream, cyclopentolate can antagonize mAChRs in various organs, leading to a range of systemic side effects.[5][6]
Q2: What are the most common systemic side effects observed in different animal models?
A2: Systemic side effects of cyclopentolate are dose-dependent and have been reported in various animal models.[3] The most commonly observed adverse effects include:
-
Central Nervous System (CNS): Behavioral changes such as restlessness, hyperactivity, aggressiveness, and vocalization are common.[1][6] More severe effects can include ataxia (lack of voluntary coordination of muscle movements), disorientation, and seizures.[1][4][5] In neonatal mice, systemic absorption has been linked to decreased weight gain, suggesting an impact on feeding behavior.[7]
-
Gastrointestinal System: Salivation and vomiting have been observed, particularly in cats.[1][6] Feeding intolerance has also been noted as a concern, especially in neonatal animals.[7][8]
-
Cardiovascular System: Tachycardia (increased heart rate) and hypertension (high blood pressure) are potential cardiovascular side effects.[3][9]
Q3: What are the key strategies to minimize systemic absorption of cyclopentolate?
A3: Several techniques can be employed to reduce the systemic absorption of cyclopentolate and thereby minimize the risk of side effects:
-
Nasolacrimal Occlusion: Applying digital pressure to the nasolacrimal duct for two to three minutes immediately after instillation can significantly reduce systemic absorption.[5][10]
-
Lower Concentrations: Using the lowest effective concentration of cyclopentolate is recommended.[1][5] For example, 0.5% cyclopentolate has been shown to have a similar cycloplegic effect as 1% in some cases, with a reduced risk of systemic toxicity.[6]
-
Reduced Dosage: Limiting the number of drops administered is crucial. Instilling one drop, and only adding a second after a 5 to 15-minute interval if necessary, can help prevent overdose.[1][5]
-
Blotting Excess Solution: Gently blotting away any excess solution from the corner of the eye after administration can prevent it from being absorbed through the skin or draining into the nasolacrimal duct.[3]
-
Formulation Modification: Research in rabbits suggests that modifying the formulation of ophthalmic solutions, for instance by incorporating polymers, can increase ocular absorption while reducing systemic absorption.[11]
Troubleshooting Guides
Problem: The animal is exhibiting signs of CNS toxicity (e.g., ataxia, hyperactivity, seizures) after cyclopentolate administration.
-
Immediate Action:
-
Discontinue any further administration of cyclopentolate.
-
Monitor the animal's vital signs, including heart rate and respiration.
-
Provide supportive care. In cases of severe agitation or seizures, veterinary consultation is necessary. Treatment may involve sedatives like diazepam or midazolam.[3][5]
-
In severe cases, the specific antidote is physostigmine, which should be administered by a veterinarian.[3][4][5]
-
-
Future Prevention:
-
Review your experimental protocol. Are you using the lowest effective concentration and minimal number of drops?
-
Ensure proper administration technique, including nasolacrimal occlusion.
-
Consider the age and weight of the animal, as younger and smaller animals are more susceptible to systemic side effects.[4][5]
-
Problem: The animal is showing gastrointestinal distress (e.g., salivation, vomiting).
-
Immediate Action:
-
Monitor the animal for signs of dehydration and discomfort.
-
Provide fresh water and observe if the symptoms subside.
-
If vomiting is persistent, seek veterinary advice.
-
-
Future Prevention:
-
Implement strategies to reduce systemic absorption as detailed in Q3 of the FAQ.
-
Consider a dose-response study to determine the optimal concentration for your specific animal model and experimental needs.
-
Data Presentation
Table 1: Systemic Side Effects of 1% Cyclopentolate in Cats
| Side Effect | Number of Affected Animals (out of 15) | Percentage of Affected Animals |
| Salivation and Vomiting | 7 | 46.7% |
| Behavioral Changes (Aggressiveness and Vocalization) | 4 | 26.7% |
Data extracted from a study where cats were administered two drops of 1% cyclopentolate in both eyes, with a 10-minute interval between drops.[1][6]
Table 2: Effect of Ophthalmic Cyclopentolate on Body Weight in Neonatal Mice
| Treatment Group | Day 3 Weight | Day 7 Weight |
| Cyclopentolate | Significantly less than placebo | Significantly less than placebo |
| Placebo | - | - |
| Control (No drops) | - | - |
This table summarizes the findings of a study where neonatal mice received a one-time ophthalmic administration of cyclopentolate. The results indicate that systemic absorption of the drug can impact feeding and weight gain.[7]
Experimental Protocols
Protocol 1: Administration of Cyclopentolate and Monitoring of Systemic Side Effects in Cats
-
Animal Model: 15 domestic cats (age 1-6 years, weight 2.5-7 kg).[6]
-
Drug Administration:
-
Monitoring:
-
Observe the animals continuously for the first hour after the second drop for any immediate adverse reactions.[6]
-
Record the time of onset of pupillary dilation.[6]
-
Monitor for systemic side effects, specifically salivation, vomiting, and any behavioral changes such as aggressiveness or increased vocalization, for up to 48 hours post-administration.[1]
-
Document the duration of pupillary dilation.[6]
-
Protocol 2: Evaluation of Systemic Absorption and its Effect on Body Weight in Neonatal Mice
-
Animal Model: Neonatal mice.[7]
-
Grouping:
-
Cyclopentolate Group: Receives a one-time administration of tetracaine, cyclopentolate, and phenylephrine (B352888) ophthalmic solutions.[7]
-
Placebo Group: Receives the same ophthalmic drop administration, with normal saline in place of cyclopentolate.[7]
-
Control Group: Receives no ophthalmic drops and minimal handling.[7]
-
-
Drug Administration:
-
Administer a single 3 µl drop of the respective solutions to the eyes of the neonatal mice.[7]
-
-
Monitoring and Data Collection:
Visualizations
Caption: Cyclopentolate's pathway from ocular administration to systemic side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 3. Neurotoxic Effects of Topical Cyclopentolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic toxicity of topical cyclopentolate eyedrops in a child - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic toxicity in a child after topical cyclopentolate eye drops application - Karnataka Paediatric Journal [iap-kpj.org]
- 6. researchgate.net [researchgate.net]
- 7. Systemic Effects of Ophthalmic Cyclopentolate on Body Weight in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. vcahospitals.com [vcahospitals.com]
- 10. pi.bausch.com [pi.bausch.com]
- 11. Increasing efficacy and reducing systemic absorption of brimonidine tartrate ophthalmic gels in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Iris Pigmentation on Cyclopentolate Hydrochloride Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of iris pigmentation on the efficacy of cyclopentolate (B1215867) hydrochloride in research models.
Frequently Asked Questions (FAQs)
Q1: How does iris pigmentation affect the efficacy of cyclopentolate hydrochloride?
A1: Iris pigmentation significantly influences the pharmacodynamics of this compound. Melanin, the pigment in the iris, can bind to cyclopentolate, which can delay the onset and prolong the duration of its mydriatic (pupil dilation) and cycloplegic (paralysis of accommodation) effects.[1] Consequently, individuals with darker irides (e.g., brown) may require a longer waiting time to achieve maximum cycloplegia compared to individuals with lighter irides (e.g., blue).[2][3]
Q2: Is iris color the only pigmentation factor to consider?
A2: Recent research suggests that skin pigmentation may be a more decisive factor than iris pigmentation in the effectiveness of cycloplegics like cyclopentolate.[4][5][6] Studies have shown that in children with dark irides, increasing skin pigmentation is associated with a less effective cycloplegic outcome.[4][5][6] This is an important consideration when designing studies and interpreting results.
Q3: What is the mechanism of action of this compound?
A3: this compound is a muscarinic acetylcholine (B1216132) receptor antagonist.[7][8][9] It competitively blocks muscarinic receptors in the iris sphincter and ciliary muscles of the eye.[1][8] This blockage prevents acetylcholine from binding to these receptors, leading to relaxation of the iris sphincter muscle (causing mydriasis) and paralysis of the ciliary muscle (causing cycloplegia).[8]
Q4: Can the pupillary light reflex be used as a reliable indicator of maximum cycloplegia?
A4: No, the pupillary light reflex is not a reliable indicator of maximum cycloplegia. Studies have shown a poor correlation between the absence of a pupillary reaction and the time of maximum cycloplegia.[2] Therefore, relying solely on pupillary dilation to determine the peak effect of cyclopentolate can be misleading.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Delayed or insufficient cycloplegia in subjects with dark irides. | Melanin binding of the drug, reducing its bioavailability at the target receptors.[1] | - Increase the time interval between drug instillation and measurement. For individuals with dark irides, 30 to 40 minutes may be required for maximum cycloplegia.[3]- Consider if a higher concentration of this compound is permissible within the study protocol, though this should be approached with caution due to potential side effects. |
| High variability in cycloplegic response among subjects with similar iris color. | - Differences in skin pigmentation, which can be a more significant factor than iris color.[4][5][6]- Inconsistent drop instillation technique leading to variable drug dosage.- Individual differences in drug metabolism or receptor sensitivity. | - Record and account for skin pigmentation in your data analysis.- Standardize the drop instillation procedure to ensure consistent volume and placement.- Increase the sample size to account for individual variability. |
| Inaccurate measurement of residual accommodation. | - Using subjective measures, which can be less reliable than objective methods.[3]- Performing measurements before maximum cycloplegia is achieved. | - Utilize objective measurement techniques such as an autorefractor or optometer for more accurate and repeatable results.[3]- Adhere to appropriate waiting times based on iris and skin pigmentation to ensure measurements are taken at peak drug effect.[2][3] |
| Observed systemic side effects (e.g., drowsiness, dry mouth). | Systemic absorption of the drug through the nasolacrimal duct. | - Employ the technique of nasolacrimal occlusion by applying gentle pressure to the inner canthus for 2-3 minutes after drop instillation to minimize systemic absorption. |
Quantitative Data Summary
The following table summarizes the approximate time to achieve maximum cycloplegia with 1% this compound based on iris pigmentation.
| Iris Pigmentation | Time to Maximum Cycloplegia (Minutes) |
| Light Irides (e.g., Blue, Green) | 10 - 30 |
| Dark Irides (e.g., Brown, Black) | 30 - 60 |
Note: These are approximate times and can be influenced by factors such as age, skin pigmentation, and the specific methodology used.[2][3]
Experimental Protocols
Protocol: Assessing the Impact of Iris Pigmentation on this compound Efficacy
1. Subject Recruitment and Grouping:
- Recruit a cohort of healthy volunteers with a range of iris colors.
- Categorize subjects into groups based on a standardized iris color classification chart (e.g., light, medium, dark).
- Consider also classifying subjects based on a standardized skin pigmentation scale.
2. Materials:
- 1% this compound ophthalmic solution
- Proparacaine (B1679620) hydrochloride 0.5% ophthalmic solution (optional, as a topical anesthetic)
- Autorefractor or similar objective device for measuring accommodation
- Pupillometer for measuring pupil diameter
- Standardized reading chart
3. Procedure:
- Baseline Measurements:
- Measure and record the subject's baseline pupil diameter in standardized lighting conditions.
- Measure and record the subject's baseline accommodative response using the autorefractor while the subject fixates on a distant target.
- Drug Instillation:
- (Optional) Instill one drop of proparacaine hydrochloride 0.5% to reduce discomfort.
- Wait 1-2 minutes.
- Instill one drop of 1% this compound into the lower conjunctival sac of one eye. Ensure consistent drop volume.
- Apply nasolacrimal occlusion for 2-3 minutes.
- Post-Instillation Measurements:
- At regular intervals (e.g., every 10 minutes for the first hour, then every 15-30 minutes), measure and record:
- Pupil diameter
- Residual accommodation using the autorefractor.
- Determination of Maximum Cycloplegia:
- Maximum cycloplegia is defined as the point at which there is no further significant change in the accommodative response over two consecutive measurements.
4. Data Analysis:
- Compare the time to onset of cycloplegia, time to maximum cycloplegia, and duration of cycloplegia across the different iris and skin pigmentation groups.
- Statistical analysis (e.g., ANOVA) can be used to determine the significance of any observed differences.
Visualizations
Caption: Signaling pathway of this compound.
Caption: A typical experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Time of maximum cycloplegia after instillation of cyclopentolate 1% in children with brown irises - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1% this compound: another look at the time course of cycloplegia using an objective measure of the accommodative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eye colour and skin pigmentation as significant factors for refractive outcome and residual accommodation in hypermetropic children: a randomized clinical trial using cyclopentolate 1% and tropicamide 1% - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reviewofoptometry.com [reviewofoptometry.com]
- 6. Eye colour and skin pigmentation as significant factors for refractive outcome and residual accommodation in hypermetropic children: a randomized clinical trial using cyclopentolate 1% and tropicamide 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 8. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 9. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Administration of Cyclopentolate to Conscious Animals
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when administering cyclopentolate (B1215867) to conscious animals during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Animal is resistant to eye drop instillation.
-
Question: My animal is blinking excessively, turning its head, or becoming stressed during the administration of cyclopentolate eye drops. What can I do?
-
Answer:
-
Acclimatization: Allow the animal to acclimate to the examination room and the researcher to minimize fear and anxiety.[1][2] A calm and quiet environment is crucial.
-
Gentle Restraint: Use the least amount of restraint necessary. For many small animals, gentle manual restraint by an assistant is sufficient.[1][3] The assistant can comfort the animal while securing the head. For larger animals or those that are more anxious, specific techniques may be required.
-
Positive Reinforcement: If the experimental design allows, consider using positive reinforcement techniques, such as offering a treat after successful administration, to create a more positive association with the procedure.
-
Proper Technique:
-
Hold the dropper bottle between your thumb and forefinger.
-
Use the same hand to rest your palm on the animal's head to stabilize your hand.
-
With your other hand, gently open the eyelids.
-
Instill a single drop into the conjunctival sac, avoiding direct contact with the cornea, which can cause discomfort.[5]
-
-
Issue 2: Suspected systemic side effects are observed.
-
Question: The animal is exhibiting signs like salivation, vomiting, or behavioral changes after cyclopentolate administration. How should I proceed?
-
Answer:
-
Observation and Documentation: Immediately document the observed signs, their severity, and the time of onset relative to drug administration.
-
Reduce Systemic Absorption: To minimize further systemic absorption, apply digital pressure to the lacrimal sac for 2-3 minutes after instillation.[5] This prevents the solution from draining into the nasolacrimal duct and being absorbed by the nasal mucosa.[6]
-
Consult a Veterinarian: If the signs are severe or persistent, it is crucial to consult with a veterinarian. Systemic toxicity, although uncommon, can occur, especially in smaller animals or with repeated dosing.[5][6]
-
Consider Lower Concentrations: For future experiments, consider using a lower concentration of cyclopentolate (e.g., 0.5%) to reduce the risk of systemic side effects.[7]
-
Alternative Agents: Depending on the experimental needs, alternatives with potentially fewer systemic effects, such as tropicamide (B1683271), could be considered.[8][9]
-
Issue 3: Inconsistent or inadequate pupillary dilation.
-
Question: The pupil is not dilating sufficiently or the dilation is not lasting as long as expected. What could be the cause?
-
Answer:
-
Instillation Technique: Ensure the drop is properly instilled into the conjunctival sac and not blinked out immediately. A second drop may be administered after 5 minutes if necessary.[5]
-
Iris Pigmentation: Animals with heavily pigmented irises may have a delayed onset and reduced magnitude of mydriasis because the pigment can bind to the drug.[9]
-
Drug Efficacy: Check the expiration date and storage conditions of the cyclopentolate solution to ensure its potency.
-
Time to Onset: Be aware of the expected time to maximum effect, which can vary between species. For example, in dogs, significant pupillary dilation starts at 30 minutes and reaches its maximum at 12 hours.[10] In cats, mydriasis can be observed 20-40 minutes after treatment.[11]
-
Alternative Mydriatics: If consistent and rapid mydriasis is the primary goal, tropicamide has a faster onset and shorter duration of action and may be a suitable alternative.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cyclopentolate?
A1: Cyclopentolate is a synthetic antimuscarinic agent.[8][9] It blocks the action of acetylcholine (B1216132) at muscarinic receptors in the iris sphincter muscle and the ciliary body muscle.[12] This blockage results in two main effects:
-
Mydriasis: Relaxation of the iris sphincter muscle, leading to dilation of the pupil.
-
Cycloplegia: Paralysis of the ciliary body muscle, which inhibits accommodation (the ability to focus on near objects).
Q2: What are the common local side effects of cyclopentolate in animals?
A2: The most common local side effects include:
-
Transient stinging or burning upon instillation.[5]
-
Photophobia (increased sensitivity to light) due to the dilated pupil.[5]
-
Blurred vision.[5]
-
In some cases, it can cause an increase in intraocular pressure (IOP).[5][11]
Q3: Are there any species-specific considerations when using cyclopentolate?
A3: Yes, different species can react differently to cyclopentolate:
-
Cats: May be more prone to systemic side effects like salivation, vomiting, and behavioral changes such as aggression and vocalization.[7][13] An increase in intraocular pressure has also been noted.[11] The duration of mydriasis can be long, lasting from 24 to over 60 hours.[7][11][13]
-
Dogs: Generally tolerate cyclopentolate well. One study in Beagles showed significant pupillary dilation starting at 30 minutes and lasting up to 72 hours, with no significant effects on tear production or intraocular pressure.[10]
-
Horses: Repeated administration of cyclopentolate has been shown to induce significant mydriasis for at least 48 hours after the last dose, without affecting tear production, intraocular pressure, or digestive function.[14]
-
Rabbits: Mydriasis occurs more rapidly than in cats (10-25 minutes) and has a shorter duration (10-12 hours), without a significant increase in IOP.[11][15]
Q4: When should I consider using an alternative to cyclopentolate?
A4: Consider an alternative under the following circumstances:
-
Rapid Onset and Short Duration Needed: If a quick onset of mydriasis and a shorter recovery time are required, tropicamide is a suitable alternative.[8][9]
-
History of Adverse Reactions: If an animal has previously shown sensitivity or significant side effects to cyclopentolate.
-
Risk of Increased Intraocular Pressure: In animals with or at risk for glaucoma, as cyclopentolate can increase IOP.[5] Atropine is another alternative, but it has a very long duration of action.[9]
-
Concern for Systemic Side Effects: In very small or sensitive animals where systemic absorption is a concern.
Data Presentation
Table 1: Effects of 1% Cyclopentolate on Ocular Parameters in Different Species
| Species | Onset of Mydriasis | Time to Maximum Mydriasis | Duration of Mydriasis | Effect on Intraocular Pressure (IOP) | Effect on Tear Production (STT) | Reference |
| Dog (Beagle) | 30 minutes | 12 hours | Up to 72 hours | No significant effect | No significant effect | [10] |
| Cat | 20-40 minutes | 40 minutes | 24-60+ hours | Significant increase | Significant decrease (possibly stress-related) | [7][11][13] |
| Horse | Within Day 2 of repeated dosing | N/A | At least 48 hours post-last dose | No significant effect | No significant effect | [14] |
| Rabbit | 10-25 minutes | 25 minutes | 10-12 hours | No significant increase | Decrease at 30 min, then normal | [11][15] |
Table 2: Systemic Side Effects of 1% Cyclopentolate Observed in Cats
| Side Effect | Percentage of Animals Affected | Onset of Signs | Duration of Signs | Reference |
| Gastric (salivation, vomiting) | 46.5% | ~45 minutes post-administration | Up to 60 hours | [7] |
| Behavioral (aggression, vocalization) | 26.6% | ~45 minutes post-administration | Up to 60 hours | [7] |
Experimental Protocols
Protocol 1: Administration of Cyclopentolate Eye Drops for Ophthalmic Examination
-
Objective: To achieve mydriasis for the examination of the posterior segment of the eye.
-
Materials:
-
1% Cyclopentolate hydrochloride ophthalmic solution
-
Sterile, single-use droppers or the bottle's integrated dropper
-
Appropriate restraint equipment for the animal species
-
Tissues or sterile gauze
-
-
Procedure:
-
Gently restrain the animal in a comfortable and secure position. An assistant should be present to help hold the animal and provide comfort.[1][3]
-
Allow the animal a few minutes to acclimate to the room and the handler.[1]
-
With one hand, gently open the animal's eyelids (upper and lower).
-
With the other hand, stabilize your hand on the animal's head and instill one drop of 1% cyclopentolate into the conjunctival sac.[5] Avoid touching the dropper tip to the eye's surface.
-
If necessary, a second drop can be administered 5 minutes after the first.[5]
-
To minimize systemic absorption, apply gentle pressure with a finger to the lacrimal sac (near the medial canthus of the eye) for 2-3 minutes.[5]
-
Wait for the appropriate time for mydriasis to take effect before beginning the ophthalmic examination (e.g., 30-40 minutes for cats and dogs).[10][11]
-
After the procedure, keep the animal in a dimly lit area to reduce discomfort from photophobia until the effects of the drug wear off.
-
Mandatory Visualization
Caption: Experimental workflow for administering cyclopentolate eye drops to conscious animals.
Caption: Signaling pathway for cyclopentolate's mechanism of action.
Caption: Logical workflow for troubleshooting adverse effects of cyclopentolate.
References
- 1. actualidadveterinaria.wordpress.com [actualidadveterinaria.wordpress.com]
- 2. improveinternational.com [improveinternational.com]
- 3. Eye Examination and Diagnostics | Veterian Key [veteriankey.com]
- 4. Ophthalmic Examination Made Ridiculously Simple - WSAVA2005 - VIN [vin.com]
- 5. Cyclopentolate Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 6. Neurotoxic Effects of Topical Cyclopentolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reviewofmm.com [reviewofmm.com]
- 10. Effect of topical 1% this compound on tear production, pupil size, and intraocular pressure in healthy Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systemic Effects Related to the Use of 1% this compound Eye Drops in Refractometry in Cats [ouci.dntb.gov.ua]
- 14. Effect of topical cyclopentolate alone or combined with phenylephrine in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting cyclopentolate concentration for specific research applications
Welcome to the technical support center for the research use of Cyclopentolate. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the effective use of Cyclopentolate in various experimental settings. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclopentolate in a research context?
A1: Cyclopentolate is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] It competitively blocks the binding of acetylcholine to all five subtypes of muscarinic receptors (M1-M5).[1] These receptors are G-protein coupled receptors (GPCRs). M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. By blocking these receptors, Cyclopentolate inhibits the downstream signaling pathways they mediate.
Q2: What are the common research applications of Cyclopentolate?
A2: While extensively used in clinical ophthalmology for mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), Cyclopentolate also serves as a valuable tool in various research areas:[1][2]
-
Ophthalmology Research: Studying the mechanisms of accommodation, myopia development, and uveitis.[1]
-
Neuroscience Research: Investigating the role of muscarinic receptors in the central and peripheral nervous systems. Due to its anticholinergic properties, it can be used to study cognitive processes and motor control. Systemic administration can lead to CNS effects, providing a model for studying anticholinergic toxicity.[2]
-
Smooth Muscle Physiology: Examining the role of muscarinic receptor signaling in the contraction and relaxation of various smooth muscle tissues, such as those in the gastrointestinal and respiratory tracts.
-
Drug Discovery: Used as a reference compound or tool compound in screening assays to identify novel muscarinic receptor agonists or antagonists.[3]
Q3: What are the standard concentrations of Cyclopentolate used in research?
A3: The concentration of Cyclopentolate will vary significantly depending on the experimental model and the research question.
-
Ophthalmic (in vivo): Commonly used concentrations for topical application are 0.5%, 1%, and 2% solutions.[4] For some pediatric applications, a 0.2% concentration may be used.[1]
-
In vitro (e.g., cell culture, isolated tissues): The effective concentration will depend on the cell type, receptor expression levels, and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment. A starting point for such experiments could be in the micromolar (µM) range, based on its activity at muscarinic receptors.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with Cyclopentolate.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no antagonist effect observed | Incorrect concentration: The concentration of Cyclopentolate may be too low to effectively compete with the agonist. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific agonist concentration and cell system. |
| Agonist concentration too high: An excessively high concentration of the agonist can overcome the competitive antagonism of Cyclopentolate. | Reduce the agonist concentration to a level that is at or near its EC50 (the concentration that produces 50% of the maximal response). | |
| Compound degradation: Cyclopentolate hydrochloride solutions can degrade over time, especially at higher pH and temperature.[5] | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly (see Experimental Protocols). | |
| Unexpected cellular effects or toxicity | Off-target effects: While primarily a muscarinic antagonist, high concentrations may lead to non-specific effects. | Use the lowest effective concentration of Cyclopentolate determined from your dose-response experiments. Include appropriate controls, such as cells not expressing the target receptor. |
| Solvent toxicity: If using a solvent like DMSO to dissolve Cyclopentolate, the final concentration of the solvent in your cell culture media may be toxic. | Ensure the final concentration of any solvent is below the tolerance level for your cell line (typically <0.5% for DMSO).[6] Run a solvent-only control to assess its effect on your cells. | |
| Systemic effects in in vivo models: Systemic absorption can lead to CNS and cardiovascular side effects.[2] | For topical applications, minimize systemic absorption by applying pressure to the lacrimal sac.[1] For systemic administration, carefully monitor the animal for any adverse effects and adjust the dose accordingly. | |
| Variability in results between experiments | Differences in cell passage number or density: Receptor expression and cell signaling can change with cell passage number and confluency. | Use cells within a consistent passage number range and seed them at the same density for all experiments. |
| Inconsistent incubation times: The effect of Cyclopentolate can be time-dependent. | Maintain consistent incubation times for all treatments across all experiments. |
Data Presentation
The following tables summarize quantitative data on the effects of different concentrations of Cyclopentolate.
Table 1: Effect of Cyclopentolate Concentration on Anterior Segment Parameters in Human Eyes
| Parameter | Concentration | Pre-treatment (mean ± SD) | Post-treatment (mean ± SD) | p-value |
| Myopic Group | ||||
| Anterior Chamber Depth (ACD) (mm) | 1% | 3.18 ± 0.22 | 3.25 ± 0.21 | <0.05 |
| 0.5% | 3.20 ± 0.22 | 3.26 ± 0.05 | <0.05 | |
| Anterior Chamber Volume (ACV) (mm³) | 1% | - | - | <0.001 (significant increase) |
| Anterior Chamber Angle (ACA) (°) | 1% | 40.82 ± 1.90 | 38.80 ± 2.65 | 0.01 |
| 0.5% | 39.78 ± 2.08 | 38.25 ± 3.60 | 0.170 | |
| Intraocular Pressure (IOP) (mmHg) | 1% | 14.74 ± 2.51 | 15.97 ± 2.28 | <0.001 |
| 0.5% | - | - | 0.008 (decrease) | |
| Hyperopic Group | ||||
| Anterior Chamber Depth (ACD) (mm) | 1% | 2.76 ± 0.28 | 2.89 ± 0.25 | <0.001 |
| 0.5% | 2.71 ± 0.28 | 2.86 ± 0.27 | <0.001 | |
| Anterior Chamber Volume (ACV) (mm³) | 1% | 141.40 ± 20.59 | 154.35 ± 19.69 | - |
| 0.5% | 137.40 ± 20.48 | 152.93 ± 20.50 | - |
Data adapted from a study on young adults.[7]
Table 2: Time to Maximum Effect of 1% Cyclopentolate in Ophthalmic Applications
| Effect | Time to Maximum Effect | Duration of Effect |
| Mydriasis (Pupil Dilation) | 15 - 60 minutes[8] | Up to 24 hours |
| Cycloplegia (Paralysis of Accommodation) | 25 - 75 minutes | 6 - 24 hours |
Time may vary based on iris pigmentation.[8]
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in a sterile solvent for use in cell culture experiments.
Materials:
-
This compound powder (ensure high purity)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 327.85 g/mol . To prepare a 10 mM stock solution, you will need 3.2785 mg of this compound per 1 mL of solvent.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolve the compound:
-
For DMSO stock: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration. Vortex thoroughly until the powder is completely dissolved. DMSO is often used for its ability to dissolve a wide range of compounds and its miscibility with aqueous solutions.[9]
-
For aqueous stock: If your experimental design does not tolerate DMSO, this compound is also soluble in water or PBS.[10] Follow the same procedure as above, using sterile water or PBS as the solvent.
-
-
Sterilization: If preparing an aqueous stock, it is advisable to filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube. This is generally not necessary for DMSO stocks if prepared under sterile conditions.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. The stability of Cyclopentolate in solution can be affected by pH and temperature, with degradation occurring more rapidly at higher pH.[5]
2. General Protocol for an In Vitro Antagonism Assay
This protocol provides a general workflow for assessing the antagonist activity of Cyclopentolate on a muscarinic receptor-mediated response, such as intracellular calcium mobilization or cAMP accumulation.
Workflow:
Caption: A general workflow for an in vitro antagonism assay using Cyclopentolate.
Detailed Steps:
-
Cell Seeding: Plate your cells of interest (e.g., a cell line endogenously expressing or recombinantly overexpressing a specific muscarinic receptor subtype) at an appropriate density in a multi-well plate suitable for your assay readout.
-
Preparation of Solutions: Prepare serial dilutions of your Cyclopentolate stock solution to create a range of working concentrations. Also, prepare a working solution of your chosen muscarinic agonist at a fixed concentration (typically around its EC50).
-
Antagonist Pre-incubation: Remove the cell culture medium and add the different concentrations of Cyclopentolate to the cells. Include a vehicle control (the solvent used to dissolve Cyclopentolate). Incubate for a sufficient time to allow the antagonist to bind to the receptors (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the fixed concentration of the muscarinic agonist to the wells containing Cyclopentolate and the vehicle control. Also include a set of wells with only the agonist to determine the maximum response.
-
Response Measurement: After the appropriate stimulation time, measure the cellular response.
-
For Gq/11-coupled receptors (M1, M3, M5): Measure the increase in intracellular calcium using a fluorescent calcium indicator.
-
For Gi/o-coupled receptors (M2, M4): Measure the inhibition of forskolin-stimulated cAMP production using a suitable cAMP assay kit.
-
-
Data Analysis: Plot the response against the concentration of Cyclopentolate to generate a dose-response curve and calculate the IC50 value.
Signaling Pathways
Cyclopentolate acts by blocking muscarinic acetylcholine receptors, which are coupled to different G-proteins and initiate distinct downstream signaling cascades.
Gq/11 Signaling Pathway (Activated by M1, M3, M5 Receptors)
Acetylcholine binding to these receptors activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). Cyclopentolate blocks the initiation of this cascade.
Caption: Antagonism of the Gq/11 signaling pathway by Cyclopentolate.
Gi/o Signaling Pathway (Activated by M2, M4 Receptors)
Binding of acetylcholine to M2 and M4 receptors activates the Gi/o protein. The alpha subunit of Gi/o inhibits the enzyme Adenylyl Cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA). Cyclopentolate prevents this inhibitory effect.
Caption: Antagonism of the Gi/o signaling pathway by Cyclopentolate.
References
- 1. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentolate | C17H25NO3 | CID 2905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentitol as a scaffold for a natural product-like compound library for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound [drugfuture.com]
Technical Support Center: Addressing Tachyphylaxis to Cyclopentolate in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential tachyphylaxis to cyclopentolate (B1215867) in long-term experimental settings.
Troubleshooting Guides
This section offers a step-by-step approach to identify and address a suspected loss of cyclopentolate efficacy in your experiments.
Issue: Diminished or inconsistent response to cyclopentolate over time.
This guide will walk you through a logical workflow to determine the cause of the observed change in response and suggest potential solutions.
Step 1: Verify Reagent and Protocol
-
Question: Is the cyclopentolate solution fresh and at the correct concentration?
-
Action: Prepare a fresh stock of cyclopentolate. Verify the concentration using an appropriate analytical method.
-
-
Question: Has the experimental protocol been followed consistently across all time points?
-
Action: Review detailed experimental logs. Ensure that parameters such as incubation times, cell densities, and media conditions have not varied.
-
Step 2: Investigate Cellular Mechanisms of Tachyphylaxis
If reagents and protocol are confirmed to be correct, investigate potential cellular changes.
-
Question: Has the number or affinity of muscarinic receptors on the cell surface changed?
-
Question: Is the downstream signaling pathway still responsive?
-
Question: Is there evidence of receptor-G protein uncoupling?
Step 3: Implement Potential Solutions
Based on the findings from the investigation, consider the following strategies:
-
Question: Can a change in the dosing regimen restore efficacy?
-
Action: Introduce a "drug holiday" or washout period to allow the system to return to baseline.[10] Alternatively, explore an intermittent dosing schedule instead of continuous exposure.
-
-
Question: Is there an alternative antagonist that can be used?
-
Action: Consider using a different muscarinic antagonist with a different binding profile or selectivity for muscarinic receptor subtypes.
-
-
Question: Can the experimental model be altered?
-
Action: If using a cell line, consider validating the findings in a primary cell culture or an in vivo model, as the mechanisms of receptor regulation can be cell-type specific.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and how does it differ from tolerance?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration over a short period.[1][3] Tolerance, on the other hand, is a more gradual process of reduced drug responsiveness that occurs over a longer period. While the terms are sometimes used interchangeably, tachyphylaxis is characterized by its acute onset.[1]
Q2: What are the potential molecular mechanisms behind tachyphylaxis to a muscarinic antagonist like cyclopentolate?
A2: While tachyphylaxis is more commonly studied with agonists, long-term exposure to an antagonist can also lead to changes in cellular response. Potential mechanisms include:
-
Receptor Upregulation: Prolonged blockade of receptors can lead to a compensatory increase in receptor number on the cell surface.[3] While this might initially seem to enhance sensitivity, it can alter the homeostatic balance of the signaling pathway.
-
Receptor Downregulation/Internalization: Although less common with antagonists, some antagonists can induce receptor internalization, leading to a reduced number of available receptors on the cell surface.[12][13]
-
Receptor-G Protein Uncoupling: Changes in the conformation of the receptor due to prolonged antagonist binding could potentially alter its ability to couple with G proteins upon subsequent agonist stimulation.
-
Changes in Downstream Signaling Components: The cell may adapt to the continuous presence of the antagonist by altering the expression or activity of downstream signaling molecules.
Q3: Are there specific experimental models that are better for studying cyclopentolate tachyphylaxis?
A3: The choice of model depends on the research question.
-
Cell Lines: Stably transfected cell lines expressing specific muscarinic receptor subtypes (e.g., CHO or HEK-293 cells) are useful for dissecting the molecular mechanisms at a specific receptor.[3][5]
-
Primary Cell Cultures: These provide a more physiologically relevant system and are useful for studying cell-type-specific responses.
-
Animal Models: In vivo studies are essential for understanding the integrated physiological response and the clinical relevance of tachyphylaxis. Knockout mice for specific muscarinic receptor subtypes can be particularly informative.[1][12]
Q4: How can I prevent or minimize the risk of tachyphylaxis in my long-term studies?
A4: While it may not always be possible to prevent tachyphylaxis, the following strategies can help minimize its impact:
-
Use the lowest effective concentration of cyclopentolate.
-
Consider intermittent dosing rather than continuous exposure.
-
Incorporate washout periods into the experimental design.
-
Carefully monitor the response over time and establish clear endpoints for efficacy.
-
If possible, use a combination of readouts to assess the drug's effect (e.g., receptor binding and a functional assay).
Data Presentation
The following tables summarize key quantitative data relevant to the study of muscarinic antagonists.
Table 1: Binding Affinities (Ki) of Various Muscarinic Antagonists
| Antagonist | Receptor Subtype | Ki (nM) | Reference |
| Pirenzepine | M1 | ~20 | [14] |
| Methoctramine | M2 | ~10-100 | [15] |
| Darifenacin | M3 | ~1 | [1] |
| Atropine (B194438) | Non-selective | ~1-2 | [14] |
| N-methylscopolamine (NMS) | Non-selective | ~0.1-1 | [3] |
This table provides a comparison of the binding affinities of different muscarinic antagonists, which can be useful when considering an alternative to cyclopentolate.
Table 2: Effects of Prolonged Muscarinic Ligand Exposure on Receptor Number
| Ligand | Receptor Subtype | Exposure Time | Effect on Receptor Number | Reference |
| Carbachol (Agonist) | M2 | 24 hours | Significant Downregulation | [3] |
| Atropine (Antagonist) | M2 | 24 hours | Upregulation | [3] |
| N-methylscopolamine (Antagonist) | M2 | 24 hours | Upregulation | [3] |
| Gallamine (Allosteric Modulator) | M2 | 24 hours | Upregulation | [3] |
| Acetylcholine (B1216132) (Agonist) | M3 | 3-15 days | Decreased Expression | [2] |
| Carbachol (Agonist) | M3 | 3-15 days | Decreased Expression | [2] |
This table illustrates how prolonged exposure to different types of muscarinic ligands can affect receptor expression, providing a basis for understanding potential adaptive changes during long-term cyclopentolate treatment.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Quantification
Objective: To determine the density (Bmax) and affinity (Kd) of muscarinic receptors in a given cell or tissue preparation.
Materials:
-
Cell membranes or tissue homogenates
-
[³H]N-methylscopolamine ([³H]NMS) or other suitable radiolabeled muscarinic antagonist
-
Unlabeled atropine or another high-affinity muscarinic antagonist
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration manifold
Procedure:
-
Preparation: Prepare serial dilutions of the radioligand ([³H]NMS) and a high concentration of the unlabeled antagonist (for determining non-specific binding).
-
Incubation: In a 96-well plate, incubate a constant amount of membrane protein with increasing concentrations of [³H]NMS in the presence (for non-specific binding) or absence (for total binding) of a saturating concentration of unlabeled atropine. Incubate at room temperature for 60-90 minutes to reach equilibrium.[10]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).
-
Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Coupling
Objective: To measure the activation of G proteins by muscarinic receptors.
Materials:
-
Cell membranes expressing muscarinic receptors
-
[³⁵S]GTPγS
-
GDP
-
Muscarinic agonist (e.g., carbachol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Pre-incubate cell membranes with the muscarinic agonist for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Basal binding is measured in the absence of an agonist.
-
Agonist-stimulated binding is measured in the presence of the agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding.
-
Protocol 3: Intracellular Calcium Mobilization Assay
Objective: To assess the functional response of Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells expressing the muscarinic receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Muscarinic agonist and antagonist (cyclopentolate)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This usually involves a 30-60 minute incubation.
-
Baseline Measurement: Measure the baseline fluorescence before adding any compounds.
-
Compound Addition: Add cyclopentolate (or vehicle control) and incubate for the desired duration (to simulate long-term exposure).
-
Agonist Stimulation: After the pre-incubation with the antagonist, stimulate the cells with a muscarinic agonist (e.g., carbachol).
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline after agonist addition.
-
Compare the response in cells pre-treated with cyclopentolate to the control cells to determine the extent of inhibition or desensitization.
-
References
- 1. Quantitative analysis of the loss of muscarinic receptors in various peripheral tissues in M1-M5 receptor single knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term exposure to muscarinic agonists decreases expression of contractile proteins and responsiveness of rabbit tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of M2 muscarinic acetylcholine receptor expression and signaling by prolonged exposure to allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The coupling of the M2 muscarinic receptor to its G protein is voltage dependent | PLOS One [journals.plos.org]
- 7. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupling of m1 muscarinic receptors to G protein in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajenkinsdiabetes.org [ajenkinsdiabetes.org]
- 12. Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 15. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cyclopentolate Versus Atropine for Cycloplegic Refraction
For Researchers, Scientists, and Drug Development Professionals
In the realm of ophthalmic diagnostics, achieving accurate cycloplegic refraction is paramount, particularly in pediatric populations and individuals with suspected accommodative esotropia. The paralysis of the ciliary muscle, or cycloplegia, allows for the determination of the eye's true refractive error by eliminating the influence of accommodation. For decades, atropine (B194438) and cyclopentolate (B1215867) have been the primary agents used to induce cycloplegia. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers and clinicians in selecting the appropriate agent for their specific needs.
Pharmacological Profile and Efficacy
Both cyclopentolate and atropine are antimuscarinic agents that block the action of acetylcholine (B1216132) on muscarinic receptors in the ciliary muscle and iris sphincter, leading to cycloplegia and mydriasis (pupil dilation).[1][2] However, their potency, onset, and duration of action differ significantly, making them suitable for different clinical and research scenarios.
Atropine is widely regarded as the gold standard for achieving complete cycloplegia due to its potent and prolonged action.[3][4] It is particularly favored in cases requiring the absolute abolition of accommodation, such as in young children with high hyperopia or suspected latent hyperopia.[1][5] However, its long duration of action, which can extend up to two weeks, and a higher incidence of systemic side effects can be disadvantageous.[3][4]
Cyclopentolate, on the other hand, offers a more rapid onset and a much shorter duration of action, making it a convenient alternative for routine cycloplegic refractions.[1] While generally effective, some studies suggest that it may leave a small amount of residual accommodation, particularly when compared to atropine.[4]
Quantitative Comparison of Performance
The following tables summarize key quantitative data from various studies comparing the performance of cyclopentolate and atropine.
| Parameter | Cyclopentolate | Atropine | Key Findings |
| Concentration(s) Used | 0.5%, 1%[5] | 0.5%, 1%[3][5] | Concentration selection often depends on patient age and iris pigmentation. |
| Time to Maximum Cycloplegia | 15 - 60 minutes[2] | At least 3 hours; often administered over 3 days for full effect.[1] | Cyclopentolate offers a significantly faster onset of maximum effect.[1] |
| Duration of Action | Approximately 24 hours[6] | Up to 14 days[1][3][6] | Atropine's prolonged effect can be a significant drawback in routine clinical use. |
| Residual Accommodation (Diopters) | 0.5 - 1.75 D[4] | 0.5 - 1.1 D[4] | Atropine generally results in less residual accommodation, indicating more profound cycloplegia.[4] |
| Refractive Error Measurement (Diopters) | Cyclopentolate | Atropine | Study Conclusion |
| Mean Spherical Equivalent (Hyperopia) | +3.58 ± 2.30 D | +3.89 ± 2.45 D | Atropine revealed slightly more hyperopia, though the difference was not always statistically significant.[1] |
| Mean Difference in Spherical Equivalent (vs. Atropine) | - | -0.43 ± 0.29 D | Atropine cycloplegia resulted in a statistically significant higher estimate of hyperopic refractive error compared to cyclopentolate.[5] |
| Mean Difference (Noncycloplegic vs. Cycloplegic SE) | 0.97 D | 1.56 D | Atropine produced a significantly greater change from noncycloplegic refraction, suggesting more effective paralysis of accommodation.[7][8] |
Side Effect Profile
The incidence and nature of side effects are critical considerations in drug selection. Atropine is associated with a higher rate of both local and systemic adverse effects compared to cyclopentolate.
| Side Effect | Cyclopentolate | Atropine | Key Observations |
| Overall Incidence Rate | 1.2%[6][9] | 8.8% (7 times higher than cyclopentolate)[6][9] | Atropine demonstrates a significantly higher overall incidence of side effects.[6][9] |
| Common Systemic Side Effects | Drowsiness (most common), red eye, fever, flush.[6][9] | Flush and fever (most common), tachycardia, dry mouth, behavioral disturbances.[1][6][9] | The nature of the most prevalent systemic side effects differs between the two drugs. |
| Ocular Side Effects | Stinging, blurred vision, photophobia. | Allergic contact dermatitis, allergic conjunctivitis, keratitis, increased intraocular pressure.[3] | Atropine carries a risk of more severe ocular side effects. |
Experimental Protocols
The methodologies employed in comparative studies are crucial for interpreting the results. Below is a generalized protocol for a crossover study evaluating the cycloplegic effects of cyclopentolate and atropine.
A Comparative Crossover Study Protocol
-
Participant Recruitment: A cohort of patients, often children with hyperopia, is recruited for the study.[10] Inclusion and exclusion criteria are clearly defined.
-
Initial Examination (Manifest Refraction): A baseline non-cycloplegic refraction is performed on all participants.
-
Randomization and First Cycloplegic Regimen: Participants are randomly assigned to receive either cyclopentolate or atropine first.
-
Cyclopentolate Administration: Typically, two drops of 1% cyclopentolate are instilled 5 minutes apart. Refraction is measured 30 minutes after the second drop.[5]
-
Atropine Administration: 1% atropine is often administered daily for three days by the parents at home. Refraction is measured on the third day.[1][5]
-
-
Washout Period: A washout period of at least two weeks is implemented to ensure the effects of the first drug have completely dissipated.
-
Second Cycloplegic Regimen: Participants receive the alternate cycloplegic agent following the same administration protocol as in the first phase.
-
Data Analysis: The spherical equivalent refractive error and any adverse effects are recorded for both regimens. Statistical analysis is performed to compare the efficacy and safety of the two agents.[1]
Visualizing the Mechanisms and Workflow
To further elucidate the pharmacological action and experimental process, the following diagrams are provided.
Caption: Mechanism of action for Cyclopentolate and Atropine.
Caption: Comparative experimental workflow for a crossover study.
Conclusion
The choice between cyclopentolate and atropine for cycloplegic refraction depends on a balance between the need for complete accommodative paralysis and the practical considerations of onset, duration, and side effect profile.
-
Atropine remains the most potent cycloplegic agent and is the drug of choice when the absolute refractive error must be determined, especially in young children with suspected high hyperopia or accommodative esotropia.[1][3] Its long duration of action and higher incidence of side effects, however, limit its use for routine examinations.[3]
-
Cyclopentolate serves as a highly effective and convenient alternative for most clinical and research applications.[1] Its rapid onset and shorter duration of action are significant advantages, leading to better patient tolerance and clinical efficiency.[1] While it may not achieve the same absolute level of cycloplegia as atropine in all cases, the difference in refractive findings is often clinically insignificant for many patients.[5]
For drug development professionals, understanding these nuances is crucial for designing clinical trials for new cycloplegic agents, defining appropriate endpoints, and establishing comparative efficacy and safety profiles against these established standards. Future research may focus on developing agents with the efficacy of atropine but the favorable safety and kinetic profile of cyclopentolate.
References
- 1. longdom.org [longdom.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cycloplegic effect of atropine compared with cyclopentolate-tropicamide combination in children with hypermetropia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Study highlights differences between atropine and cyclopentolate for cycloplegia in preschoolers | springermedicine.com [springermedicine.com]
- 8. optometrytimes.com [optometrytimes.com]
- 9. Incidence of side effects of topical atropine sulfate and cyclopentolate hydrochloride for cycloplegia in Japanese children: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study on the safety and efficacy of different cycloplegic agents in children with darkly pigmented irides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cyclopentolate and Tropicamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mydriatic and cycloplegic efficacy of cyclopentolate (B1215867) and tropicamide (B1683271), drawing upon experimental data from various animal models. The information presented is intended to assist researchers in selecting the appropriate agent for their specific preclinical studies.
Executive Summary
Cyclopentolate and tropicamide are commonly used anticholinergic agents for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). While both are effective, their onset of action, duration of effect, and impact on intraocular pressure (IOP) can vary significantly depending on the animal species. This guide synthesizes available data to facilitate an informed decision-making process for researchers.
Quantitative Data Comparison
The following tables summarize the key efficacy parameters of 1% cyclopentolate and 0.5% tropicamide in various animal models.
Table 1: Mydriatic and Cycloplegic Effects of 1% Cyclopentolate in Animal Models
| Animal Model | Onset of Mydriasis | Time to Maximal Mydriasis | Duration of Mydriasis | Impact on Intraocular Pressure (IOP) |
| Cats | 20-40 minutes[1] | 40 minutes[1] | 24-36 hours[1] | Significant increase, with a maximal mean difference of 4.1 mmHg ± 4.5 mmHg at 1-2 hours post-instillation[2][3][4][5] |
| Rabbits | 10-25 minutes[1] | 25 minutes[1] | 10-12 hours[1] | No significant increase[1] |
| Beagle Dogs | ~30 minutes | 12 hours | >72 hours | No significant effect |
| Angora Goats | ~15 minutes | 1 hour | >12 hours | Not reported |
Table 2: Mydriatic and Cycloplegic Effects of 0.5% Tropicamide in Animal Models
| Animal Model | Onset of Mydriasis | Time to Maximal Mydriasis | Duration of Mydriasis | Impact on Intraocular Pressure (IOP) |
| Cats | ~15 minutes[4] | 1-2 hours[4] | 2-4 hours (maximal dilation)[4] | Significant increase, with a maximal mean difference of 3.5 mmHg ± 3.3 mmHg at 1-1.5 hours post-instillation[2][3][4][5] |
| Rabbits | ~15 minutes | 45 minutes | Up to 12 hours | Significant increase at 45 minutes post-instillation |
Head-to-Head Comparison in Feline Model
A key study by Stadtbäumer et al. (2006) provides a direct comparison of 1% cyclopentolate and 0.5% tropicamide in cats.[2][3][4][5]
-
Impact on Intraocular Pressure: Both drugs caused a statistically significant increase in IOP in treated eyes. 1% cyclopentolate resulted in a maximal mean IOP increase of 4.1 mmHg, while 0.5% tropicamide led to a maximal mean increase of 3.5 mmHg.[2][3][4][5]
-
Mydriasis: Both agents produced effective mydriasis.[2][3][4]
Experimental Protocols
Detailed methodologies from key cited experiments are provided below to enable replication and critical evaluation.
Study of 1% Cyclopentolate in Cats and Rabbits
-
Animals: 10 clinically and ophthalmologically healthy domestic cats and 10 rabbits.[1][6]
-
Drug Administration: One drop of 1% cyclopentolate hydrochloride was administered to the left eye of each animal.[1][6]
-
Measurements:
-
Intraocular Pressure (IOP): Measured using a rebound tonometer (TonoVet®).
-
Horizontal Pupil Diameter (HPD): Measured using a Jameson caliper.
-
Schirmer Tear Test (STT): Performed to measure tear production.
-
-
Timeline:
Comparative Study of Mydriatics in Cats (Stadtbäumer et al., 2006)
-
Animals: 10 adult, ophthalmoscopically normal European Domestic Short-haired cats.[2][3]
-
Drug Administration: A single drop of the test substance (1% cyclopentolate, 0.5% tropicamide, 1% atropine, or 10% phenylephrine) was applied to one randomly selected eye.[2][3]
-
Measurements:
-
Intraocular Pressure (IOP): Measurement method not specified in the abstract.
-
Pupil Size (PS): Measurement method not specified in the abstract.
-
-
Timeline:
Visualized Experimental Workflow & Signaling Pathway
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
- 1. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of mydriatics on intraocular pressure and pupil size in the normal feline eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of mydriatics on intraocular pressure and pupil size in the normal feline eye (2006) | Katrin Stadtbäumer | 47 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Mydriatics, intraocular pressure and pupil size in the normal feline eye [vetcontact.com]
- 6. Changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Cyclopentolate Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the accurate quantification of cyclopentolate (B1215867) hydrochloride, a crucial component in ophthalmic pharmaceuticals. The following sections present a comprehensive overview of spectrophotometric, High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and quality control needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, accuracy, precision, and the specific requirements of the analytical challenge. Below is a summary of the performance characteristics of different methods used for the quantification of cyclopentolate hydrochloride.
Table 1: Comparison of Validation Parameters for Spectrophotometric Methods
| Parameter | Method 1: Ion-Pair Spectrophotometry with Mo(V)-Thiocyanate | Method 2: Ion-Pair Spectrophotometry with Bromocresol Green (BCG) | Method 3: Spectrophotometry with Folin-Ciocalteu (FC) Reagent |
| Linearity Range (µg/mL) | 5.00 - 250.0 | 0.93 - 56.07 | 20 - 240 |
| Correlation Coefficient (r²) | 0.997 | Not Reported | Not Reported |
| Limit of Detection (LOD) (µg/mL) | 5.54 | 0.32 | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | 7.55 | 1.05 | Not Reported |
| Accuracy (% Recovery) | Not Reported | Not Reported | Not Reported |
| Precision (% RSD) | 0.80 - 2.49 | Not Reported | Not Reported |
Table 2: Comparison of Validation Parameters for Chromatographic Methods
| Parameter | Method 4: High-Performance Liquid Chromatography (HPLC) | Method 5: High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range (µg/mL) | 10 - 130 | 10 - 130 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | Not Reported |
| Accuracy (% Recovery) | 97.2 - 100.5 | Not Reported |
| Precision (% RSD) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. This section outlines the experimental procedures for the quantification of this compound using the compared techniques.
Spectrophotometric Methods
Method 1: Ion-Pair Spectrophotometry with Mo(V)-Thiocyanate
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in water.
-
Prepare a 10% (w/v) solution of ammonium (B1175870) thiocyanate (B1210189) in bidistilled water.
-
Prepare a 10% (w/v) solution of ascorbic acid in bidistilled water.
-
Prepare a Mo(V)-thiocyanate reagent by reacting Mo(VI) with ammonium thiocyanate in a hydrochloric acid medium in the presence of ascorbic acid.
-
-
Sample Preparation:
-
For analysis of eye drops, an appropriate volume of the formulation is diluted with water to achieve a concentration within the linear range.
-
-
Procedure:
-
To a series of separating funnels, add aliquots of the standard or sample solution.
-
Add 3 mL of 4 mol/L HCl, a specified volume of 10% ammonium thiocyanate, and ascorbic acid solution.
-
Add the Mo(V) solution and allow the reaction to proceed for 10 minutes at 25°C.
-
Extract the formed ion-pair complex with dichloroethane.
-
Measure the absorbance of the organic layer at 470 nm against a reagent blank.
-
Method 2: Ion-Pair Spectrophotometry with Bromocresol Green (BCG)
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in water.
-
Prepare a solution of Bromocresol Green (BCG) reagent.
-
-
Procedure:
-
In a series of separating funnels, add aliquots of the standard or sample solution.
-
Add the BCG reagent solution.
-
Extract the formed ion-pair complex with chloroform.
-
Measure the absorbance of the organic layer at the wavelength of maximum absorption against a reagent blank.
-
Method 3: Spectrophotometry with Folin-Ciocalteu (FC) Reagent
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Folin-Ciocalteu reagent.
-
Alkaline solution (e.g., sodium hydroxide).
-
-
Procedure:
-
Treat the sample solution with Folin-Ciocalteu reagent in an alkaline medium.
-
A greenish-blue colored species is formed.
-
Measure the absorbance at 733 nm.
-
Chromatographic Methods
Method 4: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A liquid chromatograph equipped with a UV detector and a C18 analytical column (e.g., Waters Spherisorb ODS2, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% heptane-1-sulphonic acid sodium salt in methanol (B129727) and water (80:20, v/v).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 210 nm.
-
Injection volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Dilute the stock solution to prepare working standard solutions within the linearity range.
-
For ophthalmic solutions, dilute the sample with the mobile phase to a suitable concentration.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
-
Method 5: High-Performance Thin-Layer Chromatography (HPTLC)
-
Instrumentation: HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia (B1221849) (8:2:0.1, v/v/v).
-
Sample Application:
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
-
Development:
-
Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
-
Detection:
-
After development, dry the plate and scan the separated bands densitometrically at 210 nm.
-
-
Quantification:
-
Quantify this compound by measuring the peak area and comparing it with the standard.
-
Mandatory Visualizations
Visual representations of experimental workflows and logical relationships can significantly enhance understanding. The following diagrams were created using the DOT language.
Caption: Workflow for Spectrophotometric Quantification.
Caption: Workflow for HPLC Quantification.
Caption: Workflow for HPTLC Quantification.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific needs of the laboratory.
-
Spectrophotometric methods are generally simpler, more cost-effective, and faster, making them suitable for routine quality control where high sensitivity is not the primary concern. However, they may be more susceptible to interference from other components in the sample matrix.
-
Chromatographic methods , such as HPLC and HPTLC , offer superior specificity and are capable of separating this compound from potential impurities and degradation products. These methods are ideal for stability studies and the analysis of complex formulations. HPLC, in particular, is considered the gold standard for pharmaceutical analysis due to its high resolution and sensitivity. HPTLC provides a high-throughput alternative to HPLC for certain applications.
Ultimately, the validation data and experimental protocols provided in this guide should serve as a valuable resource for researchers and professionals in selecting and implementing the most appropriate analytical method for their specific application, ensuring the quality and efficacy of ophthalmic products containing this compound.
A Cross-Species Look at Cyclopentolate: Unveiling Mydriatic and Cycloplegic Effects
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Cyclopentolate (B1215867), a synthetic antimuscarinic agent, is a cornerstone in ophthalmic practice, valued for its ability to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). Understanding its comparative effects across different species is paramount for both veterinary medicine and for the translational insights it offers in preclinical research. This guide provides an objective comparison of the mydriatic and cycloplegic effects of cyclopentolate across various species, supported by experimental data, detailed methodologies, and a look into its underlying signaling pathway.
Quantitative Comparison of Mydriatic and Cycloplegic Effects
The onset, magnitude, and duration of cyclopentolate's effects exhibit notable variation across species. These differences are influenced by factors such as iris pigmentation, with more heavily pigmented irises generally showing a slower onset and longer duration of action. The following tables summarize key quantitative data from various studies.
Table 1: Mydriatic Effects of Cyclopentolate (1% solution) Across Species
| Species | Onset of Mydriasis | Time to Maximum Mydriasis | Duration of Mydriasis |
| Human (Light Iris) | 5-10 minutes | 20-30 minutes | Up to 24 hours |
| Human (Dark Iris) | 30-45 minutes | 30-60 minutes | 24-48 hours[1] |
| Dog (Beagle) | 30 minutes[2][3] | 12 hours[2][3] | 72 hours[2][3] |
| Cat | 20-40 minutes | 40 minutes | 24-36 hours |
| Rabbit | 10-25 minutes | 25 minutes | 10-12 hours |
| Horse | Significant dilation from Day 2 (repeated administration) | Plateau reached at 2-3 hours | At least 48 hours after last administration[4][5][6][7] |
Table 2: Cycloplegic Effects of Cyclopentolate (1% solution) in Humans
| Parameter | Light Iris | Dark Iris |
| Onset of Cycloplegia | 5-10 minutes | Slower than light iris |
| Time to Maximum Cycloplegia | 55 minutes | 90 minutes |
| Duration of Cycloplegia | 7 hours | ≥ 8 hours |
Note: Comprehensive quantitative data on the cycloplegic effects of cyclopentolate in animal species is less readily available in the literature.
Experimental Protocols
The data presented in this guide are derived from studies employing a range of established experimental protocols to assess mydriatic and cycloplegic effects.
Measurement of Mydriasis
A common and straightforward method for quantifying mydriasis is pupillometry .
-
Procedure: A handheld pupillometer or calipers are used to measure the horizontal and vertical pupil diameter in millimeters.
-
Conditions: Measurements are typically taken in a room with controlled, dim lighting to establish a baseline pupil size. Following the instillation of cyclopentolate, serial measurements are taken at predetermined time intervals to track the onset, peak, and duration of pupillary dilation. For more dynamic assessments, some studies employ static pupillometry at fixed light intensity.[6]
Measurement of Cycloplegia
Assessing cycloplegia involves measuring the paralysis of accommodation, which is the eye's ability to focus on near objects.
-
Procedure in Humans: Subjective methods, such as determining the near point of accommodation (the closest point at which an object can be seen clearly), are often used. Objective measurements can be obtained using autorefractors to determine the change in the eye's refractive power before and after cyclopentolate administration.
-
Procedure in Animals: Measuring accommodation in animals presents a greater challenge. A common approach involves the use of a cholinomimetic agent to induce accommodation, followed by measurement of the refractive state using retinoscopy or an autorefractor. The difference in refractive power before and after the administration of cyclopentolate provides a measure of its cycloplegic effect. In research settings, more sophisticated techniques like infrared photorefraction have been used to measure refractive changes in animals like the rhesus monkey.
Other Assessed Parameters
In addition to mydriasis and cycloplegia, studies often evaluate other ocular parameters to assess the safety and side-effect profile of cyclopentolate. These include:
-
Intraocular Pressure (IOP): Measured using a rebound tonometer (e.g., TonoVet®) or applanation tonometry. Studies in dogs and horses have shown that 1% cyclopentolate does not significantly affect IOP.[2][6]
-
Tear Production: Assessed using a Schirmer tear test (STT). In dogs and horses, 1% cyclopentolate has been found to have no significant effect on tear production.[2][6]
Mechanism of Action: Signaling Pathway
Cyclopentolate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChR) in the eye.[8] The primary target for mydriasis is the M3 muscarinic receptor on the iris sphincter muscle, while for cycloplegia, it is the M3 receptor on the ciliary muscle.
By blocking the action of acetylcholine, cyclopentolate prevents the contraction of the iris sphincter, leading to pupil dilation (mydriasis). Simultaneously, it prevents the contraction of the ciliary muscle, which relaxes the zonular fibers and causes the lens to flatten, thereby inhibiting accommodation (cycloplegia).
While the M3 subtype is the predominant muscarinic receptor in the iris sphincter and ciliary body, other subtypes (M1, M2, M4, and M5) are also present in the eye.[1][9] The precise roles of these other subtypes in the overall response to cyclopentolate are still under investigation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a cross-species comparison of cyclopentolate's effects.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effect of topical 1% cyclopentolate hydrochloride on tear production, pupil size, and intraocular pressure in healthy Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of topical cyclopentolate alone or combined with phenylephrine in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of topical 1% this compound on quantitative pupillometry measurements, tear production and intraocular pressure in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor subtypes in human iris-ciliary body measured by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopentolate vs. Homatropine: A Comparative Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of ophthalmic pharmacology, cycloplegic and mydriatic agents are indispensable for both diagnostic and therapeutic purposes. Among these, cyclopentolate (B1215867) and homatropine (B1218969) are two anticholinergic drugs frequently utilized to induce paralysis of the ciliary muscle (cycloplegia) and dilation of the pupil (mydriasis). This guide provides an objective, data-driven comparison of their pharmacological profiles, supported by experimental evidence, to aid in the selection of the appropriate agent for clinical and research applications.
Mechanism of Action: Muscarinic Receptor Antagonism
Both cyclopentolate and homatropine are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the eye.[1][2] By blocking the action of acetylcholine, they inhibit parasympathetic nerve stimulation to the iris sphincter and ciliary muscles.[3][4] This antagonism leads to the relaxation of the iris sphincter muscle, resulting in mydriasis, and the paralysis of the ciliary muscle, causing cycloplegia.[5][6]
References
- 1. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homatropine - Wikipedia [en.wikipedia.org]
- 3. Homatropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Homatropine Methylbromide? [synapse.patsnap.com]
Cyclopentolate's Impact on Intraocular Pressure: A Comparative Analysis for Ophthalmic Research
A comprehensive review of the experimental evidence on the effects of cyclopentolate (B1215867) on intraocular pressure, with a comparative look at alternative cycloplegic agents. This guide is intended for researchers, scientists, and professionals in drug development.
Cyclopentolate, a synthetic antimuscarinic agent, is a cornerstone in ophthalmic practice for its mydriatic and cycloplegic effects, essential for diagnostic and refractive procedures.[1][2] Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChR), primarily the M3 subtype, in the iris sphincter and ciliary muscles.[3][4] This antagonism leads to pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[4][5] While indispensable for a thorough examination of the eye's internal structures, the administration of cyclopentolate has been associated with changes in intraocular pressure (IOP), a critical parameter in glaucoma management and overall ocular health.[5][6] This guide provides a statistical validation of cyclopentolate's effect on IOP, comparing its performance with other common cycloplegics, supported by experimental data and detailed methodologies.
Comparative Analysis of Intraocular Pressure Changes
The effect of cyclopentolate on intraocular pressure (IOP) is not uniform and can be influenced by the patient's refractive status and pre-existing ocular conditions. The following tables summarize quantitative data from various studies, comparing the effects of cyclopentolate and other cycloplegic agents on IOP.
| Study Population | Drug(s) Administered | Pre-treatment IOP (mmHg) | Post-treatment IOP (mmHg) | Mean Difference (mmHg) | P-value | Citation |
| Healthy Myopic Subjects | 1% Cyclopentolate | Not specified | Significant increase at 30, 45, and 60 minutes | Max increase at 45 min | <0.05 | [7] |
| Children (Hyperopic) | 1% Cyclopentolate & 1% Tropicamide (B1683271) | 14.54 ± 2.53 | 15.69 ± 3.35 | 1.15 | 0.008 | [8] |
| Children (Myopic) | 1% Cyclopentolate & 1% Tropicamide | 14.38 ± 2.44 | 14.61 ± 2.80 | 0.23 | 0.72 | [8] |
| Pseudoexfoliation Syndrome | 1% Cyclopentolate | Not specified | Significant increase | Not specified | 0.004 | [9] |
| Pseudoexfoliation Glaucoma | 1% Cyclopentolate | Not specified | Significant increase | Not specified | 0.002 | [9] |
| Healthy Adult Volunteers | 1% Cyclopentolate | Not specified | Significant increase in aqueous depth, anterior chamber depth, iridocorneal angle, anterior chamber volume, and pupil size | Not specified | <0.05 for all | [10] |
| Healthy Adult Volunteers | 1% Tropicamide | Not specified | Significant increase in spherical equivalent, iridocorneal angle, anterior chamber volume, and pupil size | Not specified | <0.001 for all | [10] |
| Young Adults (Hyperopic) | 1% Cyclopentolate | 13.25 ± 1.77 | 15.13 ± 2.49 | 1.88 | <0.005 | [11] |
| Young Adults (Hyperopic) | 0.5% Cyclopentolate | 14.05 ± 2.03 | 14.74 ± 1.84 | 0.69 | 0.05 | [11] |
| Young Adults (Myopic) | 1% Cyclopentolate | 14.74 ± 2.51 | 15.97 ± 2.28 | 1.23 | <0.001 | [11] |
| Young Adults (Myopic) | 0.5% Cyclopentolate | 13.92 ± 1.38 | 13.55 ± 1.66 | -0.37 | 0.110 | [11] |
| Children | 1% Atropine (B194438) | Not specified | Not specified | Atropine induced greater cycloplegia by 0.18 D compared to cyclopentolate | 0.002 | [12] |
| Children (Hypermetropia) | 1% Atropine vs. 1% Cyclopentolate + 1% Tropicamide | Not specified | Not specified | No statistically significant difference in mean spherical equivalent values | Not specified | [13] |
Experimental Protocols
The methodologies employed in the cited studies to assess the effect of cycloplegic agents on IOP share common elements. A generalized experimental protocol is outlined below.
1. Subject Recruitment and Baseline Measurements:
-
A cohort of subjects is recruited based on specific inclusion and exclusion criteria (e.g., age, refractive error, absence of ocular pathology).
-
Informed consent is obtained from all participants.
-
Baseline IOP is measured using a calibrated tonometer, such as a non-contact tonometer or a Goldmann applanation tonometer.[14][15] Three consecutive readings are often taken, and the average is recorded.
-
Baseline autorefraction is performed to determine the refractive status of the eyes.[14]
2. Drug Administration:
-
One to two drops of the cycloplegic agent (e.g., 1% cyclopentolate hydrochloride solution) are instilled into the conjunctival sac of one or both eyes.[14][16]
-
In some protocols, a second drop is administered after a 5-10 minute interval.[14][17]
-
To minimize systemic absorption, pressure may be applied to the lacrimal puncti for a few minutes following instillation.[17]
3. Post-instillation Measurements:
-
IOP measurements are repeated at specific time points after drug administration. Common time points include 15, 30, 45, and 60 minutes, and in some cases, up to 24 hours post-instillation.[7][9]
-
Post-cycloplegic refraction is also measured to assess the degree of cycloplegia.[14]
4. Statistical Analysis:
-
The mean pre- and post-treatment IOP values are compared using appropriate statistical tests, such as a paired t-test.
-
A p-value of less than 0.05 is typically considered statistically significant.[14]
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of cyclopentolate's antagonistic effect on muscarinic receptors.
Caption: A generalized workflow for clinical studies investigating IOP changes after cycloplegic administration.
Discussion and Comparison with Alternatives
The primary alternatives to cyclopentolate for cycloplegia are atropine and tropicamide. Each possesses a distinct profile regarding efficacy, onset and duration of action, and side effects, including their impact on IOP.
Cyclopentolate: As demonstrated in the compiled data, 1% cyclopentolate can cause a statistically significant, albeit generally modest, increase in IOP in certain populations, particularly in hyperopic individuals and those with pseudoexfoliation syndrome.[8][9][11] The rise in IOP is thought to be due to a decrease in aqueous outflow facility resulting from ciliary muscle paralysis, which reduces traction on the trabecular meshwork.[14] Another proposed mechanism involves the release of iris pigment that can obstruct the trabecular meshwork.[14]
Tropicamide: Often used in combination with cyclopentolate, tropicamide is another antimuscarinic agent.[8][14] Studies suggest that tropicamide also has the potential to increase IOP.[10] However, some research indicates that its effects on anterior chamber parameters might be less pronounced than those of cyclopentolate.[10] A systematic review and meta-analysis concluded that while cyclopentolate produces a slightly greater cycloplegic effect, tropicamide could be a viable substitute due to its rapid onset of action.[1][2]
Atropine: Considered the most potent cycloplegic agent, atropine has a longer duration of action compared to cyclopentolate and tropicamide.[1][17] While highly effective for cycloplegia, especially in young children with hyperopia, its prolonged effects can be inconvenient.[13][17] Studies comparing atropine and cyclopentolate have shown that atropine may induce a statistically significantly greater cycloplegic effect, though the clinical meaningfulness of this difference is debated.[12] The potential for significant side effects, including an increase in intraocular pressure, is a key consideration with atropine.[1]
Conclusion
The statistical validation of cyclopentolate's effect on intraocular pressure reveals a nuanced picture. While a statistically significant increase in IOP can occur after its administration, the magnitude of this change is generally small and population-dependent. For most healthy individuals, this transient IOP elevation is not clinically significant. However, in patients with hyperopia, pseudoexfoliation syndrome, or pre-existing glaucoma, careful monitoring of IOP is warranted following cyclopentolate instillation.[9][14]
Compared to its alternatives, cyclopentolate offers a balance of potent cycloplegia with a relatively rapid onset and moderate duration of action. Tropicamide presents a faster-acting but potentially less potent option, while atropine provides the strongest cycloplegia at the cost of a much longer duration and a higher risk of side effects. The choice of cycloplegic agent should be tailored to the specific clinical requirements of the patient, taking into account their age, refractive error, and ocular health status. Further research is needed to fully elucidate the comparative effects of these agents on IOP in diverse patient populations and to explore formulations that may mitigate adverse effects on intraocular pressure.
References
- 1. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis | Journal of Optometry [journalofoptometry.org]
- 3. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 5. goodrx.com [goodrx.com]
- 6. Cyclopentolate (Cyclogyl and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Changes in intraocular pressure due to cycloplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of cyclopentolate on intraocular pressure and retrobulbar hemodynamics in patients with pseudoexfoliation syndrome and pseudoexfoliation glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of cycloplegic agents (1% this compound and 1% tropicamide) on anterior segment parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound Dosage on Anterior Segment Parameters in Young Adults (Measured with Pentacam) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of cycloplegia with atropine 1% versus cyclopentolate 1% - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cycloplegic effect of atropine compared with cyclopentolate-tropicamide combination in children with hypermetropia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes of intraocular pressure and refractive status in children following cycloplegic refraction with 1% cyclopentolate and 1% tropicamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. Cyclopentolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. longdom.org [longdom.org]
A Head-to-Head Examination of Cyclopentolate and Other Antimuscarinic Agents for Mydriasis and Cycloplegia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ophthalmic diagnostics and therapeutics, the selection of an appropriate antimuscarinic agent is pivotal for achieving effective mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). Cyclopentolate (B1215867), a widely utilized synthetic antimuscarinic agent, is frequently compared with other agents in its class, including atropine (B194438), tropicamide (B1683271), and homatropine. This guide provides an objective, data-driven comparison of cyclopentolate's performance against these alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy and Safety Profiles
Cyclopentolate is a cornerstone for cycloplegic refraction, particularly in pediatric populations, valued for its relatively rapid onset and shorter duration of action compared to the gold-standard, atropine.[1][2] Tropicamide is another popular choice, known for its even faster onset and quicker recovery time, making it a more patient-friendly option in many cases.[1] Homatropine, while less commonly used for routine dilation, finds its utility in treating anterior uveitis due to its prolonged mydriatic and weaker cycloplegic effects.[3]
Quantitative Comparison of Key Performance Parameters
The selection of an appropriate antimuscarinic agent is often a balance between the desired level and duration of cycloplegia and mydriasis, and the minimization of side effects. The following tables summarize key quantitative data from head-to-head studies.
| Agent | Concentration | Onset of Action | Time to Maximal Cycloplegia | Duration of Action | Residual Accommodation |
| Cyclopentolate | 1% | 25-75 minutes[4] | 55-90 minutes[5][6][7] | 6-24 hours[4] | 0.38 ± 0.41 D[1] |
| Tropicamide | 1% | ~30 minutes[1] | 30-70 minutes[4] | 6-7 hours[1] | Generally considered weaker than cyclopentolate[4][8] |
| Atropine | 1% | Slow | - | Up to 15 days[1] | Considered the gold standard for cycloplegia[1][9] |
| Homatropine | 2% | - | - | 12 hours (mydriasis)[10] | Weaker cycloplegic effect[3] |
| Cyclopentolate (1%) + Tropicamide (1%) | 1% each | 5-10 minutes[5][6][7] | 55 minutes[5][6][7] | 7 hours[6][7] | Comparable to Cyclopentolate alone[6][7] |
| Agent | Concentration | Maximal Mydriasis (Pupil Diameter) | Time to Maximal Mydriasis | Common Ocular Side Effects | Common Systemic Side Effects |
| Cyclopentolate | 1% | 6.28 mm[5] | 270 minutes[5] | Burning sensation, photophobia, blurred vision, increased intraocular pressure.[9][11] | Drowsiness, ataxia, disorientation, hallucinations (especially in children).[4][9][11][12] |
| Tropicamide | 1% | - | - | Stinging, transient increase in IOP in POAG patients.[3] | Fewer systemic side effects compared to cyclopentolate.[13] |
| Atropine | 1% | - | - | Similar to cyclopentolate, but more prolonged. | Dry mouth, flushed skin, rapid pulse, fever, disorientation (atropine toxicity is a risk).[2][3] |
| Homatropine | 2% | - | - | - | - |
| Cyclopentolate (1%) + Tropicamide (1%) | 1% each | 7.29 mm[5] | 60 minutes[5] | - | - |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous methodologies to compare the efficacy and safety of these antimuscarinic agents. Below are summaries of typical experimental protocols used in these head-to-head comparisons.
Protocol 1: Comparison of Cycloplegic and Mydriatic Effects of Cyclopentolate and Tropicamide
-
Objective: To compare the onset, duration, and magnitude of cycloplegic and mydriatic effects of 1% cyclopentolate and 1% tropicamide.
-
Subjects: A cohort of healthy volunteers or patients requiring cycloplegic refraction, often stratified by age and iris color.[1]
-
Procedure:
-
Baseline Measurements: Baseline pupil diameter and accommodation are measured. Pupil diameter is typically measured using a pupillometer, and accommodation is assessed via autorefraction or subjective methods like the push-up test.[8]
-
Drug Instillation: A single drop of the assigned study drug (e.g., 1% cyclopentolate in one eye and 1% tropicamide in the other, or a randomized assignment in a crossover design) is instilled.[6][7]
-
Post-Instillation Measurements: Pupil diameter and accommodation are measured at predefined intervals (e.g., every 5-10 minutes for the first hour, then every 30-60 minutes) to determine the onset of action and time to maximal effect.[6][7]
-
Duration of Action: Measurements are continued until pupil size and accommodation return to baseline levels to determine the duration of action.
-
Refractive Error Measurement: Cycloplegic refraction is performed at the time of maximal cycloplegia using retinoscopy and/or an autorefractor to compare the effectiveness of the agents in revealing the full refractive error.[4][8]
-
-
Data Analysis: Statistical analysis is performed to compare the mean changes in pupil diameter, residual accommodation, and refractive error between the two agents.
Protocol 2: Comparison of Cyclopentolate and Atropine for Cycloplegic Refraction in Children
-
Objective: To compare the cycloplegic efficacy of 1% cyclopentolate and 1% atropine in children, particularly those with hyperopia.[2][14][15][16]
-
Subjects: Pediatric patients, often with strabismus or significant hyperopia, where complete cycloplegia is crucial.[2]
-
Procedure:
-
Regimen 1 (Cyclopentolate): Two drops of 1% cyclopentolate are instilled 5 minutes apart. Cycloplegic refraction is performed 30-45 minutes after the first drop.[2][15]
-
Washout Period: A suitable washout period is allowed between the two drug regimens.
-
Regimen 2 (Atropine): 1% atropine ointment or drops are administered for a specified period (e.g., twice daily for 3 days) prior to the refraction.[16][17]
-
Cycloplegic Refraction: Refractive error is measured using retinoscopy by a masked examiner.[16]
-
-
Data Analysis: The mean spherical equivalent refractive error obtained with each agent is compared using statistical tests to determine if there is a significant difference in their cycloplegic effect.[14][15][16]
Mechanism of Action and Experimental Workflow
To visualize the underlying pharmacology and the experimental process, the following diagrams are provided.
Caption: Antimuscarinic agent signaling pathway at the neuromuscular junction.
Caption: Typical experimental workflow for comparing ophthalmic antimuscarinic agents.
Conclusion
The choice between cyclopentolate and other antimuscarinic agents is contingent upon the specific clinical or research objective. While atropine remains the most potent cycloplegic agent, its long duration of action limits its routine use.[1][3][17] Cyclopentolate offers a robust and effective cycloplegia with a more practical duration for most diagnostic procedures in children.[1][2] Tropicamide presents a favorable profile for routine mydriasis and cycloplegia in adults due to its rapid onset and short duration, though its cycloplegic effect may be less profound than that of cyclopentolate, especially in hyperopic patients.[1][4][8] Combination therapies, such as cyclopentolate with tropicamide, may offer a more rapid onset and greater mydriasis than cyclopentolate alone.[5][6][7] The potential for systemic side effects, particularly with cyclopentolate and atropine in pediatric and other susceptible populations, necessitates careful consideration and appropriate dosing.[9][11][12][18] This guide provides a foundation for evidence-based decision-making in the selection and development of antimuscarinic agents for ophthalmic applications.
References
- 1. reviewofmm.com [reviewofmm.com]
- 2. longdom.org [longdom.org]
- 3. optometrytimes.com [optometrytimes.com]
- 4. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Onset and duration of cycloplegic action of 1% cyclopentolate — 1% tropicamide combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Onset and duration of cycloplegic action of 1% cyclopentolate - 1% tropicamide combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of cyclopentolate versus tropicamide cycloplegia in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Efficacy of tropicamide, homatropine, cyclopentolate, atropine and hyoscine as mydriatics in Angora goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mydriatic and cycloplegic drugs: a review of ocular and systemic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of effects of mydriatic drops (1% cyclopentolate and 0.5% tropicamide) on anterior segment parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cycloplegic effect of atropine compared with cyclopentolate-tropicamide combination in children with hypermetropia | Semantic Scholar [semanticscholar.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Comparison of cycloplegia with atropine 1% versus cyclopentolate 1% - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study highlights differences between atropine and cyclopentolate for cycloplegia in preschoolers | springermedicine.com [springermedicine.com]
- 18. Adverse reactions of cycloplegic and mydriatic eye drops in routine ophthalmologic examination of pediatric patients in Saudi Arabia: A retrospective study and survey of pediatric ophthalmologists - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Receptor Binding to In Vivo Efficacy: A Comparative Guide on Cyclopentolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cyclopentolate (B1215867), a widely used muscarinic receptor antagonist in ophthalmology, correlating its in vitro receptor binding characteristics with its in vivo clinical efficacy, primarily mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by offering objective comparisons with alternative agents and detailing the experimental methodologies used to generate the supporting data.
Introduction to Cyclopentolate
Cyclopentolate is a synthetic antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] By blocking the action of acetylcholine in the iris sphincter muscle and the ciliary muscle, cyclopentolate induces mydriasis and cycloplegia, respectively.[4][5] These effects are essential for various diagnostic and therapeutic ophthalmic procedures, including funduscopic examination and refraction in children. While effective, the correlation between its interaction with specific muscarinic receptor subtypes and its overall clinical performance is a key area of investigation for the development of more selective and safer mydriatic and cycloplegic drugs.
In Vitro Receptor Binding Affinity
For comparison, the binding affinities of two other common mydriatic agents, atropine (B194438) and tropicamide, are presented below.
| Drug | Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) |
| Atropine | M1 | 8.9 | 0.126 |
| M2 | 9.0 | 0.1 | |
| M3 | 9.2 | 0.063 | |
| M4 | 8.9 | 0.126 | |
| M5 | 8.8 | 0.158 | |
| Tropicamide | M1 | 7.08 | 83.18 |
| M2 | 7.19 | 64.57 | |
| M3 | 6.99 | 102.3 | |
| M4 | 6.86 | 138.0 | |
| M5 | 6.42 | 380.2 | |
| Cyclopentolate | Muscarinic (Ciliary Muscle) | pKB = 7.8 | - |
Note: Lower Ki values indicate higher binding affinity. The pKB value for cyclopentolate is a functional measure of antagonist potency.
In Vivo Efficacy: Mydriasis and Cycloplegia
The in vivo efficacy of cyclopentolate is primarily assessed by its ability to induce mydriasis and cycloplegia. Key parameters include the onset of action, time to maximal effect, and duration of action. These are often determined in animal models, such as rabbits, which are commonly used in ophthalmic research due to their large eyes and ease of handling.[6]
| Drug | Concentration | Onset of Mydriasis | Maximal Mydriasis | Duration of Mydriasis | Onset of Cycloplegia | Maximal Cycloplegia | Duration of Cycloplegia | Animal Model |
| Cyclopentolate | 1% | 15-30 min | 30-60 min | ~24 hours | 20-45 min | 45-75 min | 6-24 hours | Rabbit[7] |
| Atropine | 1% | 30-40 min | 1-3 hours | 7-10 days | 1-3 hours | 6-12 hours | 7-14 days | - |
| Tropicamide | 1% | 15-20 min | 20-30 min | 4-6 hours | 20-30 min | 30-45 min | 2-6 hours | - |
Correlation between In Vitro and In Vivo Data
A direct, quantitative correlation between the in vitro binding affinity of cyclopentolate for specific muscarinic receptor subtypes and its in vivo mydriatic and cycloplegic effects is challenging without comprehensive binding data. However, a qualitative correlation can be established. The potent antagonist activity of cyclopentolate at muscarinic receptors in the ciliary muscle (pKB = 7.8) is consistent with its robust in vivo cycloplegic and mydriatic effects.[8] The M3 muscarinic receptor is known to be the primary subtype mediating pupillary constriction and ciliary muscle contraction.[3] Therefore, cyclopentolate's strong functional antagonism, likely at the M3 receptor, translates to effective mydriasis and cycloplegia in vivo.
Experimental Protocols
In Vitro: Radioligand Displacement Assay for Muscarinic Receptors
This protocol describes a general method for determining the binding affinity of a test compound (e.g., cyclopentolate) for muscarinic receptors using a radioligand displacement assay.
1. Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound: Cyclopentolate hydrochloride.
-
Reference compound: Atropine.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound (cyclopentolate) and the reference compound (atropine) in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand ([³H]-NMS) at a concentration close to its Kd, and the various concentrations of the test or reference compound.
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM atropine) to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Mydriasis and Cycloplegia Assessment in Rabbits
This protocol outlines a method for evaluating the mydriatic and cycloplegic effects of cyclopentolate in a rabbit model.
1. Animals:
-
Healthy, adult New Zealand White rabbits of either sex.
-
Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.
2. Materials:
-
This compound ophthalmic solution (e.g., 1%).
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).
-
Digital caliper or a pupilometer for measuring pupil diameter.
-
Streak retinoscope for assessing accommodation.
-
Physiological saline solution (control).
3. Procedure:
-
Measure the baseline pupil diameter and refractive state (accommodation) of both eyes of each rabbit.
-
Instill one drop of the topical anesthetic into the conjunctival sac of one eye (test eye).
-
After a few minutes, instill one drop of the cyclopentolate solution into the test eye. The contralateral eye will serve as a control and will receive one drop of physiological saline.
-
At predetermined time points (e.g., 0, 15, 30, 45, 60, 90, 120 minutes, and then hourly for up to 24 hours), measure the pupil diameter of both eyes using a digital caliper or pupilometer under standardized lighting conditions.
-
At the same time points, assess the accommodative response in both eyes using streak retinoscopy. The inability to focus on a near object indicates cycloplegia.
-
Monitor the animals for any signs of local irritation or systemic side effects.
4. Data Analysis:
-
Calculate the change in pupil diameter from baseline for both the test and control eyes at each time point.
-
Determine the onset of mydriasis (time to a significant increase in pupil diameter), time to maximal mydriasis, and duration of mydriasis (time for the pupil to return to baseline).
-
Record the presence or absence of an accommodative response at each time point to determine the onset, maximal effect, and duration of cycloplegia.
-
Compare the effects of cyclopentolate with the control using appropriate statistical tests.
Visualizations
References
- 1. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 2. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]
- 5. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Cyclopentolate's Cycloplegic Efficacy: A Meta-Analysis and Comparison with Other Agents
A comprehensive review of meta-analyses and clinical trials reveals that while cyclopentolate (B1215867) is a potent and widely used cycloplegic agent, its efficacy relative to other agents such as atropine (B194438) and tropicamide (B1683271) is nuanced, with the choice of agent often depending on the patient population and clinical context. Atropine is generally considered the most potent agent, though cyclopentolate demonstrates comparable efficacy in many scenarios, particularly in routine cycloplegic refractions. Tropicamide, while technically less potent, is often considered a viable alternative due to its faster onset and shorter duration of action, making it a more tolerable option for some patients.
Cyclopentolate is a synthetic antimuscarinic agent that provides excellent short-term cycloplegia, making it a first-choice drug for many practitioners.[1][2] Its primary function in ophthalmic practice is to induce paralysis of the ciliary muscle, thereby inhibiting accommodation and allowing for a more accurate measurement of refractive error. This is particularly crucial in pediatric populations where a strong accommodative response can mask the true extent of hyperopia.
Comparative Efficacy: Cyclopentolate vs. Atropine
Atropine is widely regarded as the "gold standard" for cycloplegia due to its potent and prolonged effect.[3] However, its long duration of action (8-14 days) and potential for side effects can be disadvantageous.[4] Meta-analyses comparing cyclopentolate and atropine have yielded mixed results. One systematic analysis including seven studies found no significant difference in cycloplegic effect between the two agents in children with hyperopia or myopia.[5] This suggests that cyclopentolate can be an effective substitute for atropine in routine cycloplegia in children.[5]
However, other studies suggest that atropine may be more effective in specific situations, such as in young children with high hyperopia or esotropia.[4][6][7] For instance, a study on preschool children found that atropine revealed a higher degree of hyperopia compared to cyclopentolate.[8][9] Another study noted that atropine resulted in significantly lower mean residual accommodation compared to cyclopentolate (0.04 D vs. 0.63 D).
Comparative Efficacy: Cyclopentolate vs. Tropicamide
Tropicamide is another commonly used cycloplegic agent, known for its rapid onset and short duration of action.[10] A meta-analysis comparing cyclopentolate and tropicamide found that cyclopentolate produced a statistically stronger cycloplegic effect, particularly in children and hyperopic patients, and when measured by retinoscopy.[1][11][12][13] The pooled difference in the mean change in refractive error was 0.175 D more in the plus direction for the cyclopentolate group, although this was not statistically significant overall.[1][2][12][13][14]
Despite the statistically significant difference in some subgroups, several recent meta-analyses and reviews suggest that the difference in efficacy between 1% tropicamide and 1% cyclopentolate may not be clinically significant for routine cycloplegic refractions in non-strabismic children and adults.[15][16] Given tropicamide's better tolerability and faster recovery time, it is often considered a practical alternative to cyclopentolate.[15][16][17]
Comparative Efficacy: Cyclopentolate vs. Homatropine (B1218969)
Limited direct meta-analytic comparisons exist between cyclopentolate and homatropine. However, one study directly compared the cycloplegic effects of cyclopentolate, homatropine, and atropine. The results indicated that homatropine left a greater amount of residual accommodation (2.32 D) compared to both cyclopentolate (1.48 D) and atropine (1.10 D), suggesting it is a less potent cycloplegic agent than cyclopentolate.[18]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited meta-analyses and clinical trials.
Table 1: Cyclopentolate vs. Atropine - Cycloplegic Efficacy
| Outcome Measure | Finding | Study Population | Citation |
| Retinoscopic Evaluation (Hyperopia) | No significant difference (WMD = -0.21, 95% CI: -0.47-0.06) | Children | [5] |
| Retinoscopic Evaluation (Myopia) | No significant difference (WMD = -0.10, 95% CI: -0.36-0.15) | Children | [5] |
| Residual Accommodation | No significant difference (WMD = 0.30, 95% CI: -0.10-0.71) | Ametropic Children | [5] |
| Mean Spherical Equivalent | Atropine induced greater cycloplegia by 0.18 D (95% CI: 0.07-0.29) | Children (4-17 years) | [6] |
| Mean Difference in Cycloplegic SE | Atropine showed higher cycloplegic SE by a mean of 0.59 D | Preschool Children | [8] |
WMD: Weighted Mean Difference; CI: Confidence Interval; SE: Spherical Equivalent
Table 2: Cyclopentolate vs. Tropicamide - Cycloplegic Efficacy
| Outcome Measure | Finding | Study Population | Citation |
| Pooled Difference in Mean Refractive Change | 0.175 D more plus with cyclopentolate (not statistically significant overall) | Mixed (Children & Adults) | [1][2][12][13] |
| Mean Spherical Equivalent Refractive Error | No statistically significant difference (Mean Difference = -0.05) | Non-strabismic Children & Adults | [15] |
| Subgroup Analysis (Children) | Statistically significant stronger effect with cyclopentolate (p=0.002) | Children | [13] |
| Subgroup Analysis (Hyperopia) | Statistically significant stronger effect with cyclopentolate (p=0.001) | Hyperopic Patients | [11][13] |
| Subgroup Analysis (Retinoscopy) | Statistically significant stronger effect with cyclopentolate (p<0.001) | Patients assessed with retinoscopy | [1][11] |
Table 3: Cyclopentolate vs. Homatropine - Cycloplegic Efficacy
| Outcome Measure | Cyclopentolate | Homatropine | Atropine | Citation |
| Mean Residual Accommodation (D) | 1.48 ± 0.33 | 2.32 ± 0.37 | 1.10 ± 0.28 | [18] |
| Mean Difference in Retinoscopy (D) vs. Atropine | 0.26 ± 0.14 | 0.71 ± 0.23 | - | [18] |
Experimental Protocols
The methodologies employed in the cited studies vary, but a general framework for comparing cycloplegic agents can be outlined.
General Protocol for Comparative Cycloplegic Studies:
-
Participant Recruitment: A cohort of participants (e.g., children within a specific age range, adults with certain refractive errors) is recruited. Inclusion and exclusion criteria are clearly defined.
-
Baseline Examination: A baseline non-cycloplegic refraction is performed using standard methods like autorefraction and/or retinoscopy.
-
Randomization: Participants are randomly assigned to receive one of the cycloplegic agents being compared (e.g., cyclopentolate 1%, atropine 1%, or tropicamide 1%). In many studies, a crossover design is used where each participant receives all drugs at different times.
-
Drug Instillation: The assigned cycloplegic agent is instilled according to a predefined protocol. Common protocols include:
-
Time to Measurement: Cycloplegic refraction is performed after a specific waiting period to allow the drug to reach its maximum effect. This period varies by agent:
-
Outcome Measurement: The primary outcome is typically the spherical equivalent refractive error measured by retinoscopy or autorefraction. Secondary outcomes may include residual accommodation, pupil size, and adverse effects.
-
Statistical Analysis: Appropriate statistical tests (e.g., paired t-tests, random-effects models for meta-analysis) are used to compare the outcomes between the different agents.[5][15]
Visualized Workflows
Figure 1. General experimental workflow for comparing cycloplegic agents.
Figure 2. Logical workflow for a meta-analysis of cycloplegic efficacy.
References
- 1. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sightsavers.org [research.sightsavers.org]
- 3. Cycloplegia in Children: An Optometrist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of cycloplegia with atropine 1% versus cyclopentolate 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Atropine or Cyclopentolate to Diagnose Premyopia in Preschool Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study highlights differences between atropine and cyclopentolate for cycloplegia in preschoolers | springermedicine.com [springermedicine.com]
- 10. reviewofmm.com [reviewofmm.com]
- 11. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis | Journal of Optometry [journalofoptometry.org]
- 12. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis | Journal of Optometry [journalofoptometry.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative efficacy of tropicamide 1% and cyclopentolate 1% for cycloplegic refraction: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reviewofoptometry.com [reviewofoptometry.com]
- 17. reviewofmm.com [reviewofmm.com]
- 18. Status of cyclopentolate as a cycloplegic in children: a comparison with atropine and homatropine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopentolate Hydrochloride vs. Novel Cycloplegic Agents: A Comparative Performance Analysis
For Immediate Release
This guide provides a comprehensive performance benchmark of the traditional cycloplegic agent, cyclopentolate (B1215867) hydrochloride, against emerging novel alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective comparison of efficacy, safety, and pharmacological profiles.
Cyclopentolate hydrochloride has long been the standard for inducing cycloplegia in ophthalmic practice. However, newer agents are being developed with the aim of providing faster onset, shorter duration of action, and improved side effect profiles. This guide evaluates the performance of cyclopentolate against notable alternatives including tropicamide (B1683271), atropine, and the novel M1-selective antagonist, pirenzepine (B46924).
Comparative Efficacy and Pharmacokinetics
A systematic review of clinical data reveals the nuanced differences in performance between these cycloplegic agents. While cyclopentolate remains a potent and reliable option, alternatives such as tropicamide offer a faster recovery time, a significant advantage for patient convenience.[1][2] Atropine, conversely, stands out as the most potent agent with the longest duration of action, making it suitable for cases requiring complete and sustained cycloplegia.[3] Pirenzepine is emerging as a promising candidate, particularly in the context of myopia control, with a distinct mechanism of action.
The selection of an appropriate cycloplegic agent is contingent on the specific clinical or research application, balancing the need for efficacy with considerations of onset, duration, and potential side effects. The following table summarizes the key quantitative performance indicators for each agent.
| Agent | Concentration(s) | Onset of Action | Maximum Efficacy | Duration of Action | Key Findings |
| This compound | 0.5%, 1% | 25-75 minutes[4] | ~30-60 minutes | 6-24 hours[4][5] | Considered the drug of choice for routine cycloplegic refraction due to its rapid onset and less residual accommodation.[3] |
| Tropicamide | 0.5%, 1% | ~30 minutes[2] | ~30 minutes | 6-7 hours[2] | Offers a faster recovery time compared to cyclopentolate, making it more acceptable for patients.[2] Efficacy in estimating refractive error is comparable to cyclopentolate 1%.[1] |
| Atropine | 1% | Delayed | Potent | Up to 14 days[5] | The most potent cycloplegic agent, indicated when complete cycloplegia is required, such as in cases of suspected accommodative esotropia.[3] |
| Pirenzepine | 2% (gel) | N/A (for myopia control) | N/A (for myopia control) | N/A (for myopia control) | Effective in slowing the progression of myopia with a clinically acceptable safety profile.[6] It is a selective M1 muscarinic receptor antagonist.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are representative of the key experiments cited in the comparative analysis.
Cycloplegic Refraction Protocol:
-
Subject Enrollment: Recruit subjects meeting the study criteria (e.g., age range, refractive error).
-
Baseline Measurements: Perform non-cycloplegic autorefraction and subjective refraction for both eyes.
-
Agent Instillation:
-
Cyclopentolate Group: Instill two drops of 1% this compound five minutes apart.
-
Tropicamide Group: Instill four drops of 0.5% tropicamide with 0.5% phenylephrine (B352888) HCl five minutes apart.
-
-
Post-Instillation Measurements:
-
Perform cycloplegic autorefraction and subjective refraction 30-45 minutes after the last drop for the cyclopentolate group.
-
Perform cycloplegic autorefraction and subjective refraction 20-30 minutes after the last drop for the tropicamide group.
-
-
Data Analysis: Compare the spherical equivalent (SE), sphere component, and cylinder component before and after cycloplegia between the two groups.
Signaling Pathways and Mechanisms of Action
Cycloplegic agents function by antagonizing muscarinic acetylcholine (B1216132) receptors in the ciliary muscle and iris sphincter. This blockade prevents the action of acetylcholine, leading to paralysis of accommodation (cycloplegia) and dilation of the pupil (mydriasis).
References
- 1. reviewofoptometry.com [reviewofoptometry.com]
- 2. reviewofmm.com [reviewofmm.com]
- 3. optometrytimes.com [optometrytimes.com]
- 4. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloplegia in Children: An Optometrist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-year multicenter, randomized, double-masked, placebo-controlled, parallel safety and efficacy study of 2% pirenzepine ophthalmic gel in children with myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cycloplegic Refraction | Ento Key [entokey.com]
Safety Operating Guide
Proper Disposal of Cyclopentolate Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Cyclopentolate Hydrochloride is crucial for ensuring environmental protection and workplace safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this substance in accordance with prevailing safety and environmental regulations. Improper disposal, such as discarding in household garbage or flushing down the sewer system, is strictly prohibited due to the compound's potential harm to aquatic environments.[1][2][3]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by multiple regulatory bodies. In the United States, the primary regulations are set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4][5][6] It is imperative to adhere to all national and local regulations, which may be more stringent than federal guidelines.[7][8]
Core Disposal Principles
-
Do Not Sewer: this compound should never be disposed of via a drain or sewer system.[1][2][3] It is classified as hazardous to water, and even small quantities can pose a danger to drinking water and aquatic life.[2]
-
No Household Garbage: This chemical must not be disposed of with regular household or laboratory trash.[1][2][3]
-
Segregation is Key: Properly segregate waste into designated, clearly labeled containers to ensure it is handled by appropriately licensed waste management services.[6][9]
Disposal and Handling Summary
The following table summarizes the recommended handling and disposal procedures for various types of waste associated with this compound.
| Waste Type | Recommended Action | Container Type | Prohibited Disposal Methods |
| Unused or Expired Product | Place directly into the appropriate pharmaceutical waste container. | Non-Hazardous: Blue Pharmaceutical Waste Container.[6][10] RCRA Hazardous: Black Pharmaceutical Waste Container.[6][9] | Sewer/Drain, Household/Regular Trash[1][2] |
| Contaminated Materials (PPE, Absorbents) | Collect and place in the same container as the chemical waste.[11][12] | Non-Hazardous: Blue Pharmaceutical Waste Container.[6][10] RCRA Hazardous: Black Pharmaceutical Waste Container.[6][9] | Sewer/Drain, Household/Regular Trash |
| Empty Containers (Vials, etc.) | Dispose of in accordance with local regulations.[8] Do not reuse empty containers.[8] | Depending on residual contamination, may be placed in pharmaceutical waste or sharps containers. | Household/Regular Trash (unless thoroughly decontaminated per institutional policy) |
| Uncleaned Packaging | Dispose of in accordance with national regulations.[1] | Pharmaceutical Waste Container. | Household/Regular Trash |
Procedural Guidance
Step-by-Step Disposal Protocol
-
Waste Characterization: Before disposal, evaluate the waste to determine if it meets the criteria for hazardous waste under RCRA or local regulations. While not always listed as a RCRA-hazardous waste, its acute toxicity may require it to be managed as such.[3][5] Consult your institution's Environmental Health & Safety (EHS) department for guidance.
-
Segregation:
-
Container Management: Keep waste containers tightly closed and store them in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][12]
-
Collection and Final Disposal: Arrange for the collected waste to be transported and disposed of by a licensed pharmaceutical or hazardous waste management contractor. The standard final disposal method for this type of waste is incineration.[6]
Accidental Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[12]
-
Utilize Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, a lab coat, and a NIOSH-approved respirator if dust may be generated.[7][11]
-
Containment: Prevent the spill from spreading or entering any water course.[1]
-
Cleanup:
-
Decontamination: Clean the spill surface thoroughly.[7] Contaminated surfaces can be scrubbed with alcohol.[12]
-
Disposal of Cleanup Materials: All contaminated cleaning materials and PPE must be disposed of as pharmaceutical waste in the appropriate labeled container.[11][12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. luriechildrens.org [luriechildrens.org]
- 10. Identifying types of pharmaceutical waste and disposal containers – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Guide to Handling Cyclopentolate Hydrochloride
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential safety and logistical information for managing Cyclopentolate Hydrochloride in a laboratory setting, with a focus on personal protective equipment (PPE), operational plans, and disposal.
This compound is a solid substance that can be hazardous in case of skin contact (irritant), ingestion, or inhalation.[1] It is crucial to employ appropriate engineering controls, such as process enclosures and local exhaust ventilation, to minimize exposure to airborne contaminants.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory tasks. For large spills, a more comprehensive set of protective gear is required.[1] It is always advisable to consult a specialist before handling this product, as the suggested protective clothing may not be sufficient in all circumstances.[1]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling of Solids | Safety glasses with side-shields[2][3] | Protective gloves[2][3] | Lab coat[1] | Dust respirator (approved/certified)[1] |
| Preparing Solutions | Safety goggles with side-shields[2] | Protective gloves[2] | Lab coat[1] | Use in a well-ventilated area or with local exhaust ventilation[1][2] |
| Small Spills | Safety glasses[1] | Gloves[1] | Lab coat[1] | Dust respirator[1] |
| Large Spills | Splash goggles[1] | Gloves[1] | Full suit, Boots[1] | Self-contained breathing apparatus (SCBA)[1] |
Quantitative Toxicity Data
| Toxicity Data | Value | Species |
| Oral LD50 | 4000 mg/kg | Rat[1] |
| Oral LD50 | 960 mg/kg | Mouse[1][4][5] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when working with this compound.
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[3]
-
Do not breathe dust.[1]
-
Keep the container tightly closed and store it in a cool, well-ventilated area.[1]
-
Ground all equipment containing the material.[1]
-
Avoid formation of dust and aerosols.[3]
Spill Management:
-
Small Spills: Use appropriate tools to place the spilled solid into a convenient waste disposal container. Clean the contaminated surface with water and dispose of it according to local and regional authority requirements.[1]
-
Large Spills: Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system.[1]
Disposal:
-
Dispose of the substance and contaminated packaging in accordance with all applicable federal, state, and local regulations.[2][3]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[3]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
